LDN-209929 dihydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C17H18Cl2N2OS |
|---|---|
Peso molecular |
369.3 g/mol |
Nombre IUPAC |
3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H17ClN2OS.ClH/c1-21-12-4-6-16-14(10-12)17(22-8-2-7-19)13-9-11(18)3-5-15(13)20-16;/h3-6,9-10H,2,7-8,19H2,1H3;1H |
Clave InChI |
TXRVQYQVCBLVRD-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of LDN-193189
Note: Initial searches for "LDN-209929 dihydrochloride" did not yield specific results for a compound with this exact name. However, the context of ALK2 inhibition and BMP signaling strongly suggests a likely reference to the well-researched compound LDN-193189 , a potent and selective inhibitor of the bone morphogenetic protein (BMP) signaling pathway. This guide will focus on the mechanism of action of LDN-193189.
Executive Summary
LDN-193189 is a small molecule inhibitor that selectively targets the intracellular kinase domain of BMP type I receptors, primarily Activin receptor-like kinase 2 (ALK2) and ALK3. By competitively binding to the ATP-binding pocket of these receptors, LDN-193189 prevents their phosphorylation and subsequent activation. This blockade effectively halts the downstream signaling cascade, including both the canonical Smad pathway and non-canonical pathways like p38 MAPK and Akt. Its high potency and selectivity make it a critical tool in studying BMP signaling and a potential therapeutic agent for diseases driven by aberrant BMP pathway activation, such as Fibrodysplasia Ossificans Progressiva (FOP).
Core Mechanism of Action: Inhibition of BMP Type I Receptors
The primary mechanism of action of LDN-193189 is the potent and selective inhibition of BMP type I receptors.[1][2] Bone morphogenetic proteins (BMPs) initiate their signaling cascade by binding to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor.
LDN-193189 exerts its inhibitory effect by targeting the ATP-binding pocket of the BMP type I receptors, with a particularly high affinity for ALK2 (also known as ACVR1).[3] This competitive inhibition prevents the transfer of phosphate (B84403) from ATP to the receptor's kinase domain, thereby blocking its activation. Consequently, the downstream signaling cascade is arrested.
Impact on Downstream Signaling Pathways
The inhibition of ALK2 and other BMP type I receptors by LDN-193189 leads to a comprehensive shutdown of BMP-induced signaling, affecting both canonical and non-canonical pathways.[4]
Canonical Smad Pathway
The canonical BMP signaling pathway involves the phosphorylation of receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. Once phosphorylated by the active type I receptor, these R-Smads form a complex with the common mediator Smad4. This complex then translocates to the nucleus, where it acts as a transcription factor to regulate the expression of BMP target genes.
LDN-193189 effectively blocks the phosphorylation of Smad1/5/8, thereby preventing the nuclear translocation of the Smad complex and subsequent gene transcription.[4][5]
Non-Canonical Pathways
In addition to the Smad pathway, BMP signaling can also proceed through several non-canonical, Smad-independent pathways. LDN-193189 has been demonstrated to inhibit these pathways as well.[4] Key non-canonical pathways affected include:
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: LDN-193189 inhibits the BMP-induced activation of p38 MAPK.[4]
-
Akt Pathway: The activation of the serine/threonine kinase Akt in response to BMP signaling is also blocked by LDN-193189.[4]
Quantitative Data
The inhibitory activity of LDN-193189 has been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) against different kinases.
| Target Kinase | IC50 (nM) | Reference |
| ALK2 (ACVR1) | 5 | [1] |
| ALK3 (BMPR1A) | 30 | [1] |
| ALK1 | ~1-2 | [5] |
| ALK6 | ~5-34 | [5] |
| ALK5 (TGFβR1) | >1,500 (321 nM in one study) | [5] |
Table 1: Inhibitory activity of LDN-193189 against various kinases.
Experimental Protocols
The mechanism of action of LDN-193189 has been elucidated through a variety of experimental techniques. Below are outlines of key experimental protocols.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of LDN-193189 on the kinase activity of purified ALK2.
Methodology:
-
Recombinant human ALK2 kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable buffer.
-
Varying concentrations of LDN-193189 are added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as radioactive ATP (³²P-ATP) incorporation followed by autoradiography, or using specific antibodies that recognize the phosphorylated substrate in an ELISA or Western blot format.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Assays for Smad Phosphorylation
Objective: To assess the effect of LDN-193189 on BMP-induced Smad phosphorylation in a cellular context.
Methodology:
-
C2C12 myoblast cells, which are responsive to BMP signaling, are cultured under standard conditions.[4]
-
Cells are serum-starved to reduce basal signaling activity.
-
The cells are pre-treated with various concentrations of LDN-193189 for a specified duration (e.g., 30 minutes).[4]
-
BMP2 or another suitable BMP ligand is added to the culture medium to stimulate the signaling pathway.[4]
-
After a short incubation period (e.g., 15-60 minutes), the cells are lysed.
-
Cell lysates are subjected to SDS-PAGE and Western blotting using antibodies specific for phosphorylated Smad1/5/8 and total Smad1/5/8 (as a loading control).
-
The intensity of the phosphorylated Smad bands is quantified to determine the extent of inhibition by LDN-193189.
BMP-Responsive Reporter Gene Assay
Objective: To measure the effect of LDN-193189 on BMP-induced transcriptional activity.
Methodology:
-
Cells (e.g., C2C12 or HEK293T) are transiently transfected with a reporter plasmid containing a BMP-responsive element (BRE) driving the expression of a reporter gene, such as luciferase.
-
A constitutively expressed control reporter (e.g., Renilla luciferase) is often co-transfected to normalize for transfection efficiency.
-
The transfected cells are treated with various concentrations of LDN-193189 followed by stimulation with a BMP ligand.
-
After an appropriate incubation period (e.g., 12-24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The BRE-driven luciferase activity is normalized to the control reporter activity, and the results are expressed as the fold induction over unstimulated cells.
Visualizations
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 3. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
LDN-209929 Dihydrochloride: A Technical Guide to its Discovery and Development as a Selective Haspin Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-209929 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Haspin (Histone H3 associated protein kinase), a serine/threonine kinase that plays a crucial role in regulating mitosis. Misregulation of Haspin has been implicated in various cancers, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of LDN-209929, presenting key data and experimental methodologies for researchers in the field of oncology and drug discovery.
Discovery: From a Dual Inhibitor to a Selective Probe
The journey to LDN-209929 began with the identification of LDN-192960, an acridine-based compound, through a high-throughput screening campaign. While LDN-192960 demonstrated potent inhibition of Haspin, it also exhibited significant activity against DYRK2 (Dual-specificity tyrosine-regulated kinase 2), another serine/threonine kinase.[1] This lack of selectivity prompted a medicinal chemistry effort to optimize the acridine (B1665455) scaffold with the goal of developing a highly selective Haspin inhibitor.
A systematic structure-activity relationship (SAR) study was undertaken to explore modifications of the acridine core.[1] This involved synthesizing and evaluating a series of analogs to identify chemical features that could enhance potency against Haspin while reducing affinity for DYRK2. The optimization process ultimately led to the discovery of LDN-209929 (also referred to as compound 33 in the primary literature), which exhibited a significant improvement in selectivity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for LDN-209929 and its precursor, LDN-192960, providing a clear comparison of their potency and selectivity.
| Compound | Target Kinase | IC50 (nM) |
| LDN-209929 | Haspin | < 60 [1] |
| DYRK2 | 9900[2] | |
| LDN-192960 | Haspin | Potent (exact value not specified in provided context) |
| DYRK2 | Potent (exact value not specified in provided context) |
Table 1: In Vitro Kinase Inhibition
| Compound | Selectivity (DYRK2 IC50 / Haspin IC50) |
| LDN-209929 | >180-fold [1] |
| LDN-192960 | Dual Inhibitor (Low Selectivity) |
Table 2: Kinase Selectivity Profile
Mechanism of Action and Signaling Pathway
Haspin kinase is a key regulator of mitosis, primarily through its phosphorylation of histone H3 at threonine 3 (H3T3). This phosphorylation event creates a binding site for the chromosomal passenger complex (CPC), which is essential for proper chromosome alignment and segregation during cell division.
LDN-209929, as a selective inhibitor of Haspin, disrupts this critical step in mitosis. By blocking the catalytic activity of Haspin, LDN-209929 prevents the phosphorylation of H3T3. This, in turn, inhibits the recruitment of the CPC to the centromeres, leading to mitotic defects and ultimately, cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
The following are generalized methodologies based on standard practices in the field for the key experiments involved in the discovery and characterization of Haspin kinase inhibitors. For specific details, it is recommended to consult the primary publication.[1]
In Vitro Kinase Assay (Generic Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Materials:
-
Recombinant human Haspin kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (at or near the Km for the kinase)
-
Substrate (e.g., a peptide containing the H3T3 phosphorylation site)
-
Test compound (LDN-209929) at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and kinase buffer.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo).
-
Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay for Target Engagement (Generic Protocol)
-
Objective: To assess the ability of a compound to inhibit the activity of the target kinase within a cellular context.
-
Materials:
-
Cancer cell line known to express Haspin (e.g., HeLa)
-
Cell culture medium and supplements
-
Test compound (LDN-209929) at various concentrations
-
Lysis buffer
-
Primary antibody against phospho-H3T3
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blot apparatus and reagents
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a defined period.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Block the membrane and probe with the primary antibody against phospho-H3T3.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the dose-dependent inhibition of H3T3 phosphorylation.
-
Conclusion
LDN-209929 dihydrochloride represents a significant advancement in the development of selective probes for studying the biological roles of Haspin kinase. Its discovery through a focused medicinal chemistry effort, building upon the initial finding of a dual Haspin/DYRK2 inhibitor, highlights a successful strategy for achieving kinase selectivity. The data presented in this guide underscore its potential as a valuable research tool and a starting point for the development of novel anti-cancer therapeutics targeting the mitotic machinery. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
Haspin Kinase: A Pivotal Regulator of Mitotic Fidelity and a Target for Novel Cancer Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Haspin, a serine/threonine kinase with a unique structural fold, has emerged as a critical regulator of mitotic progression. Its primary role lies in the phosphorylation of histone H3 at threonine 3 (H3T3), an event essential for the proper localization and function of the Chromosomal Passenger Complex (CPC). This guide provides a comprehensive technical overview of haspin kinase, detailing its structure, function, and intricate role in mitosis. We present quantitative data on its kinase activity and inhibition, detailed experimental protocols for its study, and visual representations of its signaling pathways and experimental workflows. The unique substrate specificity and its frequent upregulation in various cancers position haspin as a promising target for the development of novel anti-mitotic cancer therapies.
Introduction to Haspin Kinase
Haspin, also known as Germ Cell-Specific Gene 2 (GSG2), is a eukaryotic protein kinase that plays a crucial role in ensuring the fidelity of chromosome segregation during mitosis.[1][2] Unlike many other kinases, haspin possesses a divergent kinase domain, initially leading to its classification as a pseudokinase.[3] However, subsequent research unequivocally demonstrated its catalytic activity and identified histone H3 as its primary substrate.[1][3] Haspin's activity is tightly regulated throughout the cell cycle, peaking during mitosis where it localizes to chromosomes, particularly at the inner centromere.[1][4]
Structure and Catalytic Activity
The crystal structure of the human haspin kinase domain reveals a bi-lobed structure characteristic of eukaryotic protein kinases, but with significant structural deviations that contribute to its unique substrate recognition and constitutively active conformation.[1][5]
Quantitative Kinase Activity Data
The catalytic activity of haspin has been characterized through various in vitro kinase assays. The Michaelis constant (Km) for its substrates, ATP and histone H3, provides insight into its enzymatic efficiency. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the potency of haspin inhibitors.
| Parameter | Value | Substrate/Inhibitor | Method | Reference |
| Km (ATP) | 180 µM | ATP | NADH-coupled photometric assay | [1] |
| Km (Histone H3) | 98 nM | Histone H3 | In vitro kinase assay | [1] |
| Kd (H31-50-GST) | 0.7 µM | Histone H3 (1-50)-GST | Surface Plasmon Resonance | [1] |
| Inhibitor | IC50 | Cell Line/Assay | Reference |
| CHR-6494 | 2 nM | Histone H3T3 phosphorylation | [6] |
| 757.1 nM | MDA-MB-231 cells | [7] | |
| 900.4 nM | MCF7 cells | [7] | |
| 1.53 µM | SKBR3 cells | [7] | |
| LDN-192960 | 10 nM | Haspin kinase | [6] |
| LDN-209929 | 55 nM | Haspin kinase | [6] |
| MU1920 | 6 nM | Haspin kinase | [6] |
| Haspin-IN-2 | 50 nM | Haspin kinase | [6] |
| Haspin-IN-1 | 119 nM | Haspin kinase | [6] |
| Haspin-IN-3 | 14 nM | Haspin kinase | [6] |
| Haspin-IN-4 | 0.01 nM | Haspin kinase | [6] |
| 5-Iodotubercidin | 10 µM (used for inhibition) | Mitotic HeLa cell extracts | [8] |
| Staurosporine | 12.3 nM | Radiometric HotSpotTM kinase assay | [2] |
| GW 5074 | 25.8 nM | Radiometric HotSpotTM kinase assay | [2] |
| H-89 | 301 nM | Radiometric HotSpotTM kinase assay | [2] |
The Role of Haspin Kinase in Mitosis
Haspin's primary function in mitosis is to establish a "histone code" that dictates the localization of key mitotic regulators. This is achieved through the specific phosphorylation of histone H3 at threonine 3 (p-H3T3).
The Haspin-CPC-Aurora B Signaling Pathway
The phosphorylation of H3T3 by haspin creates a binding site for the Chromosomal Passenger Complex (CPC), a key regulator of mitosis.[9][10] The CPC, which includes the kinase Aurora B, is thus recruited to the centromeres.[9] This localization is crucial for correcting erroneous kinetochore-microtubule attachments and for the proper functioning of the spindle assembly checkpoint (SAC).[4][9] Depletion of haspin leads to the mislocalization of the CPC, resulting in chromosome congression defects and mitotic arrest.[1][4]
Caption: A diagram illustrating the central role of haspin kinase in initiating a signaling cascade that ensures proper chromosome segregation during mitosis.
Experimental Protocols
Studying haspin kinase involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
In Vitro Haspin Kinase Assay
This protocol describes a radiometric assay to measure the kinase activity of purified haspin.
Materials:
-
Recombinant purified haspin kinase
-
Histone H3 protein or a peptide substrate (e.g., H3 1-21)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-33P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the histone H3 substrate, and the test inhibitor at various concentrations.
-
Add recombinant haspin kinase to the reaction mixture and pre-incubate for 10-20 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid wash buffer to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the kinase activity and the IC50 values for the inhibitors.
Caption: A workflow diagram outlining the key steps of a radiometric in vitro haspin kinase assay.
Immunofluorescence Staining for p-H3T3 in Mitotic Cells
This protocol allows for the visualization and quantification of haspin's activity in cells.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against p-H3T3
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-p-H3T3 antibody diluted in blocking buffer overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash cells three times with PBS.
-
Mount coverslips on slides with mounting medium containing DAPI.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the fluorescence intensity of p-H3T3 staining in mitotic cells.
Chromatin Immunoprecipitation (ChIP) for Haspin
This protocol is used to identify the genomic regions where haspin is bound.
Materials:
-
Formaldehyde for cross-linking
-
Lysis buffers
-
Sonicator to shear chromatin
-
Antibody against haspin
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target genomic regions
Procedure:
-
Cross-link proteins to DNA in live cells using formaldehyde.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin to an average size of 200-1000 bp by sonication.
-
Immunoprecipitate the haspin-chromatin complexes using an anti-haspin antibody and protein A/G beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the haspin-chromatin complexes from the beads.
-
Reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR.
Haspin Kinase as a Drug Target in Oncology
The essential role of haspin in mitosis and its overexpression in several cancers make it an attractive target for anti-cancer drug development.[11][12] Inhibition of haspin leads to mitotic defects, such as chromosome misalignment and cohesion defects, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[7][12] The development of potent and selective small molecule inhibitors of haspin is an active area of research, with several compounds showing promising preclinical activity.[6][7]
Conclusion
Haspin kinase is a key regulator of mitotic fidelity, primarily through its phosphorylation of histone H3 at threonine 3 and the subsequent recruitment of the Chromosomal Passenger Complex. Its unique structural features and critical role in cell division have established it as a significant area of study in cell biology and a promising target for cancer therapy. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of haspin kinase and exploit its therapeutic potential.
References
- 1. Crystal structure of the catalytic domain of Haspin, an atypical kinase implicated in chromatin organization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Structure and functional characterization of the atypical human kinase haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone H3 phosphorylation – A versatile chromatin modification for different occasions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
LDN-209929 Dihydrochloride: A Technical Guide to its Target Proteins and Associated Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN-209929 dihydrochloride (B599025) is a potent small molecule inhibitor primarily targeting Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase crucial for the proper execution of mitosis. It also exhibits secondary activity against DYRK2 (Dual-specificity tyrosine-phosphorylation-regulated kinase 2). This technical guide provides an in-depth overview of the target proteins of LDN-209929 dihydrochloride, its mechanism of action, and the signaling pathways it modulates. Detailed experimental protocols for assessing its inhibitory activity are also provided, along with quantitative data and visual representations of the relevant cellular pathways to support researchers in oncology and cell biology.
Introduction
Cell cycle progression is a tightly regulated process, and its dysregulation is a hallmark of cancer. Mitosis, in particular, offers a window for therapeutic intervention. Haspin kinase has emerged as a key regulator of mitotic events, making it an attractive target for the development of anti-cancer therapeutics.[1] this compound has been identified as a potent and selective inhibitor of Haspin kinase, demonstrating significant potential for further investigation.[2][3] This document serves as a comprehensive technical resource on this compound for the scientific community.
Target Proteins and Quantitative Data
The primary molecular target of this compound is Haspin kinase . It also shows inhibitory activity against DYRK2 , albeit with significantly lower potency.[2][4]
| Target Protein | IC50 (nM) | Selectivity (fold) | Reference |
| Haspin Kinase | 55 | ~180-fold vs DYRK2 | [2][4] |
| DYRK2 | 9,900 | - | [2][4] |
Signaling Pathways
The Haspin Kinase Signaling Pathway in Mitosis
Haspin kinase plays a pivotal role in ensuring the correct alignment and segregation of chromosomes during mitosis. Its primary substrate is Histone H3, which it phosphorylates at Threonine 3 (H3T3ph).[5][6] This phosphorylation event acts as a "histone mark" that creates a docking site for the Chromosomal Passenger Complex (CPC), a key regulator of mitosis. The CPC, which includes Aurora B kinase, is then recruited to the centromeres.[7][8] The proper localization of the CPC is essential for correcting improper microtubule-kinetochore attachments and for the activation of the spindle assembly checkpoint (SAC), which prevents premature entry into anaphase.[1]
Inhibition of Haspin by this compound prevents the phosphorylation of Histone H3 at Threonine 3. This, in turn, disrupts the recruitment of the Chromosomal Passenger Complex to the centromeres, leading to defects in chromosome alignment, mitotic arrest, and ultimately, apoptosis in cancer cells.[1][9]
The DYRK2 and Hedgehog Signaling Pathway
DYRK2 is a protein kinase involved in several cellular processes, including the Hedgehog (Hh) signaling pathway.[10][11] The Hh pathway is crucial during embryonic development and its aberrant activation is implicated in various cancers.[12] DYRK2 has been shown to be a positive regulator of the Hh pathway, acting downstream of Smoothened (SMO) and upstream of the GLI transcription factors.[10][11] DYRK2 can phosphorylate GLI2, promoting its activation and nuclear translocation, which in turn leads to the transcription of Hh target genes.[11]
Given the significantly higher IC50 of LDN-209929 for DYRK2, its effects on the Hedgehog pathway are likely to be observed at much higher concentrations than those required to inhibit Haspin.
Experimental Protocols
In Vitro Haspin Kinase Inhibition Assay (Radiometric)
This protocol is adapted from established methods for determining kinase activity and inhibition.[9]
Objective: To determine the IC50 of this compound against Haspin kinase.
Materials:
-
Recombinant human Haspin kinase
-
Histone H3 protein (substrate)
-
[γ-³³P]-ATP
-
Assay buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound stock solution (in DMSO)
-
384-well plates
-
EDTA solution (to stop the reaction)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO) and a positive control inhibitor.
-
In a 384-well plate, add the diluted LDN-209929 or controls.
-
Add the Haspin enzyme and Histone H3 substrate to each well.
-
Initiate the kinase reaction by adding [γ-³³P]-ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated Histone H3.
-
Wash the filter plate to remove unincorporated [γ-³³P]-ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of LDN-209929 relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a high-throughput method for measuring kinase activity.[1]
Objective: To determine the IC50 of this compound against Haspin kinase in a high-throughput format.
Materials:
-
Recombinant human Haspin kinase
-
Biotinylated Histone H3 peptide substrate
-
ATP
-
Europium-labeled anti-phospho-Histone H3 (Thr3) antibody
-
Streptavidin-Allophycocyanin (APC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Brij-35)
-
This compound stock solution (in DMSO)
-
384-well plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of this compound.
-
Add the diluted inhibitor or controls to the wells of a 384-well plate.
-
Add Haspin kinase and the biotinylated Histone H3 peptide substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 10-60 minutes).
-
Stop the reaction by adding a detection mix containing EDTA, Europium-labeled anti-phospho-H3T3 antibody, and Streptavidin-APC.
-
Incubate for a further period (e.g., 2 hours) to allow for antibody and streptavidin binding.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percentage of inhibition and determine the IC50 as described in the radiometric assay protocol.
Conclusion
This compound is a valuable research tool for studying the roles of Haspin kinase in mitosis and its potential as a therapeutic target in oncology. Its high potency and selectivity for Haspin over DYRK2 make it a precise molecular probe. The provided information on its target pathways and detailed experimental protocols will aid researchers in further elucidating the biological functions of Haspin and in the development of novel anti-mitotic therapies.
References
- 1. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure–activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. The novel ciliogenesis regulator DYRK2 governs Hedgehog signaling during mouse embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. pnas.org [pnas.org]
- 12. Emerging Roles of DYRK Kinases in Embryogenesis and Hedgehog Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analogues of LDN-209929 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-209929 dihydrochloride (B599025) is a potent and selective inhibitor of haspin (haploid germ cell-specific nuclear protein kinase), a serine/threonine kinase essential for the proper alignment of chromosomes during mitosis. Haspin's primary known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3). This post-translational modification is a key event in the mitotic cascade, ensuring centromeric cohesion and accurate chromosome segregation. The dysregulation of haspin has been implicated in various proliferative diseases, making it an attractive therapeutic target in oncology.
LDN-209929 was developed through the optimization of an earlier acridine-based haspin inhibitor, LDN-192960, which also exhibited significant off-target activity against DYRK2 (dual-specificity tyrosine-regulated kinase 2). This guide provides an in-depth overview of the structural analogues of LDN-209929, focusing on their structure-activity relationships (SAR), quantitative inhibitory data, and the experimental protocols used for their evaluation.
Core Compound and its Analogues: The Acridine (B1665455) Series
The development of LDN-209929 stemmed from a high-throughput screen that identified an acridine analogue as a potent haspin kinase inhibitor. Subsequent optimization efforts focused on modifying this scaffold to improve potency and selectivity against haspin over DYRK2.
Structure-Activity Relationship (SAR)
The SAR studies of the acridine series revealed several key features influencing inhibitory activity and selectivity:
-
Acridine Core: The tricyclic acridine core is essential for binding to the ATP-binding pocket of both haspin and DYRK2.
-
Amino Side Chain: Modifications to the amino side chain at the 9-position of the acridine ring were critical for modulating potency and selectivity. The length and nature of this chain significantly impact interactions within the kinase domain. LDN-209929 features a specific side chain that confers a 180-fold selectivity for haspin over DYRK2[1].
-
Substitutions on the Acridine Ring: Alterations to the substitution pattern on the acridine ring also influence inhibitor performance.
Quantitative Data for LDN-192960 Analogues
The following table summarizes the inhibitory activity of LDN-209929 and its key analogues against haspin and DYRK2. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Haspin IC50 (nM) | DYRK2 IC50 (nM) | Selectivity (DYRK2/Haspin) |
| LDN-192960 | 13 | 53 | ~4 |
| LDN-209929 (Compound 33) | < 60 | 9,900 | > 180 |
| LDN-211848 (Compound 41) | > 2,100 | < 400 | > 5.4 (selective for DYRK2) |
| Compound 6 | - | 17 | - |
Data sourced from Cuny et al., Bioorg Med Chem Lett. 2010 and Banerjee et al., Elife 2022.[1][2]
Other Classes of Haspin Inhibitors
While the acridine series represents the direct lineage of LDN-209929, other chemical scaffolds have been explored for haspin inhibition.
Pyridoquinazoline Derivatives
A novel pyridoquinazoline-based inhibitor was identified with an IC50 of 50 nM for haspin and demonstrated excellent selectivity across a large kinase panel[3][4].
Indolo[2,3-c]quinolin-6-one Derivatives
A series of substituted indolo[2,3-c]quinolin-6-ones were developed as haspin inhibitors, with two compounds exhibiting IC50 values of 1 nM and 2 nM[5]. These compounds also showed high selectivity against other kinases like DYRK1A and CLK1[5].
Experimental Protocols
Synthesis of Acridine Analogues (General Procedure)
The synthesis of many acridine analogues, including the precursors to LDN-209929, generally follows the pathway outlined below:
-
Ullmann Condensation: A 2-bromobenzoic acid is coupled with an appropriate aniline (B41778) using a copper catalyst to form a diphenylamine (B1679370) derivative.
-
Cyclization: The diphenylamine derivative is cyclized to form a 9-chloroacridine (B74977) using a dehydrating agent like phosphorus oxychloride.
-
Nucleophilic Substitution: The 9-chloroacridine is then reacted with a desired amine to introduce the side chain at the 9-position, yielding the final acridine inhibitor.
This is a generalized summary based on synthetic schemes presented in the literature.[1]
In Vitro Haspin Kinase Inhibition Assay (Radiometric)
This protocol is a standard method for determining the inhibitory activity of compounds against haspin kinase.
Materials:
-
Recombinant human haspin kinase
-
Histone H3 (1-21) peptide substrate
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
Inhibitor compounds dissolved in DMSO
-
Phosphocellulose paper
-
Phosphoric acid wash solution
-
Scintillation counter and vials
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase assay buffer, histone H3 substrate, and the inhibitor compound at various concentrations.
-
Enzyme Addition: Add recombinant haspin kinase to the reaction mixture to initiate the reaction.
-
Phosphorylation Reaction: Add a mixture of unlabeled ATP and [γ-³²P]ATP to start the phosphorylation reaction. Incubate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid solution to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the histone H3 substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Workflow Visualizations
Haspin Kinase Signaling Pathway in Mitosis
The following diagram illustrates the central role of haspin kinase in the mitotic signaling cascade.
Caption: Haspin kinase phosphorylates Histone H3 at Thr3, initiating a cascade that ensures proper chromosome cohesion and segregation during mitosis.
Experimental Workflow for Haspin Inhibitor Screening
The diagram below outlines the typical workflow for screening and characterizing haspin kinase inhibitors.
Caption: A typical workflow for the discovery and development of haspin kinase inhibitors, from initial screening to in vivo validation.
Conclusion
LDN-209929 and its analogues represent a significant advancement in the development of selective haspin kinase inhibitors. The structure-activity relationship studies of the acridine series have provided valuable insights for designing compounds with improved potency and selectivity. The availability of robust in vitro and cell-based assays is crucial for the continued exploration of haspin inhibitors as potential therapeutics. The detailed understanding of haspin's role in the mitotic signaling pathway further solidifies its position as a promising target for anti-cancer drug development. Future research will likely focus on discovering novel scaffolds, further optimizing selectivity, and evaluating the in vivo efficacy of these promising compounds.
References
- 1. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of Haspin inhibitors: Kinase inhibitory potency and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [ask.orkg.org]
- 5. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide on the In Vitro Potency and Selectivity of an ALK2 Inhibitor
Disclaimer: Publicly available scientific literature and databases do not contain specific in vitro potency and selectivity data for the compound LDN-209929 dihydrochloride. To fulfill the request for a representative technical guide on a compound of this class, this document will detail the profile of LDN-212854 , a potent, selective, and well-characterized Activin Receptor-Like Kinase 2 (ALK2) inhibitor from the same pyrazolo[1,5-a]pyrimidine (B1248293) chemical series. The data and methodologies presented herein are based on published findings for LDN-212854 and serve as a technical example for researchers, scientists, and drug development professionals interested in ALK2 inhibition.
Introduction: Targeting ALK2 in Disease
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I serine/threonine kinase receptor in the Bone Morphogenetic Protein (BMP) signaling pathway.[1] This pathway is crucial for numerous physiological processes, including embryonic development and bone homeostasis.[1] Dysregulation of ALK2 activity, often due to gain-of-function mutations, is the primary driver of rare and debilitating diseases such as Fibrodysplasia Ossificans Progressiva (FOP) and is implicated in certain cancers like Diffuse Intrinsic Pontine Glioma (DIPG).[1][2]
Small molecule inhibitors that target the ATP-binding pocket of ALK2 have emerged as a promising therapeutic strategy. A critical challenge in developing such inhibitors is achieving high selectivity, particularly over other highly homologous BMP and Transforming Growth Factor-β (TGF-β) type I receptors (e.g., ALK1, ALK3, ALK5).[3][4] Inhibition of ALK5, for instance, is associated with cardiotoxicity, making selectivity a key determinant of a viable safety profile.[3][5] This guide provides a technical overview of the in vitro potency and selectivity of the ALK2 inhibitor LDN-212854, detailing its mechanism, inhibitory profile, and the experimental methods used for its characterization.
Mechanism of Action and Signaling Pathway
ALK2 is a key mediator of the canonical BMP signaling cascade. Upon binding of a BMP ligand (e.g., BMP7), ALK2 forms a heteromeric complex with a type II BMP receptor. The type II receptor then phosphorylates and activates the ALK2 kinase domain. Activated ALK2 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs): SMAD1, SMAD5, and SMAD8.[6] These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[6][7]
LDN-212854 and related compounds are ATP-competitive inhibitors that bind to the kinase domain of ALK2, preventing the phosphorylation of downstream SMADs and thereby blocking the signaling cascade.[3]
Figure 1. ALK2/BMP Signaling Pathway and Site of Inhibition.
Quantitative In Vitro Potency and Selectivity
The efficacy of a kinase inhibitor is defined by its potency (the concentration required to inhibit the target) and its selectivity (the degree to which it inhibits the intended target over other proteins).
Biochemical Potency
LDN-212854 is a highly potent inhibitor of ALK2 in biochemical assays, demonstrating low nanomolar efficacy. Its potency against other closely related BMP and TGF-β type I receptors has been systematically evaluated to establish its selectivity profile.[3][8]
Table 1: Biochemical Potency of LDN-212854 Against Type I Receptors
| Kinase Target | IC₅₀ (nM) | Fold Selectivity vs. ALK2 | Signaling Pathway |
|---|---|---|---|
| ALK2 | 1.3 | 1x | BMP |
| ALK1 | 2.4 | 1.8x | BMP |
| ALK3 | ~14 | ~10.8x | BMP |
| ALK6 | ~17 | ~13.1x | BMP |
| ALK4 | >10,000 | >7692x | TGF-β/Activin |
| ALK5 | ~9,100 | ~7000x | TGF-β/Activin |
Data compiled from published sources.[3][8] Absolute IC₅₀ values may vary based on assay conditions.
Kinome-Wide Selectivity
Beyond the immediate receptor family, broader kinase profiling is essential to identify potential off-target interactions that could lead to unexpected biological effects or toxicity. Kinome-wide screens have shown that while LDN-212854 is highly selective for BMP receptors over TGF-β receptors, it does exhibit activity against a small number of other kinases at higher concentrations.[3][4]
Table 2: Off-Target Kinase Activity of LDN-212854
| Off-Target Kinase | IC₅₀ (nM) | Notes |
|---|---|---|
| RIPK2 | <100 | Receptor-interacting serine/threonine-protein kinase 2 |
| ABL1 | <100 | Abelson murine leukemia viral oncogene homolog 1 |
| PDGFR-β | <100 | Platelet-derived growth factor receptor beta |
| VEGFR2 | ~2,800 | Vascular endothelial growth factor receptor 2 |
| KIT | >300 | Mast/stem cell growth factor receptor Kit |
Data represents significant off-targets identified in kinase panel screening.[3]
Cellular Potency
Cell-based assays are used to confirm that a compound can effectively engage its target in a physiological context. In cellular assays measuring the inhibition of BMP7-induced SMAD1/5/8 phosphorylation, LDN-212854 demonstrates an IC₅₀ of approximately 37 nM.[8][9]
Experimental Protocols
The characterization of ALK2 inhibitors relies on robust biochemical and cellular assays. The following are detailed representative protocols.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This method quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction using a luminescence-based detection system like ADP-Glo™.
Objective: To determine the IC₅₀ value of a test compound against a purified ALK2 kinase domain.
Materials:
-
Recombinant human ALK2 kinase (e.g., GST-tagged, amino acids 147-509).[1]
-
Kinase Substrate: Casein or Myelin Basic Protein (MBP).[1]
-
10 mM ATP solution.
-
Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[10]
-
Test Compound (e.g., LDN-212854) serially diluted in 10% DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque 384-well assay plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer.
-
Prepare a master mix containing 1x Kinase Assay Buffer, ATP (final concentration typically near Km, e.g., 25 µM), and substrate (e.g., 0.2 mg/mL Casein).
-
Dilute the ALK2 enzyme in 1x Kinase Assay Buffer to the desired working concentration (e.g., 2.5-5 ng/µL).[1]
-
-
Assay Plate Setup (384-well format):
-
Add 1 µL of serially diluted test compound or vehicle (10% DMSO) to the appropriate wells.
-
Add 2 µL of the diluted ALK2 enzyme solution to all wells except "no enzyme" blanks.
-
Incubate the plate for 15-20 minutes at room temperature to allow for compound-enzyme binding.
-
-
Kinase Reaction Initiation:
-
Reaction Termination and ADP Detection:
-
Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Subtract background luminescence (from "no enzyme" wells).
-
Plot the percent inhibition (relative to vehicle control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Figure 2. General workflow for an in vitro biochemical kinase assay.
Cellular Target Engagement Assay (NanoBRET™)
This assay quantifies compound binding to a target kinase within intact, living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the ATP pocket. An effective inhibitor will compete with the tracer for binding, causing a loss of BRET signal.
Objective: To determine the IC₅₀ for target engagement of a test compound in live cells expressing ALK2.
Materials:
-
HEK293 cells.
-
Expression vector for ALK2 fused to NanoLuc® luciferase (e.g., NanoLuc-ALK2).[11]
-
Transfection reagent (e.g., FuGENE® HD).
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Tracer (e.g., Tracer K-11 for ALK2).[11]
-
Test Compound (e.g., LDN-212854) serially diluted.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
White, tissue culture-treated 96-well or 384-well plates.
-
BRET-capable plate reader.
Procedure:
-
Cell Transfection (Day 1):
-
Transfect HEK293 cells with the NanoLuc-ALK2 expression vector according to the manufacturer's protocol.
-
Plate the transfected cells into assay plates and incubate for 20-24 hours.
-
-
Compound and Tracer Addition (Day 2):
-
Prepare serial dilutions of the test compound in Opti-MEM.
-
Prepare the NanoBRET Tracer solution in Opti-MEM at the desired final concentration.
-
Add the test compound dilutions to the cells.
-
Immediately add the tracer to all wells.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow for compound/tracer equilibration in the cells.[12][13]
-
-
Signal Detection (Day 2):
-
Prepare the NanoBRET Nano-Glo Substrate solution containing the extracellular inhibitor as per the protocol.
-
Add the substrate solution to all wells.
-
Read the plate within 10-20 minutes on a BRET-capable plate reader, measuring both donor (luciferase, ~460nm) and acceptor (tracer, >600nm) emissions simultaneously.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Normalize the data to vehicle (0% inhibition) and a positive control inhibitor (100% inhibition) to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the cellular IC₅₀ value.
-
Conclusion
The in vitro characterization of ALK2 inhibitors is a cornerstone of their preclinical development. As exemplified by LDN-212854, an ideal candidate profile includes potent, low-nanomolar inhibition of ALK2 in both biochemical and cellular assays. Critically, high selectivity against related kinases, especially ALK5, is required to mitigate the risk of mechanism-based toxicity. The combination of quantitative biochemical assays, kinome-wide screening, and live-cell target engagement assays provides a comprehensive understanding of an inhibitor's potency and specificity, enabling the selection of promising candidates for further therapeutic development.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Specific activation of Smad1 signaling pathways by the BMP7 type I receptor, ALK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. promega.com [promega.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. carnabio.com [carnabio.com]
- 13. eubopen.org [eubopen.org]
In-Depth Technical Guide: LDN-209929 Dihydrochloride Inhibition of Haspin Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory activity of LDN-209929 dihydrochloride (B599025) against haspin kinase. It includes quantitative data on its potency, detailed experimental methodologies for assessing its inhibitory action, and a visualization of the relevant biological pathway.
Core Data: Inhibitory Potency of LDN-209929 Dihydrochloride
This compound has been identified as a potent and selective inhibitor of haspin kinase. The half-maximal inhibitory concentration (IC50) value, a key measure of its potency, is detailed below. This compound demonstrates significant selectivity for haspin over other kinases, such as DYRK2.
| Compound | Target Kinase | IC50 Value | Notes |
| This compound | Haspin Kinase | 55 nM | A potent and selective inhibitor.[1][2][3][4][5] |
| This compound | DYRK2 | 9.9 µM | Demonstrates 180-fold selectivity for Haspin over DYRK2.[2][3] |
Haspin Kinase Signaling Pathway
Haspin is a serine/threonine kinase that plays a critical role in the regulation of mitosis. Its primary known function is the phosphorylation of histone H3 at the threonine 3 position (H3T3ph). This phosphorylation event is essential for the proper alignment of chromosomes during metaphase and the regulation of sister chromatid cohesion. The inhibition of haspin kinase by compounds like LDN-209929 disrupts these mitotic processes, making it a target of interest in oncology research.
Caption: Haspin kinase phosphorylates Histone H3, a key step for mitotic progression.
Experimental Protocols for IC50 Determination
The IC50 value of LDN-209929 against haspin kinase can be determined using various biochemical assay formats. The two most common methods are the radiometric assay, which directly measures the incorporation of a radiolabeled phosphate, and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a high-throughput method.
Radiometric Kinase Assay (Dot Blot)
This method is often considered the "gold standard" for its direct measurement of kinase activity.
Materials:
-
Recombinant Haspin Kinase
-
Histone H3 protein or a peptide substrate (e.g., H3(1-21))
-
This compound
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
P81 phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Workflow:
Caption: Workflow for determining haspin kinase inhibition using a radiometric assay.
Procedure:
-
Reaction Setup: In a microplate, combine the recombinant haspin kinase, the histone H3 substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add this compound at a range of concentrations to the wells. Include a control with DMSO (the vehicle for the inhibitor).
-
Initiation: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stopping the Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the P81 paper multiple times with the wash buffer to remove any unincorporated radiolabeled ATP.
-
Quantification: Measure the amount of incorporated radioactivity on the dried P81 paper using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a homogeneous assay format well-suited for high-throughput screening.
Materials:
-
Recombinant Haspin Kinase
-
Biotinylated Histone H3 peptide substrate (e.g., H3(1-21)-biotin)
-
This compound
-
ATP
-
Kinase reaction buffer
-
Stop/Detection Buffer containing EDTA, a Europium-labeled anti-phospho-H3T3 antibody (donor fluorophore), and Streptavidin-Allophycocyanin (APC) (acceptor).
Workflow:
Caption: Workflow for determining haspin kinase inhibition using a TR-FRET assay.
Procedure:
-
Reaction Setup: In a suitable microplate (e.g., 384-well), combine the haspin kinase, biotinylated H3 peptide substrate, and kinase buffer.
-
Inhibitor Addition: Add this compound across a range of concentrations. Include a DMSO control.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and initiate detection by adding the Stop/Detection Buffer. The EDTA in the buffer chelates Mg²⁺, stopping the kinase activity. The Europium-labeled antibody binds to the phosphorylated H3 peptide, and the Streptavidin-APC binds to the biotin (B1667282) tag, bringing the donor and acceptor fluorophores into close proximity.
-
Signal Development: Incubate the plate for another period (e.g., 60 minutes) to allow for the binding events to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the percentage of inhibition (based on the change in the FRET ratio) against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of Haspin Kinase in Cell Division: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haspin (Haploid germ cell-specific nuclear protein kinase), also known as GSG2 (Germ cell-specific gene 2), is a serine/threonine kinase that plays a pivotal role in ensuring the fidelity of chromosome segregation during mitosis.[1][2][3] Unlike many other kinases, Haspin is an atypical kinase with a unique structural conformation.[3][4] Its primary and most well-characterized function is the phosphorylation of Histone H3 at threonine 3 (H3T3ph) during mitosis.[2][5] This specific phosphorylation event is a critical signal for the proper localization and function of the Chromosomal Passenger Complex (CPC), a key regulator of mitotic events.[6] Given its crucial role in cell division and its frequent dysregulation in cancer, Haspin has emerged as a promising target for anti-cancer drug development.[7][8] This guide provides an in-depth technical overview of Haspin kinase, including its function, regulation, and methods for its study, tailored for professionals in biomedical research and drug discovery.
Core Function of Haspin in Mitosis
Haspin's activity is tightly regulated throughout the cell cycle, peaking during mitosis.[9] Its central role is to act as a "positioning" kinase, creating a specific epigenetic mark that recruits other essential mitotic regulators to the correct location at the correct time.
The Haspin-H3T3ph-CPC Axis
The canonical function of Haspin revolves around the phosphorylation of Histone H3 at threonine 3. This modification occurs predominantly at the centromeres of mitotic chromosomes.[3] The phosphorylated H3T3 (H3T3ph) then serves as a docking site for the Survivin subunit of the Chromosomal Passenger Complex (CPC).[6] The CPC, which also includes Aurora B kinase, INCENP, and Borealin, is a master regulator of mitosis, involved in correcting improper microtubule-kinetochore attachments and ensuring the proper execution of the spindle assembly checkpoint.[6] By recruiting the CPC to the centromere, Haspin ensures that Aurora B kinase is correctly positioned to phosphorylate its substrates, which is essential for resolving erroneous kinetochore attachments and maintaining genomic stability.[6]
Depletion or inhibition of Haspin leads to a failure in CPC localization at the centromere, resulting in severe mitotic defects, including chromosome misalignment, premature loss of sister chromatid cohesion, and activation of the spindle assembly checkpoint, ultimately leading to mitotic arrest.[10][11]
Data Presentation
Haspin Kinase Expression in Normal and Cancer Tissues
Haspin (GSG2) expression is generally low in most normal, non-proliferating tissues but is elevated in tissues with high rates of cell division and in a variety of cancers.[1][12]
| Tissue/Cancer Type | Normal Tissue mRNA (FPKM) | Cancer Tissue mRNA (FPKM) | Data Source |
| Bladder Urothelial Carcinoma | ~2 | ~8 | TCGA[12] |
| Breast Invasive Carcinoma | ~1 | ~5 | TCGA[1] |
| Colon Adenocarcinoma | ~2 | ~6 | TCGA[1] |
| Lung Adenocarcinoma | ~1 | ~4 | TCGA[1] |
| Prostate Adenocarcinoma | ~1.5 | ~3 | TCGA[1] |
| Testicular Germ Cell Tumors | ~15 | ~20 | TCGA[1] |
FPKM (Fragments Per Kilobase of transcript per Million mapped reads) values are approximate median values derived from The Cancer Genome Atlas (TCGA) data available through resources like The Human Protein Atlas.[1]
Kinetic Parameters of Haspin Kinase
| Substrate | Km | kcat | Reference |
| ATP | 180 µM | - | [4] |
| Histone H3 (1-21) peptide | ~100 nM | - | [13] |
| Histone H3 | 98 nM | - | [4] |
Effects of Haspin Depletion/Inhibition on Mitosis
| Cell Line | Treatment | Phenotype | Quantitative Effect | Reference |
| U2OS | Haspin siRNA | Chromosome Misalignment | 76% of mitotic cells | [14] |
| U2OS | Haspin siRNA | Centrosome Amplification (>2 foci) | 67% of mitotic cells | [14] |
| HeLa | CHR-6494 (Haspin inhibitor) | Delayed Mitotic Entry | ~4-hour delay | [1] |
Inhibitory Activity of Small Molecules Against Haspin Kinase
| Inhibitor | IC50 | Target | Reference |
| CHR-6494 | 2 nM | Haspin | [4] |
| 5-Iodotubercidin (5-ITu) | - | Haspin (and other kinases) | [15] |
| LDN-192960 | 10 nM | Haspin, DYRK2 | [4] |
| LDN-209929 | 55 nM | Haspin | [4] |
| Haspin-IN-4 | 0.01 nM | Haspin | [4] |
| CX-6258 | EC50 ~150 nM (in cells) | Haspin, PIM kinases | [16] |
Signaling Pathways and Experimental Workflows
Haspin Signaling Pathway in Mitosis
Caption: Upstream kinases Cdk1 and Plk1 activate Haspin, which then phosphorylates Histone H3 at Threonine 3. This modification recruits the CPC to the centromere, ensuring proper chromosome cohesion and alignment.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for a radiometric in vitro kinase assay to measure Haspin activity.
Experimental Workflow: Immunofluorescence Staining
Caption: Step-by-step workflow for immunofluorescence staining to visualize phosphorylated Histone H3 at Threonine 3.
Experimental Protocols
Detailed Methodology: In Vitro Radiometric Kinase Assay for Haspin
This protocol is designed to measure the kinase activity of purified recombinant Haspin using a radioactive isotope.
Materials:
-
Purified recombinant Haspin kinase
-
Histone H3 substrate (e.g., full-length recombinant Histone H3 or a peptide corresponding to the N-terminus of H3)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-³²P]ATP (10 mCi/ml)
-
10X ATP Mix (1 mM cold ATP)
-
4X SDS-PAGE Laemmli sample buffer
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation fluid and counter
Procedure:
-
Prepare the Reaction Mix: For each reaction, prepare a master mix containing the Kinase Assay Buffer, the Histone H3 substrate (to a final concentration of ~1-5 µM), and water.
-
Initiate the Reaction:
-
Add the desired amount of purified Haspin kinase (e.g., 10-50 ng) to the reaction mix.
-
To start the reaction, add a mix of [γ-³²P]ATP and cold ATP (final concentration of ~100 µM ATP with ~1-2 µCi of [γ-³²P]ATP per reaction).
-
-
Incubation: Incubate the reaction at 30°C for 15-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding 4X SDS-PAGE Laemmli sample buffer.
-
Separation and Detection (Option 1: SDS-PAGE):
-
Boil the samples at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Dry the gel and expose it to an X-ray film or a phosphorimager screen to detect the incorporated ³²P.
-
-
Separation and Detection (Option 2: P81 paper):
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone and let the papers dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Detailed Methodology: Immunofluorescence Staining for Phospho-Histone H3 (Thr3)
This protocol outlines the steps to visualize the subcellular localization of H3T3ph in cultured cells.
Materials:
-
Cells grown on sterile glass coverslips in a multi-well plate
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.2% Triton X-100 in PBS
-
Blocking Solution: 10% normal goat serum in PBS
-
Primary Antibody: Rabbit anti-phospho-Histone H3 (Thr3) antibody (diluted in blocking solution, e.g., 1:500)
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488), diluted in blocking solution.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Mounting Medium
Procedure:
-
Cell Culture: Seed cells onto sterile glass coverslips in a culture plate and grow to the desired confluency. For mitosis studies, cells can be synchronized or treated with mitotic inhibitors.
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Add the Fixation Solution to cover the cells and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add the Permeabilization Solution and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add the Blocking Solution and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Aspirate the blocking solution and add the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation:
-
Add the diluted fluorescently-labeled secondary antibody.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash once with PBS.
-
Mount the coverslip onto a glass slide using a drop of mounting medium.
-
-
Imaging: Visualize the staining using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.
Conclusion
Haspin kinase is a critical regulator of mitotic progression, primarily through its phosphorylation of Histone H3 at threonine 3 and the subsequent recruitment of the Chromosomal Passenger Complex. Its high expression in proliferating cells and various cancers makes it an attractive target for the development of novel anti-mitotic cancer therapies. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the roles of Haspin in cell division and to exploit its therapeutic potential.
References
- 1. Expression of HASPIN in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. Modulation of the Chromatin Phosphoproteome by the Haspin Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of the catalytic domain of Haspin, an atypical kinase implicated in chromatin organization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HASPIN histone H3 associated protein kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Inhibition of Haspin Kinase Promotes Cell-Intrinsic and Extrinsic Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A human protein atlas for normal and cancer tissues based on antibody proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative proteomics characterization of cancer biomarkers and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GEPIA 2 [gepia2.cancer-pku.cn]
- 12. GSG2 (Haspin) promotes development and progression of bladder cancer through targeting KIF15 (Kinase-12) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Tissue expression of HASPIN - Summary - The Human Protein Atlas [proteinatlas.org]
- 16. genecards.org [genecards.org]
LDN-209929 Dihydrochloride: A Technical Guide to a Potent and Selective Chemical Probe for Haspin Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of LDN-209929 dihydrochloride (B599025), a potent and highly selective chemical probe for haspin kinase. Haspin kinase, a serine/threonine kinase, plays a pivotal role in mitosis through the phosphorylation of histone H3 at threonine 3 (H3T3ph), a critical step for the proper alignment and segregation of chromosomes. Dysregulation of haspin is implicated in various cancers, making it a compelling target for therapeutic intervention. This document details the biochemical and cellular activity of LDN-209929, presents its selectivity profile, and provides comprehensive experimental protocols for its application in research settings.
Introduction to LDN-209929 Dihydrochloride
This compound is a small molecule inhibitor designed to be a potent and selective chemical probe for haspin kinase. Its development has provided the research community with a valuable tool to investigate the physiological and pathological roles of haspin kinase. By inhibiting haspin, LDN-209929 disrupts a key signaling event in mitosis, leading to mitotic arrest and subsequent apoptosis in proliferating cells. This makes it a compound of interest for both basic research into cell division and for the development of novel anti-cancer therapeutics.
Biochemical and Cellular Activity
LDN-209929 is an ATP-competitive inhibitor of haspin kinase. Its primary mechanism of action is the blockade of the phosphorylation of histone H3 at threonine 3. This inhibitory activity has been quantified in various biochemical and cellular assays.
Data Presentation
The following tables summarize the quantitative data for LDN-209929 and a related compound, LDN-192960, for comparative purposes.
Table 1: In Vitro Potency and Selectivity of this compound
| Target Kinase | IC50 (nM) | Selectivity vs. DYRK2 |
| Haspin | 55[1] | 180-fold[1] |
| DYRK2 | 9900[1] | - |
Table 2: In Vitro Potency and Selectivity of LDN-192960 (A Related Haspin Inhibitor)
| Target Kinase | IC50 (nM) |
| Haspin | 10 |
| DYRK2 | 48 |
| DYRK1A | 100 |
| DYRK3 | 19 |
| CLK1 | 210 |
| PIM1 | 720 |
Note: A comprehensive kinase selectivity panel for LDN-209929 is not publicly available. The data for LDN-192960 is provided for context on the selectivity profile of this chemical series.
Signaling Pathway
Haspin kinase is a key regulator of the chromosomal passenger complex (CPC), which is essential for accurate chromosome segregation and cytokinesis. The signaling pathway involving haspin is critical for mitotic progression.
Caption: Haspin kinase signaling pathway and its inhibition by LDN-209929.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of LDN-209929.
In Vitro Kinase Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This protocol is adapted from methods used for similar haspin inhibitors and is designed to measure the direct inhibition of haspin kinase activity by LDN-209929.
Experimental Workflow Diagram
Caption: Workflow for a TR-FRET based in vitro haspin kinase assay.
Materials:
-
Recombinant haspin kinase
-
Biotinylated histone H3 (1-21) peptide substrate
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
TR-FRET detection reagents:
-
Europium-labeled anti-phospho-Histone H3 (Thr3) antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
-
EDTA
-
DMSO
-
Low-volume 384-well plates
Procedure:
-
Prepare a serial dilution of LDN-209929 in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.
-
In a 384-well plate, add the diluted LDN-209929 or DMSO (vehicle control).
-
Add a mixture of haspin kinase and biotinylated histone H3 peptide to each well.
-
Pre-incubate the plate at room temperature for 20 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for haspin.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding the TR-FRET detection reagents mixed in a buffer containing EDTA.
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow for the binding of the detection reagents.
-
Read the plate on a TR-FRET compatible plate reader (Excitation: ~340 nm, Emission: ~620 nm for Europium and ~665 nm for APC).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular Assay: Immunofluorescence Staining for Phospho-Histone H3 (Thr3)
This protocol describes how to assess the ability of LDN-209929 to inhibit haspin kinase activity in a cellular context by measuring the levels of H3T3ph.
Experimental Workflow Diagram
Caption: Workflow for immunofluorescence detection of p-H3(Thr3).
Materials:
-
HeLa cells (or other suitable cell line)
-
This compound
-
Cell culture medium and supplements
-
Coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Thr3)
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG
-
DAPI-containing mounting medium
Procedure:
-
Seed HeLa cells onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of LDN-209929 or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).
-
Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-phospho-Histone H3 (Thr3) antibody, diluted in blocking buffer, overnight at 4°C.
-
Wash the cells three times with PBST (PBS with 0.1% Tween-20).
-
Incubate the cells with the fluorescently-labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST.
-
Mount the coverslips onto microscope slides using DAPI-containing mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of the phospho-Histone H3 (Thr3) signal in the nucleus of the cells to determine the extent of inhibition by LDN-209929.
Conclusion
This compound is a valuable chemical probe for the scientific community, offering high potency and selectivity for haspin kinase. Its utility in dissecting the intricate mechanisms of mitosis and its potential as a lead compound for anti-cancer drug discovery are significant. The data and protocols presented in this guide are intended to facilitate the effective use of LDN-209929 in research and to encourage further investigation into the therapeutic potential of haspin kinase inhibition.
References
Potential Therapeutic Applications of Haspin Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Mitotic Progression in Cancer Therapy
The fidelity of cell division is paramount to maintaining genomic stability, and its dysregulation is a hallmark of cancer. Mitotic kinases, the master regulators of cell cycle progression, have emerged as critical targets for novel anticancer therapies.[1] Among these, Haspin (Haploid Germ cell-Specific Nuclear protein kinase) has garnered significant interest.[2] Haspin, a serine/threonine kinase, plays a pivotal role in ensuring the proper alignment and segregation of chromosomes during mitosis.[3][4] It is frequently overexpressed in a multitude of cancer cell types compared to their healthy counterparts, making it a promising and potentially selective target for therapeutic intervention.[3] Small molecule inhibitors of Haspin have demonstrated potent anti-proliferative and pro-apoptotic effects in preclinical cancer models, heralding a new avenue for the development of targeted cancer therapies.[2] This technical guide provides an in-depth overview of the therapeutic potential of Haspin kinase inhibitors, detailing their mechanism of action, preclinical efficacy, and the experimental protocols used for their evaluation.
The Haspin Kinase Signaling Pathway
Haspin's primary and most well-characterized function is the phosphorylation of histone H3 at threonine 3 (H3T3ph) during mitosis.[1] This specific phosphorylation event acts as a docking site for the Chromosomal Passenger Complex (CPC), which includes the kinase Aurora B. The recruitment of the CPC to the centromere is essential for correcting improper microtubule-kinetochore attachments and ensuring accurate chromosome segregation.[2] Inhibition of Haspin disrupts this signaling cascade, leading to misaligned chromosomes, mitotic arrest, and ultimately, cell death, a process often referred to as mitotic catastrophe.[1][5]
Haspin Kinase Inhibitors: A Preclinical Overview
Several small molecule inhibitors of Haspin kinase have been developed and evaluated in preclinical studies. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of Haspin and preventing the phosphorylation of Histone H3.
Quantitative In Vitro Efficacy
The following tables summarize the in vitro potency of prominent Haspin kinase inhibitors against the kinase itself and a panel of human cancer cell lines.
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| CHR-6494 | Haspin Kinase | 2 | [1] |
| LDN-192960 | Haspin Kinase | 10 | [6] |
| Haspin-IN-4 | Haspin Kinase | 0.01 | [6] |
| LJ4827 | Haspin Kinase | 0.155 | [7] |
Table 1: Inhibitory Potency of Selected Compounds Against Haspin Kinase.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| CHR-6494 | HCT-116 | Colorectal Carcinoma | 500 | [1] |
| CHR-6494 | HeLa | Cervical Cancer | 473 | [1] |
| CHR-6494 | MDA-MB-231 | Breast Cancer | 757.1 | [8] |
| CHR-6494 | MCF7 | Breast Cancer | 900.4 | [8] |
| CHR-6494 | MeWo | Melanoma | 396 | [7] |
| CHR-6494 | MDA-MB-435 | Melanoma | 611 | [7] |
| CHR-6494 | RPMI-7951 | Melanoma | 628 | [7] |
| CHR-6494 | BxPC-3-Luc | Pancreatic Cancer | 849 | [9] |
| CX-6258 | A375-S | Melanoma | ~100-300 | [10] |
| CX-6258 | A375-RMR | Melanoma (Resistant) | ~100-300 | [10] |
| CX-6258 | Multiple Myeloma Cell Lines | Multiple Myeloma | Varies | [11] |
| CX-6258 | Ewing Sarcoma Cell Lines | Ewing Sarcoma | Varies | [11] |
Table 2: Anti-proliferative Activity of Haspin Kinase Inhibitors in Human Cancer Cell Lines.
In Vivo Preclinical Studies
The anti-tumor activity of Haspin inhibitors has been validated in several animal models.
| Inhibitor | Cancer Model | Dosing Regimen | Key Findings | Reference(s) |
| CHR-6494 | HCT-116 Colorectal Cancer Xenograft | Dose-dependent | Demonstrated tumor growth inhibition. | [1] |
| CHR-6494 | BxPC-3-Luc Pancreatic Cancer Xenograft | Not specified | Significantly suppressed tumor growth. | [9] |
| CX-6258 | MV-4-11 Acute Myeloid Leukemia Xenograft | 50 mg/kg, oral, daily | 45% tumor growth inhibition. | [12] |
| CX-6258 | MV-4-11 Acute Myeloid Leukemia Xenograft | 100 mg/kg, oral, daily | 75% tumor growth inhibition. | [12] |
Table 3: In Vivo Efficacy of Haspin Kinase Inhibitors in Xenograft Models.
Notably, CX-6258 has also been shown to induce a cGAS-STING-dependent type-I interferon response in tumor cells, leading to an increase in IFNγ-producing CD8+ T-cells and a reduction in immunosuppressive T-regulatory cells in murine models.[11][13] This suggests that Haspin inhibitors may have the dual benefit of direct anti-tumor activity and favorable modulation of the tumor immune microenvironment.
Therapeutic Potential and Future Directions
The primary therapeutic application for Haspin kinase inhibitors is in oncology, with preclinical data supporting their potential in a range of solid and hematological malignancies including colorectal, breast, pancreatic, and melanoma, as well as leukemia, multiple myeloma, and Ewing sarcoma.[2][11] The induction of an immune response by some inhibitors also opens the door for combination therapies with immune checkpoint inhibitors.[13]
While no Haspin-specific inhibitors have entered clinical trials to date, the broader class of mitotic kinase inhibitors is an active area of clinical investigation.[1] Further preclinical development of potent and selective Haspin inhibitors, including detailed pharmacokinetic and pharmacodynamic studies, is warranted to advance this promising class of drugs toward clinical application. There is also emerging interest in the potential of Haspin inhibitors for neurodegenerative diseases, though this research is at a very early stage.[2]
Key Experimental Protocols
The following section details the methodologies for key experiments cited in the evaluation of Haspin kinase inhibitors.
Haspin Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for determining the in vitro potency of kinase inhibitors.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction: In a suitable microplate, add the assay buffer, the serially diluted compound or DMSO (for controls), Haspin kinase, a biotinylated peptide substrate (e.g., a peptide derived from Histone H3), and ATP to initiate the reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and initiate detection by adding a detection mix containing a terbium-labeled anti-phospho-H3T3 antibody and streptavidin-conjugated XL665 in a detection buffer containing EDTA. Incubate for a specified time (e.g., 60 minutes) at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the fluorescence at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay.
-
Data Analysis: Calculate the TR-FRET signal ratio (acceptor/donor). The percent inhibition is calculated relative to high (no enzyme) and low (no inhibitor) controls. IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic model.[14][15]
Cell Viability Assay
Cell viability assays are used to determine the anti-proliferative effects of Haspin inhibitors on cancer cell lines.
Protocol (XTT Assay Example):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 2 x 10^4 cells/well) and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the Haspin inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified duration (e.g., 48 hours).
-
Reagent Addition: Add the XTT reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: After a further incubation period (e.g., 1-4 hours), measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value using appropriate software.[8]
Cell Cycle Analysis
Flow cytometry with propidium (B1200493) iodide (PI) staining is a standard method to assess the effect of Haspin inhibitors on cell cycle distribution.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the Haspin inhibitor for a specified time. Harvest both adherent and floating cells, and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Incubate for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]
Apoptosis Assay
Apoptosis is commonly measured by flow cytometry using Annexin V and propidium iodide staining.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the Haspin inhibitor. Collect all cells (adherent and floating) and wash with PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye like propidium iodide (PI).
-
Incubation: Incubate the cells at room temperature in the dark for approximately 10-15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry.
Immunofluorescence Staining for Mitotic Spindle and Chromosome Alignment
This technique allows for the visualization of the effects of Haspin inhibitors on the mitotic apparatus.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the Haspin inhibitor.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or cold methanol) and then permeabilize with a detergent (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 10% normal goat serum).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (to visualize the mitotic spindle) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and then incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Counterstaining and Mounting: Wash the cells again and counterstain the DNA with DAPI. Mount the coverslips onto microscope slides with an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope to assess spindle morphology and chromosome alignment.
Conclusion
Haspin kinase inhibitors represent a promising class of targeted anti-cancer agents. Their mechanism of action, which involves the disruption of a critical mitotic process, leads to potent anti-proliferative and pro-apoptotic effects across a range of cancer types in preclinical models. The potential for these inhibitors to also modulate the tumor immune microenvironment further enhances their therapeutic appeal. While further research is needed to optimize selectivity and to progress these compounds into clinical trials, the robust preclinical data underscore the significant potential of targeting Haspin kinase in the ongoing effort to develop more effective and targeted cancer therapies.
References
- 1. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 3. Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sangivamycin and its derivatives inhibit Haspin-Histone H3-survivin signaling and induce pancreatic cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 11. Inhibition of Haspin Kinase Promotes Cell-Intrinsic and Extrinsic Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
An In-depth Technical Guide on the Effect of LDN-209929 Dihydrochloride on Histone H3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN-209929 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in the regulation of mitosis. The primary known substrate of Haspin is histone H3, which it phosphorylates at threonine 3 (H3T3ph). This phosphorylation event is a key component of the "histone code" and is essential for the proper localization of the Chromosomal Passenger Complex (CPC) to the centromeres during mitosis. The correct positioning of the CPC is critical for accurate chromosome alignment, segregation, and the successful completion of cell division. This technical guide provides a comprehensive overview of the mechanism of action of LDN-209929, its effect on histone H3 phosphorylation, and detailed experimental protocols for its characterization.
Introduction to LDN-209929 Dihydrochloride and its Target, Haspin Kinase
This compound has been identified as a potent and selective inhibitor of Haspin kinase. In vitro kinase assays have demonstrated its significant inhibitory activity against Haspin.
Haspin is a unique protein kinase that is primarily active during mitosis. Its main known function is the phosphorylation of histone H3 at threonine 3. This specific post-translational modification serves as a docking site for the BIR domain of Survivin, a subunit of the Chromosomal Passenger Complex (CPC). The CPC, which also includes Aurora B kinase, INCENP, and Borealin, is a master regulator of mitotic events.
The Signaling Pathway: From Haspin Inhibition to Mitotic Defects
The inhibition of Haspin by LDN-209929 sets off a cascade of events that ultimately disrupt the fidelity of mitosis. The signaling pathway can be visualized as follows:
Caption: Signaling pathway illustrating the inhibitory effect of LDN-209929 on Haspin kinase and its downstream consequences on histone H3 phosphorylation and mitosis.
By inhibiting Haspin, LDN-209929 prevents the phosphorylation of histone H3 at threonine 3. The absence of this critical phosphorylation mark impairs the recruitment of the CPC to the centromeres. This mislocalization of the CPC leads to a variety of mitotic defects, including chromosome misalignment at the metaphase plate and, ultimately, mitotic arrest.[1][2][3][4][5]
Quantitative Data on Haspin Kinase Inhibitors
| Inhibitor | Target Kinase | In Vitro IC50 (nM) | Cellular IC50 (Cell Viability) | Reference |
| LDN-209929 | Haspin | 55 | Not Reported | [6] |
| DYRK2 | 9900 | Not Reported | [6] | |
| CHR-6494 | Haspin | 2 | 396 nM (MeWo cells) | [7][8] |
| LDN-192960 | Haspin | 10 | ~1 µM (EC50 for H3T3ph) | [9][10] |
| DYRK2 | 48 | Not Reported | [9] |
Experimental Protocols
In Vitro Haspin Kinase Assay
This assay is designed to determine the direct inhibitory effect of LDN-209929 on Haspin kinase activity using a peptide substrate.
Experimental Workflow:
Caption: Workflow for an in vitro kinase assay to measure the inhibitory activity of LDN-209929 against Haspin kinase.
Methodology:
-
Reagent Preparation:
-
Recombinant Haspin kinase.
-
Biotinylated histone H3 (1-21) peptide substrate.
-
[γ-³²P]ATP or unlabeled ATP for non-radiometric assays.
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
-
Serial dilutions of this compound in DMSO.
-
-
Kinase Reaction:
-
In a 96-well plate, combine Haspin kinase, H3 peptide substrate, and LDN-209929 at various concentrations.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding ATP (and [γ-³²P]ATP for radiometric assays).
-
Incubate for 30-60 minutes at 30°C.
-
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.[11]
-
TR-FRET Assay: Stop the reaction with EDTA. Add a detection mix containing a Europium-labeled anti-phospho-H3T3 antibody and a streptavidin-allophycocyanin (APC) conjugate. Read the time-resolved fluorescence resonance energy transfer signal.[10][12]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of LDN-209929.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Histone H3 Phosphorylation
This protocol details the detection of H3T3ph levels in cultured cells following treatment with LDN-209929.
Experimental Workflow:
Caption: Workflow for Western blot analysis to assess the effect of LDN-209929 on histone H3 threonine 3 phosphorylation in cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or HCT116) and grow to 70-80% confluency.
-
Treat cells with varying concentrations of LDN-209929 (e.g., 0, 10, 50, 100, 500, 1000 nM) for a fixed time (e.g., 2-4 hours). To synchronize cells in mitosis, a mitotic shake-off can be performed after treatment with a microtubule-destabilizing agent like nocodazole.
-
-
Histone Extraction:
-
Harvest cells and wash with PBS.
-
Perform acid extraction of histones or prepare whole-cell lysates in a buffer containing protease and phosphatase inhibitors.
-
-
SDS-PAGE and Western Blotting:
-
Separate proteins on a 15% polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3T3ph (e.g., Rabbit monoclonal) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP can be used to determine the genome-wide or locus-specific changes in H3T3ph in response to LDN-209929 treatment.
Experimental Workflow:
Caption: Workflow for Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR) to analyze changes in H3T3ph at specific genomic loci after LDN-209929 treatment.
Methodology:
-
Cell Treatment and Crosslinking:
-
Treat cells with LDN-209929 as described for the Western blot.
-
Crosslink proteins to DNA with 1% formaldehyde (B43269) for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells.
-
Shear the chromatin to an average size of 200-1000 bp by sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-H3T3ph antibody overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA.
-
-
Analysis:
-
Perform quantitative PCR (qPCR) using primers for specific genomic regions of interest (e.g., centromeric regions) to quantify the enrichment of H3T3ph.
-
Normalize the data to input DNA and compare the enrichment between treated and untreated samples.
-
Conclusion
This compound is a valuable research tool for studying the role of Haspin kinase and histone H3 threonine 3 phosphorylation in mitotic regulation. Its high potency and selectivity make it a suitable probe for dissecting the intricate signaling pathways that ensure genomic stability during cell division. The experimental protocols provided in this guide offer a framework for researchers to investigate the cellular and molecular effects of this inhibitor. Further studies are warranted to fully elucidate the therapeutic potential of targeting the Haspin-H3T3ph axis in diseases characterized by uncontrolled cell proliferation, such as cancer.
References
- 1. Cell-based expression cloning for identification of polypeptides that hypersensitize mammalian cells to mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cantharidin-induced mitotic arrest is associated with the formation of aberrant mitotic spindles and lagging chromosomes resulting, in part, from the suppression of PP2Aalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Length of mitotic arrest induced by microtubule-stabilizing drugs determines cell death after mitotic exit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Length of mitotic arrest induced by microtubule stabilizing drugs determines cell death after mitotic exit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 10. benchchem.com [benchchem.com]
- 11. Dynamic localization of the chromosomal passenger complex in trypanosomes is controlled by the orphan kinesins KIN-A and KIN-B | eLife [elifesciences.org]
- 12. researchgate.net [researchgate.net]
The Crucial Role of H3T3 Phosphorylation in Ensuring Flawless Chromosomal Segregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. Errors in this intricate process can lead to aneuploidy, a hallmark of many cancers and developmental disorders. In recent years, the phosphorylation of histone H3 at threonine 3 (H3T3ph) has emerged as a critical regulatory mark orchestrating the proper execution of chromosome segregation. This technical guide provides an in-depth exploration of the molecular mechanisms governed by H3T3 phosphorylation, offering insights for researchers and professionals in drug development.
Core Signaling Pathway: The Haspin-CPC-Aurora B Axis
The phosphorylation of H3T3 is primarily catalyzed by the serine/threonine kinase, Haspin .[1][2][3] This modification acts as a crucial docking site for the Chromosomal Passenger Complex (CPC) , a master regulator of mitosis.[4][5][6] The CPC is a protein complex composed of Aurora B kinase, Inner Centromere Protein (INCENP), Survivin, and Borealin.[4] The direct interaction between the BIR domain of Survivin and phosphorylated H3T3 is essential for the recruitment and accumulation of the CPC at the inner centromere during prophase and prometaphase.[4][5][6]
Once localized to the centromere, the kinase subunit of the CPC, Aurora B , is activated.[5] Aurora B, in turn, phosphorylates a myriad of substrates involved in correcting erroneous kinetochore-microtubule attachments and activating the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures all chromosomes are properly attached to the spindle before anaphase onset.[4][7][8] Disruption of the Haspin-H3T3ph-CPC pathway leads to severe defects in chromosome alignment, compromised SAC signaling, and ultimately, chromosome missegregation.[1][2][3]
Quantitative Impact of H3T3ph Disruption
The inhibition or depletion of Haspin, and consequently the reduction of H3T3 phosphorylation, has profound and quantifiable effects on mitotic progression and the localization of key regulatory proteins.
| Experimental Condition | Observed Effect | Quantitative Data | Reference |
| Haspin RNAi in HeLa cells | Delocalization of Aurora B from centromeres | Percentage of mitotic cells with centromeric Aurora B enrichment significantly reduced. | [4] |
| Haspin RNAi in U2OS cells | Delocalization of MCAK from centromeres | Percentage of mitotic cells with centromeric MCAK localization significantly reduced. | [4] |
| Haspin inhibition (5-iodotubercidin) | Reduction of Borealin and Aurora B on chromatin | ~60% reduction in whole chromatin intensity of Borealin and Aurora B. | [9] |
| Haspin depletion (siRNA) | Compromised mitotic checkpoint in response to taxol | Reduced mitotic arrest in the presence of taxol compared to control cells. | [4] |
| Haspin knockout in maize | Defects in chromosome alignment and segregation | Increased frequency of misaligned chromosomes at the metaphase plate and lagging chromosomes during anaphase. | [10] |
Signaling and Experimental Workflow Diagrams
To visually represent the intricate relationships and processes involved in H3T3 phosphorylation, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is fundamental to advancing our understanding of H3T3 phosphorylation. Below are detailed methodologies for key experiments.
In Vitro Haspin Kinase Assay
This assay is used to determine the enzymatic activity of Haspin kinase and to screen for potential inhibitors.
Materials:
-
Recombinant human Haspin kinase
-
Histone H3 substrate (e.g., synthetic peptide or full-length recombinant protein)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP and a detection system (e.g., ADP-Glo™ Kinase Assay)
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter (for radiometric assay) or luminometer (for ADP-Glo™)
Procedure:
-
Prepare the kinase reaction mixture by combining the kinase assay buffer, recombinant Haspin kinase, and the histone H3 substrate in a microcentrifuge tube.
-
Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric detection).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assay).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
For non-radiometric assays like ADP-Glo™, follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
Immunofluorescence Microscopy for Mitotic Cells
This technique allows for the visualization of the subcellular localization of H3T3ph and other proteins of interest in fixed mitotic cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody (e.g., rabbit anti-H3T3ph)
-
Fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for DNA counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Wash cells briefly with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour.
-
Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the DNA with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the genomic localization of H3T3ph.
Materials:
-
Mitotic cells
-
Formaldehyde (for crosslinking)
-
Glycine (to quench crosslinking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication or enzymatic digestion reagents
-
ChIP dilution buffer
-
Primary antibody (anti-H3T3ph)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Reagents for qPCR or library preparation for sequencing
Procedure:
-
Crosslink proteins to DNA by treating mitotic cells with formaldehyde. Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin with the anti-H3T3ph antibody overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads and reverse the crosslinks by heating in the presence of a high salt concentration.
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA using a DNA purification kit.
-
Analyze the purified DNA by qPCR using primers for specific genomic regions or by high-throughput sequencing (ChIP-seq) to map the genome-wide distribution of H3T3ph.
Implications for Drug Development
The central role of the Haspin-H3T3ph-CPC axis in mitosis makes it an attractive target for anti-cancer drug development.[2] Inhibitors of Haspin kinase would disrupt the proper localization and function of the CPC, leading to mitotic catastrophe and cell death, particularly in rapidly dividing cancer cells.[2] The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of novel Haspin inhibitors. Furthermore, monitoring H3T3 phosphorylation levels can serve as a valuable pharmacodynamic biomarker to assess the in-cell and in-vivo efficacy of such therapeutic agents. The continued exploration of this signaling pathway holds significant promise for the development of novel and effective cancer therapies.
References
- 1. Protocol for chromatin immunoprecipitation of histone modifications in frozen adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for chromatin immunoprecipitation of histone modifications in frozen adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arborbiosci.com [arborbiosci.com]
- 4. Video: Chromosomal Spread Preparation of Human Embryonic Stem Cells for Karyotyping [jove.com]
- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. benchchem.com [benchchem.com]
- 7. A Positive Feedback Loop Involving Haspin and Aurora B Promotes CPC Accumulation at Centromeres in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactions With Histone H3 & Tools to Study Them - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chromatin immunoprecipitation protocol for histone modifications and protein-DNA binding analyses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Haspin Kinase Inhibitors in Cancer Cell Lines: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available research specifically detailing the effects of LDN-209929 dihydrochloride (B599025) in cancer cell lines is limited. This technical guide, therefore, leverages data from studies on CHR-6494, a potent and selective haspin kinase inhibitor with a similar mechanism of action, to provide a representative overview of the expected preliminary findings for a compound of this class.
Introduction
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a serine/threonine kinase that plays a crucial role in the proper alignment of chromosomes during mitosis. It is often overexpressed in various cancers, making it a promising target for anti-cancer therapies.[1] Haspin kinase inhibitors, such as LDN-209929 dihydrochloride and CHR-6494, represent a novel class of anti-neoplastic agents that disrupt mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]
This compound is a potent and selective inhibitor of haspin kinase with an in vitro IC50 of 55 nM. It exhibits 180-fold selectivity over the dual-specificity tyrosine-regulated kinase 2 (DYRK2). The following sections provide a technical overview of the anticipated preliminary in vitro studies of a haspin kinase inhibitor, using CHR-6494 as a representative compound.
Quantitative Data Presentation
The anti-proliferative activity of a haspin kinase inhibitor is typically evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of the compound.
Table 1: In Vitro Anti-proliferative Activity of CHR-6494 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colorectal Carcinoma | 500 |
| HeLa | Cervical Cancer | 473 |
| MDA-MB-231 | Breast Cancer | 752[3][4] |
| Wi-38 | Normal Lung Fibroblast | 1059 |
| Melanoma Cell Lines | Melanoma | 396 - 1229 |
| MCF7 | Breast Cancer | 900.4 |
| SKBR3 | Breast Cancer | 1530 |
| BxPC-3-Luc | Pancreatic Cancer | 849.0 |
Data is compiled from multiple sources and represents the mean IC50 values obtained from in vitro cell viability assays.[3][4][5][6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preliminary findings. The following are representative protocols for key experiments in the evaluation of a haspin kinase inhibitor.
3.1. Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., HCT-116, HeLa, MDA-MB-231, MCF7, SKBR3, BxPC-3-Luc) and a normal cell line (e.g., Wi-38) are obtained from a reputable cell bank.
-
Culture Medium: Cells are cultured in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
3.2. Cell Viability Assay (MTT or Crystal Violet)
This assay determines the effect of the compound on cell proliferation and viability.
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with serial dilutions of the haspin kinase inhibitor (e.g., CHR-6494) or vehicle control (DMSO) for a specified duration (typically 72 hours).[3]
-
MTT Assay:
-
After incubation, MTT reagent (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is then removed, and DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Crystal Violet Assay:
-
After treatment, the medium is removed, and cells are fixed with 4% paraformaldehyde.
-
Cells are then stained with 0.5% crystal violet solution.
-
After washing and drying, the stain is solubilized with methanol, and the absorbance is measured at 590 nm.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
3.3. Cell Cycle Analysis
This experiment determines the effect of the haspin kinase inhibitor on cell cycle progression.
-
Treatment: Cells are treated with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvest and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined. Haspin kinase inhibitors are expected to induce a G2/M phase arrest.[2]
3.4. Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the number of cells undergoing apoptosis.
-
Treatment: Cells are treated with the compound at its IC50 concentration for 48-72 hours.
-
Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
3.5. Western Blot Analysis
This technique is used to measure the levels of specific proteins involved in the signaling pathway.
-
Protein Extraction: Cells are treated with the haspin kinase inhibitor, and whole-cell lysates are prepared using a suitable lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-Histone H3 (Thr3), total Histone H3, Cyclin B1, cleaved PARP, and a loading control like GAPDH or β-actin).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Inhibition of haspin kinase is expected to decrease the phosphorylation of Histone H3 at threonine 3.[3]
Mandatory Visualizations
4.1. Signaling Pathway Diagram
Caption: Mechanism of action for a haspin kinase inhibitor.
4.2. Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of a haspin kinase inhibitor.
References
- 1. Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
CAS number and chemical properties of LDN-209929 dihydrochloride
For research use only.
This document provides a comprehensive technical overview of LDN-209929 dihydrochloride (B599025), a potent and selective inhibitor of Haspin kinase. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties and biological activity of this compound.
Chemical Properties
LDN-209929 dihydrochloride is a small molecule inhibitor targeting Haspin kinase, a serine/threonine kinase essential for proper mitotic progression. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1784281-97-5 | [1][2][3] |
| Molecular Formula | C₁₇H₁₉Cl₃N₂OS | [1][2] |
| Molecular Weight | 405.77 g/mol | [1][2] |
| Appearance | Yellow to orange solid | [3] |
| Purity | ≥98% | |
| Solubility | - Soluble to 100 mM in water- Soluble to 100 mM in DMSO- In vivo formulation: ≥ 2.5 mg/mL (6.16 mM) in 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | [1] |
| Storage | Store at 4°C, sealed and away from moisture. For long-term storage in solvent, -80°C is recommended. | [1][3] |
Biological Activity
This compound is a highly potent and selective inhibitor of Haspin kinase with an IC₅₀ of 55 nM.[3] It exhibits 180-fold selectivity over the dual-specificity tyrosine-regulated kinase 2 (DYRK2), which has an IC₅₀ of 9.9 μM.[3]
Haspin kinase plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3).[4] This phosphorylation event is crucial for the proper alignment of chromosomes during metaphase and the maintenance of centromeric cohesion.[4] By inhibiting Haspin, this compound disrupts these mitotic processes, leading to cell cycle arrest.
Signaling Pathway
This compound exerts its biological effects by inhibiting the Haspin kinase signaling pathway, a key regulator of mitosis. The simplified pathway is illustrated below.
Experimental Protocols
The following are generalized protocols for key experiments related to the characterization of this compound. Specific laboratory conditions may require optimization.
Determination of IC₅₀ (Half-maximal inhibitory concentration)
A common method for determining the IC₅₀ of a kinase inhibitor is a biochemical assay that measures the enzymatic activity of the target kinase in the presence of varying concentrations of the inhibitor.
Solubility Determination
The solubility of a hydrochloride salt like this compound can be determined using various methods. A common approach is the shake-flask method.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, DMSO, or a buffer solution) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solubility Calculation: The determined concentration represents the solubility of the compound in the specific solvent under the tested conditions.
References
Methodological & Application
Application Notes and Protocols for LDN-209929 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the dissolution and storage of LDN-209929 dihydrochloride (B599025), a potent and selective haspin kinase inhibitor. Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Compound Information
LDN-209929 dihydrochloride is a small molecule inhibitor of haspin kinase with high selectivity. It is a valuable tool for research in cell biology and oncology, particularly for studying mitotic progression.
| Property | Value |
| Molecular Formula | C₁₇H₁₉Cl₃N₂OS |
| Molecular Weight | 405.77 g/mol |
| CAS Number | 1784281-97-5 |
| Appearance | Yellow to orange solid |
Dissolution Protocols
Proper dissolution is critical for accurate and effective use of this compound in in vitro and in vivo experiments.
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions for in vitro use.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (newly opened recommended)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath
Protocol:
-
Aliquoting: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the compound to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add 0.2464 mL of DMSO to 1 mg of this compound.
-
Solubilization: Vortex the solution vigorously. Gentle warming to 60°C and sonication can aid in complete dissolution.[1] It is important to note that hygroscopic DMSO can negatively impact solubility.[1]
-
Sterilization (Optional): If required for cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store as recommended in Section 3.
Table 1: Preparation of DMSO Stock Solutions
| Desired Concentration | Mass of this compound | Volume of DMSO |
| 1 mM | 1 mg | 2.4645 mL |
| 5 mM | 1 mg | 0.4929 mL |
| 10 mM | 1 mg | 0.2464 mL |
| 1 mM | 5 mg | 12.3223 mL |
| 5 mM | 5 mg | 2.4645 mL |
| 10 mM | 5 mg | 1.2322 mL |
| 1 mM | 10 mg | 24.6445 mL |
| 5 mM | 10 mg | 4.9289 mL |
| 10 mM | 10 mg | 2.4645 mL |
Data sourced from MedChemExpress product information.[1]
Caption: Workflow for preparing in vitro stock solutions of LDN-209929.
For animal studies, a multi-component solvent system is recommended to ensure solubility and biocompatibility.
Materials:
-
This compound
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a separate tube, add the required volume of the DMSO stock solution.
-
Add 40% (v/v) PEG300 to the DMSO solution and mix thoroughly.
-
Add 5% (v/v) Tween-80 and mix until the solution is homogeneous.
-
Add 45% (v/v) saline to reach the final desired volume and concentration.
-
The final solution should be clear. A solubility of at least 2.5 mg/mL (6.16 mM) can be achieved with this method.[2]
Table 2: Example Formulation for In Vivo Administration
| Component | Percentage by Volume | Example Volume for 1 mL Final |
| 10% DMSO Stock Solution | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
This formulation is a general guideline and may require optimization based on the specific experimental requirements.
Caption: Component mixing pathway for in vivo formulation.
Storage and Stability
Proper storage is essential to prevent degradation of this compound.
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | 4°C | Long-term | Sealed from moisture[1] |
| In Solvent | -20°C | 1 month | Sealed from moisture[1] |
| In Solvent | -80°C | 6 months | Sealed from moisture[1] |
General Recommendations:
-
Light Sensitivity: While not explicitly stated, it is good practice to protect solutions from direct light.
-
Moisture: The dihydrochloride salt form can be hygroscopic. Always store in a tightly sealed container in a dry environment.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions. Aliquoting into single-use volumes is highly recommended.
References
Application Notes and Protocols for LDN-209929 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of LDN-209929 dihydrochloride (B599025), a potent and selective inhibitor of haspin kinase. The information is intended to assist researchers in designing and executing experiments to investigate the biological effects of this compound.
Product Information
| Identifier | Value |
| IUPAC Name | 3-((3-aminopropyl)thio)-7-methoxy-N-(pyridin-4-yl)acridin-9-amine dihydrochloride |
| Molecular Formula | C₂₂H₂₂N₄OS · 2HCl |
| Molecular Weight | 479.42 g/mol |
| Mechanism of Action | Potent and selective inhibitor of haspin kinase. |
Solvent Recommendations and Stock Solution Preparation
Proper dissolution and storage of LDN-209929 dihydrochloride are critical for maintaining its stability and activity. The recommended solvents and protocols for preparing stock solutions for in vitro and in vivo applications are outlined below.
In Vitro Stock Solution
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO)
Solubility in DMSO: ≥ 33.33 mg/mL (approximately 69.52 mM)
Protocol for Preparing a 10 mM Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of fresh, anhydrous DMSO to the vial. For example, to a 1 mg vial, add 208.6 µL of DMSO.
-
To aid dissolution, sonicate the solution in a water bath and gently warm to 60°C.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Storage of Stock Solution:
-
Store at -20°C for short-term storage (up to 1 month).
-
For long-term storage, store at -80°C (up to 6 months).
Note: DMSO is hygroscopic. Use fresh, anhydrous DMSO for the best results, as water can affect the solubility and stability of the compound.
In Vivo Formulation
Recommended Solvent System: A multi-component system is recommended for in vivo administration.
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Solubility in this formulation: ≥ 2.5 mg/mL (approximately 5.21 mM)
Protocol for Preparing the In Vivo Formulation:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube and mix thoroughly until the solution is homogeneous.
-
Add Tween-80 and mix again.
-
Finally, add the saline to reach the final desired volume and mix until a clear solution is obtained.
Example Preparation of 1 mL of a 2.5 mg/mL solution:
-
Add 100 µL of a 25 mg/mL this compound in DMSO stock solution to a sterile tube.
-
Add 400 µL of PEG300 and vortex.
-
Add 50 µL of Tween-80 and vortex.
-
Add 450 µL of saline and vortex until the solution is clear.
Signaling Pathway
LDN-209929 exerts its biological effects by inhibiting haspin kinase, a serine/threonine kinase that plays a crucial role in mitosis. The primary substrate of haspin is histone H3, which it phosphorylates at threonine 3 (H3T3ph).[1][2] This phosphorylation event is a key signal for the recruitment of the Chromosomal Passenger Complex (CPC) to the centromeres.[3] The CPC, which includes Aurora B kinase, is essential for proper chromosome alignment and segregation during mitosis.[3]
Inhibition of haspin by LDN-209929 prevents the phosphorylation of histone H3 at threonine 3. This, in turn, disrupts the localization of the CPC to the centromeres, leading to defects in chromosome alignment, an unsatisfied spindle assembly checkpoint, and ultimately, mitotic arrest.[3]
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of LDN-209929. These should be adapted and optimized for specific cell lines and experimental conditions.
Cell Viability Assay (XTT Assay)
This protocol is for determining the effect of LDN-209929 on cell viability and calculating its IC₅₀ value.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
XTT Cell Proliferation Assay Kit
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of LDN-209929 in complete medium from your DMSO stock. Ensure the final DMSO concentration is ≤ 0.1%.
-
Include wells with vehicle control (medium with the same concentration of DMSO) and untreated cells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of LDN-209929.
-
Incubate the plate for 48-72 hours.
-
-
XTT Assay:
-
Prepare the XTT working solution according to the manufacturer's instructions (typically by mixing the XTT reagent and the activation reagent).[4]
-
Add 50 µL of the XTT working solution to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until a color change is visible.
-
Gently shake the plate to evenly distribute the color.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450-490 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
-
Western Blot Analysis of Histone H3 Phosphorylation
This protocol is for detecting the inhibition of haspin kinase activity by measuring the levels of phosphorylated histone H3 at threonine 3.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Thr3) and Mouse anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of LDN-209929 or vehicle (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Histone H3 (Thr3) antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the anti-Total Histone H3 antibody as a loading control.
-
Immunofluorescence Staining for Mitotic Phenotypes
This protocol is for visualizing the cellular effects of LDN-209929, such as changes in chromosome alignment and spindle formation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) (to mark mitotic cells), Mouse anti-α-tubulin (for spindle visualization)
-
Alexa Fluor-conjugated secondary antibodies (e.g., anti-rabbit Alexa Fluor 594, anti-mouse Alexa Fluor 488)
-
DAPI (for DNA counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat cells with LDN-209929 or vehicle (DMSO) for the desired time.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block with 1% BSA in PBST for 1 hour at room temperature.
-
Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash three times with PBST.
-
Incubate with Alexa Fluor-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on glass slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of LDN-209929 on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates.
-
Treat cells with LDN-209929 or vehicle (DMSO) for a specified duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and centrifuge at 1,500 rpm for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 2,000 rpm for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G1, S, and G2/M phases).
-
References
Application Notes and Protocols for LDN-209929 Dihydrochloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-209929 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of haspin kinase, a serine/threonine kinase that plays a critical role in the regulation of mitosis.[1][2][3][4] Haspin's sole known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph).[5] This phosphorylation event is crucial for the proper localization and activation of the chromosomal passenger complex (CPC), including Aurora B kinase, at the centromeres. The correct functioning of the CPC is essential for ensuring proper sister chromatid cohesion, metaphase alignment, and accurate chromosome segregation during cell division.[5][6]
Dysregulation of haspin kinase activity has been implicated in various cancers, making it an attractive therapeutic target.[7] Inhibition of haspin with compounds like LDN-209929 disrupts the normal mitotic process, leading to defects in chromosome alignment, a block in mitosis, and can ultimately induce apoptosis in cancer cells.[7][8][9] These application notes provide detailed protocols for utilizing LDN-209929 dihydrochloride in a range of in vitro assays to study its effects on haspin kinase activity, downstream cellular signaling, and cancer cell fate.
Mechanism of Action: Haspin Kinase Inhibition
Haspin kinase activity is essential for the phosphorylation of Histone H3 at Threonine 3 (H3T3ph). This phosphorylation event acts as a "landing pad" for the Chromosomal Passenger Complex (CPC), which includes Survivin and Aurora B Kinase. The localization of the CPC to the centromere is critical for regulating chromosomal architecture and segregation during mitosis. LDN-209929, as a potent haspin inhibitor, blocks this initial phosphorylation step, leading to the delocalization of the CPC and subsequent mitotic defects.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₉Cl₃N₂OS | [1] |
| Molecular Weight | 405.77 g/mol | [1] |
| Appearance | Yellow to orange solid | [1] |
| Haspin Kinase IC₅₀ | 55 nM | [1][2][3][4] |
| DYRK2 Kinase IC₅₀ | 9.9 µM | [1] |
| Selectivity | ~180-fold for Haspin over DYRK2 | [1][2][4] |
| Solubility (DMSO) | ≥ 33.33 mg/mL (82.14 mM) | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound using its molecular weight (405.77 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.
-
To aid dissolution, vortex the solution and, if necessary, warm it to 60°C or use an ultrasonic bath.[1] Ensure the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
In Vitro Haspin Kinase Assay (ADP-Glo™ Assay)
This protocol is adapted from a general method for assaying haspin kinase activity.[10]
Materials:
-
Recombinant human Haspin kinase
-
Casein protein (as substrate)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay System (Promega)
-
384-well plates
-
Reaction buffer (25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT, 0.1 mg/mL BSA)
Protocol:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a 384-well plate, add 5 µL of the kinase reaction mixture containing reaction buffer, 10 µM ATP, 0.1 mg/mL casein, and 5 ng/µL haspin kinase.
-
Add the desired concentration of LDN-209929 or DMSO (vehicle control) to the wells.
-
Incubate the reaction at room temperature for 3 hours.
-
Following the incubation, add the ADP-Glo™ reagent according to the manufacturer's protocol to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence, which is proportional to the ADP generated and thus the kinase activity.
-
Calculate the IC₅₀ value of LDN-209929 by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 3. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. apexbt.com [apexbt.com]
- 5. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A kinase‐dependent role for Haspin in antagonizing Wapl and protecting mitotic centromere cohesion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Phospho-Histone H3 (Thr3) Following LDN-209929 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H3 phosphorylation is a critical post-translational modification involved in the regulation of chromatin structure and function, particularly during mitosis. The phosphorylation of histone H3 at threonine 3 (H3T3ph) is specifically catalyzed by the serine/threonine kinase Haspin. This modification plays a crucial role in the proper alignment of chromosomes during cell division. Dysregulation of Haspin kinase activity has been implicated in various cancers, making it an attractive therapeutic target.
LDN-209929 is a potent and selective small molecule inhibitor of Haspin kinase with an IC50 of 55 nM.[1][2] By inhibiting Haspin, LDN-209929 prevents the phosphorylation of histone H3 at Thr3, leading to mitotic defects and offering a promising avenue for anti-cancer drug development. This application note provides a detailed protocol for performing a Western blot to detect and quantify the reduction in phospho-histone H3 (Thr3) levels in cultured cells following treatment with LDN-209929.
Signaling Pathway
The experimental approach is based on the direct inhibition of Haspin kinase by LDN-209929, which in turn blocks the downstream phosphorylation of its substrate, histone H3, at the threonine 3 residue.
Experimental Protocols
Cell Culture and LDN-209929 Treatment
This protocol is a general guideline and should be optimized for the specific cell line being used. HeLa cells are a suitable model as they are frequently used in cell cycle studies.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
LDN-209929 (dissolved in DMSO to create a stock solution)
-
DMSO (vehicle control)
-
Cell culture plates (6-well or 10 cm dishes)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed HeLa cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to attach and grow overnight.
-
Prepare working solutions of LDN-209929 in complete culture medium from the stock solution. A suggested dose-response range based on the IC50 of 55 nM would be: 10 nM, 50 nM, 100 nM, 500 nM, and 1 µM.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest LDN-209929 concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of LDN-209929 or the vehicle control.
-
Incubate the cells for a predetermined time. A time course of 6, 12, and 24 hours is recommended to determine the optimal treatment duration. Based on studies with other Haspin inhibitors, a 2-3 hour incubation may be sufficient to observe a significant effect.
-
After the incubation period, proceed with histone extraction.
Histone Extraction (Acid Extraction Method)
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Lysis Buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease and phosphatase inhibitors added fresh)
-
0.4 N Sulfuric Acid (H2SO4) or 0.2 N Hydrochloric Acid (HCl)
-
Acetone (B3395972), ice-cold
-
1M Tris-HCl, pH 8.0
-
Refrigerated microcentrifuge
Procedure:
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization or using a cell scraper.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Pellet the cells by centrifuging at 1,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer per 10^7 cells.
-
Incubate on ice for 10 minutes to lyse the cells and release the nuclei.
-
Pellet the nuclei by centrifuging at 10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the nuclear pellet in 400 µL of 0.4 N H2SO4 or 0.2 N HCl.
-
Incubate on a rotator at 4°C for at least 4 hours or overnight to extract the histones.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the cellular debris.
-
Carefully transfer the supernatant containing the histones to a new pre-chilled microcentrifuge tube.
-
Add 8 volumes of ice-cold acetone to precipitate the histones.
-
Incubate at -20°C for at least 2 hours or overnight.
-
Pellet the histones by centrifuging at 16,000 x g for 10 minutes at 4°C.
-
Carefully discard the supernatant and wash the histone pellet with ice-cold acetone.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the histone pellet in an appropriate volume of sterile water or a suitable buffer.
-
Determine the protein concentration using a BCA or Bradford protein assay.
Western Blot Protocol
Materials:
-
Histone extracts
-
Laemmli sample buffer (4X)
-
15% SDS-PAGE gels
-
SDS-PAGE running buffer
-
PVDF membrane (0.2 µm pore size)
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6)
-
Primary Antibodies:
-
Rabbit Polyclonal anti-phospho-Histone H3 (Thr3)
-
Rabbit Monoclonal anti-total Histone H3 (loading control)
-
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Prepare protein samples by mixing the histone extracts with Laemmli sample buffer to a final concentration of 1X and boil for 5 minutes.
-
Load equal amounts of protein (10-20 µg) into the wells of a 15% SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a 0.2 µm PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-phospho-Histone H3 (Thr3) antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated Goat anti-Rabbit IgG secondary antibody (e.g., 1:2000-1:10000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing for Loading Control:
-
After imaging, the membrane can be stripped using a mild stripping buffer.
-
Wash the membrane thoroughly and re-block for 1 hour.
-
Incubate with the primary anti-total Histone H3 antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Repeat steps 7-11 to detect the total histone H3 as a loading control.
-
Data Presentation and Analysis
Quantitative analysis of the Western blot bands should be performed using densitometry software such as ImageJ. The intensity of the phospho-histone H3 (Thr3) band should be normalized to the intensity of the corresponding total histone H3 band for each sample. The results can then be expressed as a fold change relative to the vehicle-treated control.
Table 1: Quantitative Analysis of Phospho-Histone H3 (Thr3) Levels
| Treatment Group | Concentration | Normalized p-H3 (Thr3) Signal (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 1.00 | 1.00 |
| LDN-209929 | 10 nM | Value | Value |
| LDN-209929 | 50 nM | Value | Value |
| LDN-209929 | 100 nM | Value | Value |
| LDN-209929 | 500 nM | Value | Value |
| LDN-209929 | 1 µM | Value | Value |
Note: The values in this table are placeholders and should be replaced with experimental data.
Experimental Workflow
References
Application Notes and Protocols for Cell Cycle Analysis Using Flow Cytometry with a Hypothetical Compound (Compound-X)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cell cycle is a fundamental process that governs the replication and division of cells. Its deregulation is a hallmark of cancer, making it a critical target for therapeutic intervention. Cell cycle analysis by flow cytometry is a powerful technique to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][2][3] This application note provides a detailed protocol for analyzing the effects of a hypothetical small molecule inhibitor, "Compound-X," on the cell cycle of cultured cells. The method described utilizes propidium (B1200493) iodide (PI) staining to quantify DNA content, a common and reliable method for assessing cell cycle distribution.[3][4]
Principle of the Assay
This protocol is based on the stoichiometric binding of propidium iodide (PI) to DNA.[3] PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. Therefore, cells must be fixed and permeabilized to allow the dye to enter and bind to the DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[2]
-
G0/G1 phase: Cells have a normal diploid (2N) DNA content.
-
S phase: Cells are actively synthesizing DNA, and their DNA content is between 2N and 4N.
-
G2/M phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication.
By analyzing the fluorescence intensity of a population of stained cells using a flow cytometer, a histogram of DNA content can be generated, allowing for the quantification of cells in each phase of the cell cycle.[1][5]
Materials and Reagents
Equipment:
-
Flow cytometer (e.g., BD FACSCalibur™ or similar)
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Vortex mixer
-
Hemocytometer or automated cell counter
-
Micropipettes
-
Microscope
-
15 mL and 50 mL conical tubes
-
6-well tissue culture plates
-
FACS tubes (5 mL polystyrene round-bottom tubes)
Reagents:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (0.25%)
-
Compound-X (stock solution of known concentration)
-
Dimethyl sulfoxide (B87167) (DMSO) (vehicle control)
-
Ice-cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A (DNase free)
-
0.1% Triton X-100 in PBS
-
-
40 µm nylon mesh
Detailed Experimental Protocol
This protocol describes the treatment of cells with Compound-X, followed by preparation and staining for flow cytometric analysis of the cell cycle.
4.1. Cell Culture and Treatment
-
Cell Seeding:
-
Culture the chosen cell line in complete culture medium in a T75 flask to about 80-90% confluency.
-
Trypsinize the cells, count them, and seed them into 6-well plates at a density that will allow them to reach 60-70% confluency after 24 hours (e.g., 0.5 x 10^6 cells/well).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound-X Treatment:
-
Prepare serial dilutions of Compound-X in complete culture medium from a stock solution. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest concentration of Compound-X used.
-
After 24 hours of cell attachment, remove the medium from the wells and replace it with the medium containing different concentrations of Compound-X or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
4.2. Cell Harvesting and Fixation
-
Harvesting:
-
Following treatment, collect the culture medium from each well (which may contain floating, apoptotic cells).
-
Wash the adherent cells with 1 mL of PBS.
-
Add 500 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin by adding 1 mL of complete culture medium to each well.
-
Combine the detached cells with the collected medium from the first step into a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This should be done slowly to prevent cell clumping.[6][7]
-
Incubate the cells for at least 2 hours at 4°C. For longer storage, cells can be kept at -20°C for several weeks.
-
4.3. Cell Staining with Propidium Iodide
-
Washing:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cells by resuspending the pellet in 5 mL of PBS and centrifuging again at 500 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes, or at 4°C for 1 hour.
-
4.4. Flow Cytometry Data Acquisition
-
Sample Preparation:
-
If cell clumps are visible, filter the stained cell suspension through a 40 µm nylon mesh into a FACS tube.
-
-
Instrument Setup:
-
Set up the flow cytometer with the appropriate laser (e.g., 488 nm) and filters for PI detection (e.g., ~617/20 nm bandpass filter).
-
Ensure the instrument is calibrated and that linearity and doublet discrimination are properly set.[6]
-
-
Data Acquisition:
-
Acquire data for at least 10,000-20,000 single-cell events per sample.
-
Use a low flow rate for better data resolution.[7]
-
Visualize the data as a histogram of PI fluorescence on a linear scale.[7]
-
Use a dot plot of forward scatter (FSC) vs. side scatter (SSC) to gate on the cell population and a plot of pulse width vs. pulse area to exclude cell doublets and aggregates.
-
Data Analysis
-
Gating Strategy:
-
First, gate on the cell population of interest based on their FSC and SSC properties to exclude debris.
-
Next, from the initial gate, create a histogram of the PI signal (e.g., FL2-A).
-
To exclude cell aggregates, create a dot plot of the fluorescence pulse area (FL2-A) versus pulse width (FL2-W) and gate on the single-cell population.
-
-
Cell Cycle Modeling:
-
Use a cell cycle analysis software (e.g., FlowJo, ModFit LT™, FCS Express) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[8] The software fits Gaussian curves to the G0/G1 and G2/M peaks and calculates the S phase population based on the events between these peaks.
-
Data Presentation
Summarize the quantitative data from the cell cycle analysis in a table for clear comparison between different treatment conditions.
Table 1: Effect of Compound-X on Cell Cycle Distribution
| Treatment Group | Concentration | % Cells in G0/G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |
| Vehicle Control | 0 µM | |||
| Compound-X | X1 µM | |||
| Compound-X | X2 µM | |||
| Compound-X | X3 µM |
Data should be presented as the mean and standard deviation from at least three independent experiments.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Coefficient of Variation (CV) for G0/G1 peak | Cell clumping, inconsistent staining, or rapid sample acquisition. | Ensure a single-cell suspension before fixation. Filter cells through a 40 µm nylon mesh. Reduce the flow rate during acquisition. Ensure proper vortexing during staining. |
| Broad G0/G1 and G2/M peaks | Instrument misalignment or inconsistent staining. | Check flow cytometer settings and alignment. Ensure thorough mixing of cells with the staining solution. |
| Significant cell debris | Excessive cell death due to high drug concentration or harsh handling. | Optimize drug concentration and treatment time. Handle cells gently during harvesting and washing. |
| No significant change in cell cycle distribution | Inactive compound, insufficient treatment time or concentration, or cell resistance. | Verify the activity and storage of Compound-X. Perform a time-course and dose-response experiment. Use a positive control known to induce cell cycle arrest. |
Visualizations
Experimental Workflow
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. nanocellect.com [nanocellect.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. docs.research.missouri.edu [docs.research.missouri.edu]
- 5. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. docs.flowjo.com [docs.flowjo.com]
Application Notes and Protocols for Immunofluorescence Staining of Haspin Activity using LDN-209929
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haspin, a serine/threonine kinase, plays a pivotal role in the regulation of mitosis.[1][2] Its primary known function is the phosphorylation of histone H3 at threonine 3 (H3T3ph), a critical event for the proper alignment of chromosomes during cell division.[3][4][5] This phosphorylation event facilitates the recruitment of the chromosomal passenger complex (CPC) to the centromeres, ensuring accurate chromosome segregation.[6] Dysregulation of Haspin activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.[3]
LDN-209929 is a potent and selective small molecule inhibitor of Haspin kinase.[7][8][9] By blocking the catalytic activity of Haspin, LDN-209929 prevents the phosphorylation of histone H3 at threonine 3, leading to defects in chromosome alignment and mitotic arrest.[3] This application note provides a detailed protocol for utilizing immunofluorescence staining to visualize and quantify the inhibition of Haspin activity by LDN-209929 through the detection of H3T3ph levels in cultured cells.
Haspin Signaling Pathway in Mitosis
The following diagram illustrates the central role of Haspin in mitotic progression. Haspin phosphorylates Histone H3 at Threonine 3, which is a key step for the recruitment of the Chromosomal Passenger Complex (CPC), including Aurora B kinase, to the centromeres. This localization is essential for proper chromosome segregation. Inhibition of Haspin by LDN-209929 blocks this pathway, leading to mitotic defects.
Caption: Haspin kinase phosphorylates Histone H3 at Threonine 3, initiating a cascade essential for proper chromosome segregation.
Quantitative Data
The inhibitory effect of LDN-209929 on Haspin kinase activity can be quantified by measuring the reduction in the immunofluorescence signal of phosphorylated Histone H3 at Threonine 3 (H3pT3).
| Compound | Target | IC50 (in vitro) | Cellular Effect on H3pT3 |
| LDN-209929 | Haspin Kinase | 55 nM [7][8][9] | Dose-dependent decrease in H3pT3 immunofluorescence signal |
| LDN-209929 | DYRK2 | 9.9 µM[8][9] | - |
Experimental Protocols
Immunofluorescence Staining Workflow
The following diagram outlines the key steps for the immunofluorescence staining protocol to assess Haspin activity.
Caption: A step-by-step workflow for immunofluorescence staining to detect H3pT3.
Detailed Protocol for Immunofluorescence Staining of H3pT3
This protocol is designed for cultured cells grown on glass coverslips.
Materials:
-
Cell culture medium
-
Sterile glass coverslips
-
LDN-209929 (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Thr3) antibody
-
Secondary antibody: Fluorophore-conjugated goat anti-rabbit IgG (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) solution for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 overnight to allow for attachment.
-
-
LDN-209929 Treatment:
-
Prepare serial dilutions of LDN-209929 in cell culture medium. A final concentration range of 10 nM to 1 µM is recommended to observe a dose-dependent effect. Include a vehicle control (e.g., DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of LDN-209929 or the vehicle control.
-
Incubate for a desired period (e.g., 24 hours) to allow for the inhibition of Haspin.
-
-
Fixation:
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Add 4% PFA in PBS to each well to fix the cells.
-
Incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add permeabilization buffer (0.25% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer (1% BSA in PBST) to each well.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the rabbit anti-phospho-Histone H3 (Thr3) antibody in blocking buffer at the manufacturer's recommended dilution.
-
Aspirate the blocking buffer and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution and wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated goat anti-rabbit IgG secondary antibody in blocking buffer.
-
Add the diluted secondary antibody to each coverslip.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining:
-
Aspirate the secondary antibody solution and wash the cells three times with PBST for 5 minutes each, protected from light.
-
Add DAPI solution to stain the nuclei.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass slides with a drop of mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI.
-
Capture images of multiple fields of view for each treatment condition.
-
Quantify the mean fluorescence intensity of the H3pT3 signal within the nuclei of mitotic cells for each treatment group using image analysis software (e.g., ImageJ/Fiji).
-
Normalize the fluorescence intensity to the vehicle control to determine the percentage of inhibition.
-
Conclusion
This application note provides a comprehensive guide for assessing the inhibitory activity of LDN-209929 on Haspin kinase using immunofluorescence. By following the detailed protocol, researchers can effectively visualize and quantify the reduction in histone H3 threonine 3 phosphorylation, a direct downstream marker of Haspin activity. This method is a valuable tool for studying the cellular effects of Haspin inhibitors and for the development of novel anti-cancer therapeutics targeting this mitotic kinase.
References
- 1. apexbt.com [apexbt.com]
- 2. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function of the chromosomal kinase haspin in mitosis - Jonathan Higgins [grantome.com]
- 5. Haspin: a newly discovered regulator of mitotic chromosome behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Positive Feedback Loop Involving Haspin and Aurora B Promotes CPC Accumulation at Centromeres in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. LDN-209929 | Haspin抑制剂 | MCE [medchemexpress.cn]
Application Notes and Protocols for High-Throughput Screening of Haspin Kinase Inhibitors using LDN-209929 Dihydrochloride as a Control Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haspin is a serine/threonine kinase that plays a critical role in cell division by phosphorylating histone H3 at threonine 3 (H3T3ph) during mitosis.[1][2] This phosphorylation event is essential for the proper alignment of chromosomes at the metaphase plate and for the successful progression through mitosis.[1][2] Dysregulation of haspin activity has been implicated in various cancers, making it an attractive target for the development of novel anti-mitotic cancer therapeutics. LDN-209929 dihydrochloride (B599025) is a potent and selective inhibitor of haspin kinase, with an IC50 of 55 nM, and serves as an excellent control compound for screening assays.[3]
These application notes provide a detailed protocol for developing and implementing a high-throughput screen (HTS) to identify novel inhibitors of haspin kinase. The described assay is a robust, fluorescence-based method suitable for screening large compound libraries.
Signaling Pathway of Haspin Kinase
Haspin kinase is a key regulator of mitotic progression. Its primary known substrate is histone H3. The phosphorylation of histone H3 at threonine 3 by haspin is a critical signal for the recruitment of the chromosomal passenger complex (CPC) to the centromeres. The CPC, which includes Aurora B kinase, is essential for correcting improper microtubule-kinetochore attachments and ensuring accurate chromosome segregation.
High-Throughput Screening (HTS) Assay
The recommended HTS assay for identifying haspin kinase inhibitors is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[4][5] This homogeneous assay format is robust, sensitive, and readily amenable to automation in 384-well or 1536-well plates.
Assay Principle:
The assay measures the phosphorylation of a biotinylated histone H3 peptide substrate by haspin kinase. The phosphorylated peptide is then detected by a europium-labeled anti-phospho-histone H3 (Thr3) antibody. When a streptavidin-allophycocyanin (APC) conjugate is added, FRET occurs between the europium donor and the APC acceptor, resulting in a detectable signal at 665 nm. Inhibitors of haspin kinase will prevent the phosphorylation of the substrate, leading to a decrease in the FRET signal.
Quantitative Data Summary
The following tables summarize typical quantitative data and quality control metrics for a haspin kinase HTS assay.
Table 1: HTS Assay Parameters
| Parameter | Value |
| Microplate Format | 384-well |
| Assay Volume | 20 µL |
| Compound Concentration | 10 µM |
| Haspin Kinase Concentration | 0.05 nM (final) |
| Biotinylated H3(1-21) Peptide | 0.1 µM (final) |
| ATP Concentration | 200 µM (final) |
| Incubation Time (Kinase Reaction) | 10 minutes |
| Incubation Time (Detection) | 60 minutes |
Table 2: HTS Quality Control Metrics
| Metric | Typical Value | Interpretation |
| Z'-Factor | ≥ 0.5 | Indicates a robust and reliable assay with a good separation between positive and negative controls.[6] |
| Signal-to-Background (S/B) Ratio | > 5 | A sufficient window to distinguish between active and inactive compounds. |
| Coefficient of Variation (%CV) | < 10% | Demonstrates good reproducibility of the assay across the screening plates. |
Table 3: Control Compound Potency
| Compound | Target | IC50 | Assay Type |
| LDN-209929 dihydrochloride | Haspin Kinase | 55 nM | TR-FRET |
| Staurosporine (non-selective) | Multiple Kinases | ~10 nM | TR-FRET |
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant Human Haspin Kinase
-
Substrate: Biotinylated Histone H3 (1-21) peptide
-
Positive Control Inhibitor: this compound
-
ATP: Adenosine 5'-triphosphate
-
Detection Reagents:
-
Europium-labeled anti-phospho-Histone H3 (Thr3) Antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Stop/Detection Buffer: Assay buffer containing EDTA (e.g., 20 mM final concentration)
-
Microplates: Low-volume 384-well black microplates
-
Liquid Handling: Automated liquid handling systems for dispensing reagents and compounds.
-
Plate Reader: A microplate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at 615 nm and 665 nm).
HTS Protocol
This protocol is designed for a final assay volume of 20 µL in a 384-well plate format.
-
Compound Plating:
-
Prepare a compound library in an appropriate solvent (e.g., DMSO).
-
Using an automated liquid handler, dispense 2 µL of each test compound, positive control (this compound), and negative control (DMSO) into the wells of the 384-well microplate. The final concentration of the test compounds should be 10 µM.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X working solution of haspin kinase and biotinylated H3 peptide in assay buffer.
-
Dispense 8 µL of the enzyme/substrate mixture into each well of the assay plate.
-
Incubate the plate for 20 minutes at room temperature to allow for pre-incubation of the compounds with the enzyme.
-
-
Initiation of Kinase Reaction:
-
Termination and Detection:
-
Prepare a detection mixture containing the Europium-labeled anti-phospho-H3 antibody and SA-APC in stop/detection buffer.
-
Add 10 µL of the detection mixture to each well to stop the kinase reaction and initiate the detection process.[5]
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader. Measure the emission at 615 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) for each well.
-
Data Analysis
-
Normalization:
-
The percentage of inhibition for each test compound is calculated relative to the positive (no inhibition, DMSO) and negative (100% inhibition, high concentration of LDN-209929) controls.
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))
-
-
Hit Identification:
-
Set a hit threshold based on the desired stringency of the screen (e.g., >50% inhibition or >3 standard deviations from the mean of the sample population).
-
-
Dose-Response and IC50 Determination:
-
For confirmed hits, perform dose-response experiments with serial dilutions of the compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay Validation
Before initiating a full-scale HTS campaign, it is crucial to validate the assay by determining the Z'-factor.
-
Prepare a plate with multiple wells of positive controls (e.g., 32 wells with DMSO) and negative controls (e.g., 32 wells with a saturating concentration of LDN-209929).
-
Run the assay as described above.
-
Calculate the Z'-factor using the following formula:
-
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
A Z'-factor of ≥ 0.5 is considered excellent for HTS.[6]
-
References
- 1. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles and regulation of Haspin kinase and its impact on carcinogenesis [air.unimi.it]
Application Notes for LDN-209929 Dihydrochloride in Kinase Assays
Application Notes and Protocols for Experimental Controls in PROTAC-Mediated Protein Degradation Studies
Introduction
PROteolysis TArgeting Chimeras (PROTACs) are a novel class of therapeutic agents that function by inducing the degradation of specific target proteins.[1][2] These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase.[3][4] This proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5][6][7] Given their catalytic mode of action, rigorous experimental design with appropriate controls is essential to validate that the observed protein degradation is a direct result of the PROTAC's intended mechanism and not due to off-target effects or non-specific toxicity.[3][8][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the critical experimental controls for studies involving PROTACs.
Core Principles of PROTAC Experimental Controls
To unequivocally demonstrate PROTAC-mediated protein degradation, a series of control experiments are necessary. These controls are designed to dissect the mechanism of action and rule out alternative explanations for the observed effects. The key validation steps include demonstrating dose- and time-dependent degradation of the target protein, confirming the requirement of the proteasome and the specific E3 ligase, and showing the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[9][10]
Key Experimental Controls
A well-designed PROTAC study should include a panel of negative controls that are structurally similar to the active PROTAC but are deficient in a key aspect of its function.[3][8]
Types of Negative Controls:
-
E3 Ligase Binding-Deficient (Inactive) Control: This is a critical control that is structurally analogous to the active PROTAC but contains a modification that ablates its binding to the E3 ligase.[8] For Cereblon (CRBN)-recruiting PROTACs, this can be achieved by methylating the nitrogen of the glutarimide (B196013) moiety.[11] For von Hippel-Lindau (VHL)-recruiting PROTACs, an inactive diastereomer with the opposite configuration on hydroxyproline (B1673980) can be used.[] This control helps to ensure that the observed effects are not due to the target-binding portion of the molecule alone.
-
Target Protein Binding-Deficient Control: This control is designed to bind to the E3 ligase but not to the protein of interest.[8] This is typically achieved by modifying the "warhead" component of the PROTAC. This control helps to rule out effects caused by E3 ligase binding alone.
-
Warhead Alone: The isolated target-binding molecule (the "warhead") should be tested to assess its effect on the target protein levels and cellular phenotype in the absence of E3 ligase recruitment.[1]
-
Vehicle Control: A vehicle-only control (e.g., DMSO) is essential to account for any effects of the solvent on the cells.[1][8]
Positive and Mechanistic Controls:
-
Proteasome Inhibitor: To confirm that protein degradation is mediated by the proteasome, cells should be pre-treated with a proteasome inhibitor (e.g., MG-132 or carfilzomib) before adding the PROTAC.[10] Inhibition of degradation in the presence of the proteasome inhibitor supports a proteasome-dependent mechanism.
-
Neddylation Inhibitor: The activity of Cullin-RING E3 ligases, a major class of E3 ligases recruited by PROTACs, is dependent on neddylation. Pre-treatment with a neddylation inhibitor (e.g., MLN4924) can be used to confirm the involvement of this class of E3 ligases.[10]
Summary of Experimental Controls and Expected Outcomes
| Control Type | Description | Expected Outcome with Active PROTAC | Rationale |
| Active PROTAC | The experimental PROTAC molecule. | Dose- and time-dependent degradation of the target protein. | To determine the potency (DC50) and efficacy (Dmax) of the PROTAC. |
| E3 Ligase Binding-Deficient Control | Structurally similar to the active PROTAC but unable to bind the E3 ligase. | No significant degradation of the target protein. | To demonstrate that E3 ligase recruitment is necessary for degradation. |
| Target Protein Binding-Deficient Control | Binds to the E3 ligase but not the target protein. | No degradation of the target protein. | To confirm that target protein engagement is required. |
| Warhead Alone | The molecule that binds the target protein, without the E3 ligase ligand and linker. | No degradation of the target protein. | To isolate the effect of target binding from degradation. |
| Vehicle Control | The solvent used to dissolve the PROTAC (e.g., DMSO). | No change in target protein levels. | To control for any effects of the solvent. |
| Proteasome Inhibitor + Active PROTAC | Cells are pre-treated with a proteasome inhibitor before PROTAC treatment. | Rescue of target protein degradation. | To confirm that degradation is mediated by the proteasome. |
| Neddylation Inhibitor + Active PROTAC | Cells are pre-treated with a neddylation inhibitor. | Attenuation of target protein degradation (for Cullin-RING ligase-dependent PROTACs). | To confirm the involvement of Cullin-RING E3 ligases. |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
Objective: To determine the dose- and time-dependent degradation of a target protein.[9]
Materials:
-
Cell line expressing the target protein of interest
-
Active PROTAC and corresponding negative controls
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment:
-
Dose-Response: Treat cells with a range of concentrations of the active PROTAC and negative controls (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours).[8][9] Include a vehicle-only control.
-
Time-Course: Treat cells with a fixed concentration of the active PROTAC (e.g., at or near the DC50) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[9]
-
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1][8]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.[1]
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration or time to determine the DC50 and Dmax.[9]
Protocol 2: Proteasome and Neddylation Inhibition Assay
Objective: To confirm that PROTAC-mediated degradation is dependent on the proteasome and Cullin-RING E3 ligase activity.
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Inhibitor Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132 for 1-2 hours) or a neddylation inhibitor (e.g., 1 µM MLN4924 for 1-2 hours).
-
PROTAC Treatment: Add the active PROTAC at a concentration that induces significant degradation (e.g., DC50 or Dmax) and incubate for the desired time.
-
Cell Lysis and Western Blotting: Follow steps 3-7 from Protocol 1 to assess the levels of the target protein.
Visualizations
Signaling Pathway of PROTAC-Mediated Protein Degradation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biopharma.co.uk [biopharma.co.uk]
- 5. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Light-Controllable PROTACs for Temporospatial Control of Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Low-Dose Naltrexone (LDN) in Breast and Colon Cancer Models
Disclaimer: Initial searches for "LDN-209929 dihydrochloride" did not yield any specific information. The following data and protocols are based on research available for Low-Dose Naltrexone (B1662487) (LDN) , a compound that has been investigated for its potential anti-cancer effects and is frequently discussed in the context of cancer research. It is possible that "this compound" is a typographical error, and the intended compound of interest was Low-Dose Naltrexone.
Application Notes
Introduction
Low-Dose Naltrexone (LDN) is an opioid antagonist that has demonstrated potential anti-neoplastic properties in various cancer models, including breast and colon cancer.[1] At low doses, naltrexone is believed to exert its effects through the transient blockade of opioid receptors, leading to a compensatory upregulation of endogenous opioids and their receptors, such as the Opioid Growth Factor (OGF) and its receptor (OGFr).[1][2] This interaction with the OGF-OGFr axis is thought to be a key mechanism in its anti-cancer activity.[1][2]
Mechanism of Action
The proposed anti-cancer mechanisms of LDN are multifaceted and include:
-
Modulation of the OGF-OGFr Axis: LDN's primary proposed mechanism involves the intermittent blockade of the OGFr, leading to an increase in the production of OGF. OGF is a negative growth factor, and its interaction with OGFr can inhibit cell proliferation.[2][3]
-
Induction of Apoptosis: Studies have shown that LDN can promote programmed cell death (apoptosis) in cancer cells. In colorectal cancer models, LDN has been observed to upregulate pro-apoptotic proteins such as Bax, caspase-3, and PARP, while downregulating the anti-apoptotic protein Bcl-2.[4][5]
-
Immune System Modulation: LDN is thought to modulate the immune system, potentially by increasing the number and activity of natural killer (NK) cells and other immune cells that can target and destroy cancer cells. In colorectal cancer, LDN has been shown to increase the levels of M1-type macrophages, which have anti-tumor functions.[4][5]
-
Inhibition of Signaling Pathways: LDN may interfere with intracellular signaling pathways that are crucial for cancer cell growth and survival.[6][7][8]
Application in Specific Cancer Models
-
Breast Cancer: LDN has shown promise in preclinical and some clinical studies for breast cancer.[1] A phase II clinical trial investigated the use of naltrexone in patients with hormone-refractory metastatic breast cancer.[9] While the study showed modest activity, it provided a basis for further investigation.[9] In vitro studies on human breast cancer cell lines have demonstrated that low-dose methylnaltrexone (B1235389) (a derivative of naltrexone) in combination with 5-fluorouracil (B62378) can inhibit cell proliferation.[3]
-
Colon Cancer: Research in colon cancer models has indicated that LDN can inhibit tumor progression.[4][5] In vitro studies using human colorectal cancer cell lines (SW480 and HCT116) showed that LDN selectively inhibited the growth of these cells.[3] Animal studies have demonstrated that LDN can reduce tumor size by inducing apoptosis and modulating the tumor microenvironment.[4][5]
Quantitative Data Summary
Table 1: Effects of Low-Dose Naltrexone (LDN) in Breast Cancer Models
| Parameter | Cell Line/Model | LDN Concentration/Dose | Observed Effect | Reference |
| Cell Proliferation | MCF-7 (human breast cancer) | Low-Dose Methylnaltrexone + 5FU | 58.3% inhibition of growth and proliferation | [3] |
| Clinical Response | Hormone Refractory Metastatic Breast Cancer Patients | 10-50 mg/day (Naltrexone) | 1 partial response, 4 stable disease out of 8 evaluable patients | [9] |
Table 2: Effects of Low-Dose Naltrexone (LDN) in Colon Cancer Models
| Parameter | Cell Line/Model | LDN Concentration/Dose | Observed Effect | Reference |
| Cell Growth | SW480 & HCT116 (human colorectal cancer) | 1 mg/mL | Selective inhibition of cell growth and colony count | [3] |
| Cell Proliferation | SW-480 (human colorectal cancer) | Low-Dose Methylnaltrexone + 5FU | 63.5% inhibition of growth and proliferation | [3] |
| Apoptosis-Related Proteins | Nude mice with colorectal cancer xenografts | Not specified | Upregulation of Bax, caspase-9, caspase-3, PARP; Downregulation of Bcl-2, Survivin, Ki67 | [4] |
| Macrophage Polarization | Nude mice with colorectal cancer xenografts | Not specified | Increased expression of M1 macrophage markers (CD80) and cytokines (TNF-α) | [4] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol is a general guideline for assessing the effect of LDN on the viability of breast or colon cancer cell lines.
-
Cell Culture:
-
Culture human breast cancer cells (e.g., MCF-7) or colon cancer cells (e.g., SW480, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
LDN Preparation:
-
Prepare a stock solution of Naltrexone hydrochloride in sterile PBS or DMSO.
-
Perform serial dilutions to achieve the desired final concentrations for treatment.
-
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere for 24 hours.
-
-
Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of LDN.
-
Include a vehicle control (medium with the same concentration of PBS or DMSO used for the highest LDN concentration).
-
Incubate the plates for 24, 48, or 72 hours.
-
-
Viability Assessment (MTT Assay):
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot a dose-response curve to determine the IC50 value (the concentration of LDN that inhibits cell growth by 50%).
-
Protocol 2: Western Blot Analysis for Apoptosis Markers
This protocol outlines the steps to analyze the expression of apoptosis-related proteins in cancer cells treated with LDN.
-
Cell Lysis:
-
Treat cancer cells with LDN as described in Protocol 1.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, Caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the expression of the target proteins to the loading control.
-
Visualizations
Caption: Proposed signaling pathway of Low-Dose Naltrexone (LDN) in cancer cells.
Caption: General experimental workflow for in vitro evaluation of LDN in cancer cells.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. myremedyrx.com [myremedyrx.com]
- 3. Low-Dose Naltrexone as an Adjuvant in Combined Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-dose naltrexone inhibits colorectal cancer progression and promotes apoptosis by increasing M1-type macrophages and activating the Bax/Bcl-2/caspase-3/PARP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. icvi.org.uk [icvi.org.uk]
- 8. Naltrexone at low doses (LDN) and its relevance to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An open label phase II study of safety and clinical activity of naltrexone for treatment of hormone refractory metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LDN-209929 dihydrochloride in Mitotic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-209929 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase that plays a critical role in the proper alignment of chromosomes during mitosis.[1][2][3] Haspin's primary mitotic substrate is Histone H3, which it phosphorylates at Threonine 3 (H3T3ph).[1][2] This phosphorylation event is crucial for the recruitment of the Chromosomal Passenger Complex (CPC) to the centromeres, ensuring accurate chromosome segregation. Inhibition of Haspin kinase activity by LDN-209929 disrupts this process, leading to mitotic defects and cell cycle arrest, making it a valuable tool for studying mitotic regulation and a potential therapeutic agent in oncology.
These application notes provide a comprehensive overview of the use of LDN-209929 dihydrochloride in mitotic research, including its mechanism of action, protocols for key experiments, and representative data.
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of Haspin kinase, preventing the phosphorylation of its downstream targets. The primary consequence in mitotic cells is the inhibition of Histone H3 Threonine 3 phosphorylation (H3T3ph). This, in turn, prevents the proper localization of the Chromosomal Passenger Complex (CPC), which includes key proteins like Aurora B kinase, to the inner centromere. The mislocalization of the CPC leads to a cascade of mitotic errors, including:
-
Chromosome misalignments: Failure of chromosomes to properly align at the metaphase plate.
-
Defective spindle assembly: Formation of abnormal or multipolar spindles.
-
Mitotic arrest: Activation of the spindle assembly checkpoint (SAC), leading to a prolonged arrest in mitosis.
-
Apoptosis: Eventual cell death in many cancer cell lines due to the inability to resolve the mitotic errors.
Data Presentation
The following tables summarize representative quantitative data on the effects of Haspin inhibition. While specific data for this compound is limited in publicly available literature, these tables are based on the well-documented effects of other potent Haspin inhibitors and provide an expected range of outcomes.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Selectivity vs. DYRK2 | Reference |
| Haspin Kinase | 55 nM | 180-fold | [1][2] |
Table 2: Representative Effects of Haspin Inhibition on Cell Cycle Distribution in Cancer Cell Lines
| Cell Line | Treatment Concentration (Illustrative) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference (for similar compounds) |
| HeLa | 1 µM | ~30% | ~20% | ~50% | [4] |
| HCT116 | 1 µM | ~35% | ~15% | ~50% | [4] |
| A549 | 1 µM | ~40% | ~25% | ~35% | [4] |
Note: This data is illustrative and based on the effects of other Haspin inhibitors. Optimal concentrations and effects will vary depending on the cell line and experimental conditions.
Table 3: Representative Quantification of Mitotic Phenotypes Induced by Haspin Inhibition
| Phenotype | % of Mitotic Cells (Illustrative) | Reference (for similar compounds) |
| Chromosome Misalignment | 60-80% | [4] |
| Multipolar Spindles | 20-40% | [4] |
| Normal Mitosis | <10% | [4] |
Note: This data is illustrative and based on the effects of other Haspin inhibitors. Quantification should be performed on a per-experiment basis.
Experimental Protocols
Here we provide detailed protocols for key experiments to characterize the effects of this compound on mitosis.
Protocol 1: In Vitro Haspin Kinase Assay
This protocol is to determine the direct inhibitory effect of this compound on Haspin kinase activity.
Materials:
-
Recombinant active Haspin kinase
-
Histone H3 peptide (1-21) as substrate
-
This compound
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
P81 phosphocellulose paper (for radioactive assay)
-
Scintillation counter (for radioactive assay)
-
Luminometer (for ADP-Glo™ assay)
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a reaction tube, combine recombinant Haspin kinase, Histone H3 peptide, and the diluted LDN-209929 or vehicle (DMSO).
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or cold ATP (for ADP-Glo™).
-
Incubate for 30 minutes at 30°C.
-
For radioactive assay:
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the paper three times with 0.75% phosphoric acid.
-
Wash once with acetone (B3395972) and let it air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
For ADP-Glo™ assay:
-
Follow the manufacturer's instructions to measure the amount of ADP produced, which corresponds to kinase activity.
-
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for 24-48 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Western Blot Analysis of Histone H3 Phosphorylation
This protocol is to directly measure the inhibition of Haspin's activity in cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Histone H3 (Thr3), anti-total Histone H3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells and treat with this compound as described in Protocol 2.
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-phospho-Histone H3 (Thr3) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
Protocol 4: Immunofluorescence Staining for Mitotic Phenotypes
This protocol is for visualizing the effects of this compound on chromosome alignment and spindle formation.
Materials:
-
Cancer cell line of interest
-
This compound
-
Coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Primary antibodies: anti-α-tubulin, anti-phospho-Histone H3 (Ser10) (as a mitotic marker)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound for 24 hours.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain with DAPI.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Quantify the percentage of cells with mitotic defects.
Visualizations
Signaling Pathway of Haspin Kinase in Mitosis
References
Application Notes and Protocols for Xenograft Studies with Haspin Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting preclinical xenograft studies to evaluate the efficacy of haspin kinase inhibitors. Haspin, a serine/threonine kinase, plays a crucial role in mitotic progression through the phosphorylation of histone H3 at threonine 3 (H3T3ph), making it a compelling target in oncology.[1][2][3] Inhibition of haspin disrupts chromosome segregation and leads to mitotic catastrophe, offering a promising therapeutic strategy against various cancers.[2][4]
Introduction to Haspin Kinase Inhibition in Cancer Therapy
Haspin is overexpressed in a variety of cancer cells and its inhibition has been shown to prevent cancer cell growth and induce apoptosis by disrupting mitotic progression.[2][3] Small molecule inhibitors targeting haspin have been developed and have demonstrated anti-proliferative activities in multiple cancer cell lines and in vivo xenograft models.[5] These inhibitors typically work by competing with ATP in the kinase's binding pocket, thereby preventing the phosphorylation of histone H3.[1] This leads to defects in the recruitment of the chromosomal passenger complex (CPC) to the centromere, resulting in mitotic arrest and cell death.[1][6]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of notable haspin kinase inhibitors from various xenograft studies.
Table 1: Efficacy of CHR-6494 in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Route | Tumor Growth Inhibition (TGI) | Reference |
| Colorectal Cancer | HCT-116 | Nude Mice | 50 mg/kg, 5 consecutive days, 2 cycles | Intraperitoneal (i.p.) | Significant tumor growth inhibition | [7] |
| Pancreatic Cancer | BxPC-3-Luc | Nude Mice | 50 mg/kg, 5 consecutive days, 5 cycles | Intraperitoneal (i.p.) | Significantly suppressed tumor growth | [8] |
| Breast Cancer | MDA-MB-231 | Nude Mice | 20 mg/kg, 15 consecutive days | Intraperitoneal (i.p.) | Significant inhibition of tumor volume and weight | [7] |
| Breast Cancer | MDA-MB-231 | Nude Mice | 50 mg/kg, 5 consecutive days, 4 cycles | Intraperitoneal (i.p.) | Failed to inhibit tumor growth | [9] |
Table 2: Efficacy of CX-6258 in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Route | Tumor Growth Inhibition (TGI) | Reference |
| Melanoma (RAF/MEK inhibitor sensitive) | A375-S | Nude Mice | 100 mg/kg, daily for 5 days | Oral Gavage (p.o.) | Significantly reduced tumor growth | |
| Melanoma (RAF/MEK inhibitor resistant) | A375-RMR | Nude Mice | 100 mg/kg, daily for 5 days | Oral Gavage (p.o.) | Significantly reduced tumor growth | |
| Acute Myeloid Leukemia | MV-4-11 | Nude Mice | 50 mg/kg, daily | Oral Gavage (p.o.) | 45% TGI | [10] |
| Acute Myeloid Leukemia | MV-4-11 | Nude Mice | 100 mg/kg, daily | Oral Gavage (p.o.) | 75% TGI | [10] |
Experimental Protocols
Cell Line Culture and Preparation
A crucial first step is the proper culture and preparation of cancer cell lines for implantation.
Protocol:
-
Cell Culture: Culture selected cancer cells (e.g., HCT-116, MDA-MB-231, A375) in their recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Harvesting: Harvest cells during the logarithmic growth phase.
-
Cell Preparation:
Xenograft Tumor Implantation (Subcutaneous)
The subcutaneous xenograft model is a widely used method for evaluating the efficacy of anti-cancer compounds in vivo.[12]
Protocol:
-
Animal Model: Use immunodeficient mice, such as athymic nude mice or NOD/SCID mice, aged 6-8 weeks. Allow for an acclimatization period of at least one week.
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., ketamine/xylazine injection).
-
Implantation:
-
Post-Implantation Monitoring: Monitor the animals regularly for tumor growth and overall health.
Haspin Kinase Inhibitor Treatment
Once tumors are established, treatment with the haspin kinase inhibitor can commence.
Protocol:
-
Tumor Growth Monitoring: Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[15]
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
-
Drug Preparation and Administration:
-
CHR-6494: Dissolve in a vehicle solution (e.g., 100% 2-hydroxypropyl-β-cyclodextrin and saline).[16] Administer via intraperitoneal injection.
-
CX-6258: Can be administered via oral gavage.
-
-
Dosing Schedule: Administer the haspin kinase inhibitor according to the predetermined dosing schedule (e.g., daily, for a set number of days or cycles). The control group should receive the vehicle only.
-
Monitoring: Throughout the treatment period, monitor tumor volume, mouse body weight (as an indicator of toxicity), and overall animal health.[15]
Endpoint Analysis
Protocol:
-
Euthanasia: At the study endpoint, euthanize the mice according to approved institutional guidelines.
-
Tumor Excision and Measurement: Excise the tumors and record their final weight and volume.
-
Further Analysis:
-
Histopathology: Fix a portion of the tumor in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
-
Biomarker Analysis: Snap-freeze a portion of the tumor in liquid nitrogen for subsequent analysis of biomarkers, such as the levels of phosphorylated histone H3 (H3T3ph), by Western blotting or ELISA.
-
Visualizations
Signaling Pathway of Haspin Kinase and its Inhibition
Caption: Haspin kinase phosphorylates Histone H3 at Thr3, leading to CPC recruitment and proper mitosis.
Experimental Workflow for Xenograft Studies
Caption: A stepwise workflow for conducting xenograft studies with haspin kinase inhibitors.
References
- 1. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 2. Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haspin mediates H3.3S31 phosphorylation downstream of Aurora B in mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
- 10. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 13. benchchem.com [benchchem.com]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. benchchem.com [benchchem.com]
- 16. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LDN-209929 dihydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of LDN-209929 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is LDN-209929 dihydrochloride?
A1: this compound is a potent and selective inhibitor of haspin kinase, with an IC50 of 55 nM.[1][2][3] It demonstrates 180-fold selectivity for haspin over DYRK2.[1][2][4] As a haspin kinase inhibitor, it plays a role in regulating mitosis, making it a compound of interest in oncology research.[5]
Q2: What is the appearance and molecular weight of this compound?
A2: this compound is a yellow to orange solid with a molecular weight of 405.77 g/mol .[1][6]
Q3: What are the recommended storage conditions for this compound?
A3:
-
Solid Form: Store at 4°C in a sealed container, protected from moisture.[1][6]
-
Stock Solutions: For stock solutions in solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6] Ensure the container is sealed to prevent moisture absorption.[1][6]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in DMSO.[1][6] For in vivo applications, a co-solvent system is recommended.[4]
Troubleshooting Guide for Solubility Issues
This guide addresses common problems encountered when dissolving this compound.
Problem: The compound is not fully dissolving in DMSO.
-
Solution 1: Use Fresh DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of this compound. Always use newly opened or properly stored, anhydrous DMSO.[1][6]
-
Solution 2: Apply Heat and Sonication. Gently warm the solution to 60°C and use an ultrasonic bath to aid dissolution.[1][6] This increases the kinetic energy and helps break down compound aggregates.
-
Solution 3: Check for Precipitate. If the solution appears cloudy or contains particulate matter after attempting to dissolve, it may be necessary to centrifuge the solution and use the supernatant, or filter it. Re-evaluate the concentration and consider preparing a more dilute stock solution.
Problem: Preparing a solution for in vivo experiments.
-
Solution: A standard protocol for preparing an in vivo formulation involves a multi-component solvent system. A suggested formulation with a solubility of at least 2.5 mg/mL (6.16 mM) is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] It is crucial to add and mix the solvents in the specified order.
Data Summary
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 33.33 | 82.14 | Requires sonication and warming to 60°C. Use of newly opened DMSO is critical.[1][6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 6.16 | Clear solution suitable for in vivo use.[4] |
Storage Recommendations
| Format | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Long-term | Sealed, away from moisture.[1][6] |
| Stock Solution | -20°C | 1 month | Sealed, away from moisture.[1][6] |
| Stock Solution | -80°C | 6 months | Sealed, away from moisture.[1][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound solid. For 1 mg of compound, you will need 0.2464 mL of DMSO to make a 10 mM solution.[1]
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the solid compound.
-
Dissolution: Vortex the vial briefly. If the compound is not fully dissolved, place it in an ultrasonic bath for 5-10 minutes.
-
Heating (if necessary): If solubility issues persist, warm the vial in a water bath at 60°C for 5-10 minutes, with intermittent vortexing.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][6]
Protocol 2: Preparation of an In Vivo Formulation (1 mL total volume)
-
Prepare DMSO Stock: First, prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).
-
Solvent Addition Sequence: In a sterile tube, add the solvents in the following order, ensuring the solution is mixed thoroughly after each addition: a. Add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL DMSO stock solution and mix until uniform. c. Add 50 µL of Tween-80 and mix thoroughly. d. Add 450 µL of saline to reach the final volume of 1 mL.
-
Final Mix: Vortex the final solution until it is clear and homogenous. The final concentration of this compound will be 2.5 mg/mL.[1][4]
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues in DMSO.
Caption: Step-by-step experimental workflow for preparing an in vivo formulation.
References
Technical Support Center: Troubleshooting Off-Target Effects of LDN-209929 Dihydrochloride
Welcome to the technical support center for LDN-209929 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects during experimentation. The following guides and frequently asked questions (FAQs) provide insights into identifying, characterizing, and mitigating unintended biological activities of this small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing a phenotype in our cellular assays that is inconsistent with the known function of the primary target of LDN-209929. Could this be due to off-target effects?
A1: Yes, observing a phenotype that does not align with the established role of the intended target is a common indicator of potential off-target activity.[1] Small molecule inhibitors can interact with unintended proteins, leading to unexpected biological responses.[2] To begin troubleshooting, it is crucial to perform a dose-response experiment to determine if the effect is concentration-dependent.[1][3] High concentrations of an inhibitor are more likely to engage off-targets.[4]
Q2: What are the initial steps to differentiate between on-target and off-target effects of LDN-209929?
A2: A multi-pronged approach is recommended to distinguish between on-target and off-target effects:
-
Use a Structurally Unrelated Inhibitor: Employing a different inhibitor that targets the same primary protein can help confirm if the observed phenotype is genuinely due to the inhibition of the intended target.[3]
-
Rescue Experiments: If feasible, overexpressing a resistant mutant of the primary target that LDN-209929 cannot bind to should reverse the on-target phenotype. If the phenotype persists, it is likely an off-target effect.[3]
-
Target Knockout/Knockdown: Utilizing techniques like CRISPR/Cas9 or siRNA to eliminate or reduce the expression of the intended target can be a powerful validation tool.[5] If treatment with LDN-209929 in these modified cells still produces the same effect, it strongly suggests off-target activity.[5]
Q3: How can we identify the specific off-target proteins interacting with LDN-209929?
A3: Several advanced experimental techniques can be employed to identify the specific off-target binders of LDN-209929:
-
Affinity-Based Proteomics: This method uses an immobilized version of LDN-209929 to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.[5]
-
Thermal Proteome Profiling (TPP): TPP measures changes in the thermal stability of proteins across the proteome upon binding to LDN-209929.[5] This technique can provide evidence of direct target engagement within intact cells.[5]
-
Kinase Selectivity Profiling: As LDN-209929 is a putative kinase inhibitor, screening it against a large panel of kinases is essential to determine its selectivity profile and identify unintended kinase targets.[6][7][8]
Troubleshooting Guide
Issue: High background signal or unexpected cytotoxicity in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Inhibitor concentration is too high. | Perform a dose-response experiment to identify the optimal, non-toxic concentration range.[1] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%.[3] |
| Compound precipitation in media. | Visually inspect for precipitates. Prepare fresh dilutions and consider the use of co-solvents if solubility is an issue.[3][9] |
| Off-target cytotoxic effects. | Investigate the identified off-targets for known roles in cell viability and apoptosis. |
Issue: Inconsistent IC50 values in biochemical or cellular assays.
| Potential Cause | Troubleshooting Steps |
| Compound degradation. | Prepare fresh stock solutions and store them properly at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[9][10] Confirm compound integrity using HPLC or LC-MS.[10] |
| Inconsistent cell conditions. | Use cells within a consistent and low passage number range. Ensure uniform cell seeding density.[3] |
| Variability in assay conditions. | Standardize incubation times, stimulation conditions (if applicable), and sample preparation procedures.[3] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general framework for assessing the selectivity of LDN-209929 against a panel of protein kinases.
Objective: To identify on- and off-target kinase interactions of LDN-209929.
Materials:
-
This compound
-
Kinase panel (e.g., a commercial service offering a broad range of kinases)[6][8]
-
Appropriate kinase assay platform (e.g., ADP-Glo™ Kinase Assay)[6]
-
ATP
-
Kinase-specific substrates
-
Assay buffers
Procedure:
-
Prepare a stock solution of LDN-209929 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of LDN-209929 to create a range of concentrations for testing.
-
For each kinase in the panel, set up the kinase reaction according to the manufacturer's instructions, including the kinase, substrate, ATP, and buffer.
-
Add the different concentrations of LDN-209929 to the respective reaction wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Incubate the reactions for the specified time at the appropriate temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for the ADP-Glo™ assay).
-
Calculate the percent inhibition for each concentration of LDN-209929 against each kinase.
-
Determine the IC50 values for the kinases that show significant inhibition.
Protocol 2: Target Knockout Validation using CRISPR/Cas9
This protocol outlines a general workflow for validating on-target effects by knocking out the primary target of LDN-209929.[5]
Objective: To determine if the biological effect of LDN-209929 is dependent on its primary target.
Materials:
-
Cas9-expressing cell line
-
Single-guide RNAs (sgRNAs) targeting the gene of the primary target
-
Transfection reagent
-
This compound
-
Antibody against the primary target for validation
Procedure:
-
Design and Synthesize sgRNAs: Design and obtain 2-3 sgRNAs targeting a constitutive exon of the gene encoding the primary target protein.[5]
-
Transfection: Transfect the Cas9-expressing cell line with the sgRNAs.
-
Clonal Selection and Expansion: Isolate single cells and expand them to generate clonal populations.
-
Validation of Knockout: Screen the clonal populations for the absence of the target protein using Western blotting or other suitable methods.
-
Phenotypic Assay: Treat the knockout cell lines and the parental (wild-type) cell line with a range of concentrations of LDN-209929.
-
Data Analysis: Compare the phenotypic response of the knockout cells to the parental cells. If the phenotype is still observed in the knockout cells, it is likely an off-target effect.[5]
Visualizations
Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects.
Caption: Signaling pathways affected by on-target and off-target binding of LDN-209929.
Caption: Experimental workflow for investigating off-target effects of LDN-209929.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. confluencediscovery.com [confluencediscovery.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing LDN-209929 Dihydrochloride Dosage for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LDN-209929 dihydrochloride (B599025). Our aim is to help you optimize your experimental design for assessing cell viability and understanding the compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is LDN-209929 dihydrochloride and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of haspin kinase, with a reported IC50 of 55 nM.[1] It also shows inhibitory activity against DYRK2.[1] Haspin kinase plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3), a key step for proper chromosome alignment and segregation. By inhibiting haspin, LDN-209929 can disrupt cell division, leading to cell cycle arrest and potentially apoptosis. Due to its structural similarity to dorsomorphin (B1670891) and its homolog DMH1, it may also affect other signaling pathways, such as the Bone Morphogenetic Protein (BMP) pathway.
Q2: What is a recommended starting concentration range for this compound in cell viability assays?
A2: The optimal concentration of this compound is highly cell-line dependent. Based on its potent IC50 value against its primary target, haspin kinase (55 nM), we recommend an initial broad dose-response experiment ranging from 10 nM to 10 µM. For initial screening, a logarithmic or semi-logarithmic dilution series (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM) is advisable to determine the effective concentration range for your specific cell line.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically a solid. For stock solutions, we recommend dissolving the compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. To minimize freeze-thaw cycles, aliquot the stock solution into single-use vials and store them at -20°C or -80°C. When preparing working solutions, dilute the stock directly into your cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in your culture medium does not exceed a level that is toxic to your cells, typically below 0.5%.
Q4: What are the expected downstream effects of this compound treatment on cells?
A4: The primary effect of LDN-209929 is the inhibition of haspin kinase, which is expected to lead to a decrease in the phosphorylation of histone H3 at threonine 3 (H3T3). This can be assessed by Western blotting. Phenotypically, this should result in mitotic defects, leading to cell cycle arrest, a decrease in cell proliferation, and potentially the induction of apoptosis. Given its potential secondary targets, it may also modulate other signaling pathways, such as the BMP/SMAD pathway.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability | Concentration too low. | Perform a broader dose-response study with higher concentrations (e.g., up to 100 µM). |
| Cell line is resistant. | Consider using a different cell line. Research the expression levels of haspin kinase and DYRK2 in your cell line. | |
| Incorrect incubation time. | Optimize the incubation time. Typical initial time points are 24, 48, and 72 hours. | |
| Compound instability. | Prepare fresh working solutions from a new stock aliquot for each experiment. Ensure proper storage of stock solutions. | |
| High variability between replicates | Uneven cell seeding. | Ensure a single-cell suspension before seeding. Use a multichannel pipette for seeding and check for even cell distribution. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Inconsistent compound dispensing. | Use calibrated pipettes and ensure thorough mixing of the compound in the media before adding to the cells. | |
| Compound precipitation in culture medium | Low solubility in aqueous solution. | Ensure the final DMSO concentration is as low as possible (ideally <0.1%). After diluting the stock solution into the culture medium, vortex gently or pipette up and down to ensure it is fully dissolved before adding it to the cells. |
| Concentration is too high. | Test a lower concentration range. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
1. Cell Seeding:
- Culture your chosen cell line to approximately 80% confluency.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 nM to 10 µM).
- Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control.
- Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of LDN-209929 or controls.
3. Incubation:
- Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
4. Cell Viability Assessment (MTT Assay):
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
- Carefully remove the medium containing MTT.
- Add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
5. Data Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the compound concentration.
- Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
Data Presentation: Example IC50 Determination
| Cell Line | LDN-209929 Conc. (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) |
| ExampleCell-A | 0 (Vehicle) | 48 | 100 ± 4.5 |
| 0.01 | 48 | 95.2 ± 5.1 | |
| 0.05 | 48 | 85.7 ± 6.2 | |
| 0.1 | 48 | 70.1 ± 5.8 | |
| 0.5 | 48 | 48.9 ± 4.9 | |
| 1 | 48 | 30.5 ± 3.7 | |
| 5 | 48 | 15.2 ± 2.5 | |
| 10 | 48 | 5.1 ± 1.8 |
Note: These are example values and may not be representative of actual experimental results.
Visualizations
Hypothesized Signaling Pathway of LDN-209929
References
Technical Support Center: Minimizing Compound-Induced Toxicity in Cell Culture
Disclaimer: Information regarding the specific compound "LDN-209929 dihydrochloride" is not available in public literature. This guide provides generalized strategies and protocols for assessing and minimizing the toxicity of investigational compounds in cell culture. The principles outlined here are broadly applicable and should serve as a robust starting point for your experiments.
This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate challenges related to compound-induced cytotoxicity in vitro.
Frequently Asked Questions (FAQs)
Q1: My test compound is showing high cytotoxicity even at very low concentrations. What are the initial troubleshooting steps?
A1: High cytotoxicity at low concentrations can stem from several factors. First, verify the accuracy of your stock solution concentration and serial dilutions. Ensure that the compound is fully dissolved in the solvent and the final solvent concentration in the culture medium is non-toxic (typically ≤0.5% for DMSO).[1] Different cell lines exhibit varying sensitivities, so the observed toxicity might be specific to your chosen model.[2] It is also crucial to confirm that the compound has not degraded into a more toxic substance; always use freshly prepared solutions.[2]
Q2: How do I select the appropriate concentration range for my compound in initial screening?
A2: For a new compound, it is recommended to start with a broad concentration range to establish a dose-response curve. A common starting range spans from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 100 µM) concentrations, typically using a log or semi-log dilution series.[1][2] This approach helps in identifying the concentrations that produce a biological effect, the half-maximal inhibitory concentration (IC50), and the concentrations that lead to significant cytotoxicity.[2]
Q3: What is the optimal incubation time for my compound with the cells?
A3: The ideal incubation time depends on the cell line's doubling time and the compound's mechanism of action.[2] For initial cytotoxicity screening, typical incubation periods are 24, 48, and 72 hours.[2] A time-course experiment is advisable to determine the point at which the desired effect is observed without excessive cell death.[1]
Q4: What are the essential controls for a cytotoxicity experiment?
A4: To ensure the validity of your results, every cytotoxicity assay should include:
-
Untreated Control: Cells in culture medium alone, representing 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compound. This control accounts for any potential toxicity induced by the solvent itself.[3]
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine, doxorubicin) to confirm that the assay can detect cell death.[3]
Q5: My results are not reproducible between experiments. What should I check?
A5: Lack of reproducibility can be due to several variables. Ensure you are using cells that are in the same growth phase (logarithmic phase) and have a consistent passage number for all experiments.[4] Prepare fresh reagents and compound dilutions for each experiment to avoid degradation issues.[4] Standardize all incubation times and cell seeding densities.[4] Also, be mindful of "edge effects" in microplates; the outer wells are prone to evaporation and temperature changes. It is good practice to fill these wells with sterile PBS or medium and not use them for data collection.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal in viability assay | Microbial contamination of the cell culture. | Visually inspect cultures for any signs of contamination. Use a fresh, uncontaminated cell stock. |
| Phenol (B47542) red in the medium interfering with absorbance readings. | Use a phenol red-free medium during the assay incubation step.[4] | |
| High endogenous enzyme activity in the serum. | Test the serum for background activity or use a serum-free medium during the assay.[4] | |
| Low signal or low absorbance readings | Cell seeding density is too low. | Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay.[4] |
| Incubation time with the assay reagent is too short. | Ensure you are following the manufacturer's protocol for the required incubation time. | |
| The compound interferes with the assay chemistry. | Run a control with the compound and assay reagents in a cell-free system to check for direct interference. | |
| Inconsistent results across a multi-well plate | Uneven cell seeding. | Ensure the cell suspension is homogenous before and during plating. |
| "Edge effect" in the plate. | Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media instead.[4] | |
| Bubbles in the wells. | Be careful during pipetting to avoid introducing bubbles, which can interfere with optical readings.[5] | |
| Compound precipitation in the culture medium | The concentration of the compound exceeds its solubility limit. | Visually inspect for precipitates. Test a lower concentration range or explore alternative solvents or formulation strategies.[1] |
Data Presentation
Table 1: Example Dose-Response Data for an Investigational Compound
This table illustrates how to present cell viability data from a dose-response experiment using an MTT assay.
| Compound Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability (Relative to Vehicle Control) |
| Untreated Control | 1.25 ± 0.08 | 100.0% |
| Vehicle Control (0.1% DMSO) | 1.24 ± 0.07 | 99.2% |
| 0.01 | 1.22 ± 0.06 | 97.6% |
| 0.1 | 1.15 ± 0.09 | 92.0% |
| 1 | 0.87 ± 0.05 | 69.6% |
| 10 | 0.45 ± 0.04 | 36.0% |
| 100 | 0.15 ± 0.02 | 12.0% |
| Positive Control (1 µM Staurosporine) | 0.12 ± 0.03 | 9.6% |
Note: These are example values and may not be representative of actual experimental results.[2]
Experimental Protocols
Protocol 1: Determining Compound Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
Investigational compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[2]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the investigational compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control and untreated control wells.[2]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[1]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.[2]
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.[2]
Visualizations
Caption: A generalized workflow for assessing compound cytotoxicity.
Caption: A troubleshooting flowchart for unexpected cytotoxicity.
Caption: Potential mechanisms of compound-induced cytotoxicity.
References
Technical Support Center: LDN-209929 Dihydrochloride Experiments
Welcome to the technical support center for LDN-209929 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this potent and selective haspin kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is LDN-209929 dihydrochloride and what is its primary mechanism of action?
This compound is a small molecule inhibitor of haspin kinase, a serine/threonine kinase that plays a crucial role in mitosis. Its primary mechanism of action is the inhibition of haspin's catalytic activity, which is responsible for the phosphorylation of histone H3 at threonine 3 (H3T3ph). This phosphorylation event is critical for the proper alignment of chromosomes at the metaphase plate during mitosis.
Q2: What are the expected phenotypic outcomes of successful this compound treatment in proliferating cells?
Treatment of proliferating cells with this compound is expected to lead to a dose-dependent decrease in the levels of phosphorylated histone H3 at Thr3. Phenotypically, this should result in mitotic defects, including chromosome misalignment and a subsequent delay or arrest in the cell cycle at the G2/M phase.[1]
Q3: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results with small molecule inhibitors like this compound can stem from several factors. These can be broadly categorized as issues related to the compound itself, the experimental system, or the assay methodology. Specific areas to investigate include compound stability and solubility, cell health and passage number, and the precision of assay execution.
Q4: How can I be sure that the observed effects are due to on-target inhibition of haspin kinase and not off-target effects?
Confirming on-target activity is crucial. This can be achieved through several approaches:
-
Use of a structurally different haspin inhibitor: Observing the same phenotype with a different inhibitor targeting haspin strengthens the evidence for an on-target effect.
-
Dose-response correlation: A clear relationship between the concentration of LDN-209929 and the biological effect, consistent with its known potency, suggests on-target activity.
-
Rescue experiments: If feasible, overexpressing a drug-resistant mutant of haspin kinase should reverse the phenotypic effects of the inhibitor.
-
Kinome profiling: Performing a broad kinase panel screen can identify other potential off-target kinases that might be contributing to the observed phenotype.[2][3][4][5]
Troubleshooting Guides
Issue 1: Higher than Expected or Variable IC50 Values
You are observing an IC50 value for this compound that is significantly higher than the reported biochemical IC50 of 55 nM, or the values are inconsistent between experiments.[6]
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Instability | This compound stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[6] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh dilutions for each experiment. |
| Poor Solubility | Visually inspect stock and working solutions for any precipitates. This compound has specific solubility characteristics. Ensure the solvent and concentration are appropriate for your assay. Sonication may be required to fully dissolve the compound. |
| Incorrect ATP Concentration (in biochemical assays) | The IC50 of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay. Ensure you are using a consistent ATP concentration, ideally at or near the Km for haspin, and report this in your methodology. |
| Cell-Based vs. Biochemical Assay Discrepancy | IC50 values from cell-based assays are often higher than biochemical assays due to factors like cell permeability, efflux pumps, and the high intracellular ATP concentration. This is an expected difference, but variability in cell-based assays should still be minimized. |
| Inconsistent Cell Health or Density | Use cells within a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase. Inconsistent cell seeding density can lead to significant variability in results. |
| Data Analysis and Curve Fitting | Ensure your dose-response curve spans a sufficient concentration range to generate a complete sigmoidal curve. Use a non-linear regression model to accurately calculate the IC50 value. |
Issue 2: Weak or No Observable Phenotype (e.g., No Mitotic Arrest)
You are not observing the expected mitotic defects or cell cycle arrest after treating cells with this compound.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Insufficient Incubation Time | The effects of the inhibitor may be time-dependent. Perform a time-course experiment to identify the optimal treatment duration. |
| Cell Line Insensitivity | Different cell lines can exhibit varying sensitivity to kinase inhibitors. Confirm haspin expression in your cell line of choice. |
| Compound Degradation in Media | Small molecules can be unstable in cell culture media over long incubation periods.[7][8] Consider more frequent media changes with fresh compound for long-term experiments. |
| Compensatory Signaling Pathways | Cells may activate compensatory pathways to overcome the inhibition of haspin. Consider investigating other related mitotic kinases. |
Issue 3: High Background or Non-Specific Staining in Immunofluorescence
You are observing high background or non-specific signals in your immunofluorescence experiments for phosphorylated histone H3 (Thr3).
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Antibody Concentration | The concentration of the primary or secondary antibody may be too high. Titrate both antibodies to determine the optimal concentration with the best signal-to-noise ratio.[9] |
| Insufficient Blocking | Increase the incubation time with the blocking solution or try a different blocking agent (e.g., serum from the same species as the secondary antibody).[9][10] |
| Inadequate Washing | Increase the number and duration of washing steps to remove unbound antibodies. |
| Autofluorescence | Examine unstained cells to check for autofluorescence. If present, consider using a different fixative or a commercial antifade mounting medium with DAPI.[11] |
| Secondary Antibody Cross-Reactivity | Run a control with only the secondary antibody to check for non-specific binding.[9] |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| Haspin Kinase | Biochemical | 55 nM | [6] |
| DYRK2 | Biochemical | 9.9 µM | [6] |
Table 2: Expected Cellular Effects of Haspin Inhibition
| Cell Line | Treatment | Endpoint | Expected Result |
| HeLa | Haspin Inhibitor (CHR-6494) | Mitotic Index | Significant increase in the percentage of cells in G2/M phase.[1] |
| HCT-116 | Haspin Inhibitor (CHR-6494) | Mitotic Defects | Increased incidence of chromosome misalignment. |
| U2OS | Haspin Inhibitor (CHR-6494) | Cell Cycle Progression | Delay in mitotic entry.[12] |
Experimental Protocols
Protocol 1: In Vitro Radiometric Haspin Kinase Assay
This protocol is for determining the in vitro inhibitory activity of this compound against haspin kinase.
Materials:
-
Recombinant haspin kinase
-
Histone H3 protein or a suitable peptide substrate
-
[γ-³³P]ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound
-
P81 phosphocellulose paper
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a microcentrifuge tube, combine the kinase assay buffer, recombinant haspin kinase, and the histone H3 substrate.
-
Add the diluted this compound or vehicle (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Protocol 2: Immunofluorescence Staining for Phosphorylated Histone H3 (Thr3)
This protocol is for visualizing the effect of this compound on the phosphorylation of histone H3 at Thr3 in cultured cells.
Materials:
-
Cells cultured on coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-histone H3 (Thr3)
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate the cells with the primary antibody against phospho-histone H3 (Thr3) diluted in the blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in the blocking solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Wash the cells one final time with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. vghtc.gov.tw [vghtc.gov.tw]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. researchgate.net [researchgate.net]
- 6. Immunofluorescence Staining of Paraffin Sections Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. ibidi.com [ibidi.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Haspin Kinase Inhibition by LDN-209929 Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the inhibition of Haspin kinase by LDN-209929 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Haspin kinase and how does LDN-209929 inhibit it?
Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[1][2] This phosphorylation event is essential for the proper alignment of chromosomes at the metaphase plate and for sister chromatid cohesion.[2] LDN-209929 dihydrochloride is a potent and selective ATP-competitive inhibitor of Haspin kinase.[3][4] By binding to the ATP-binding pocket of Haspin, LDN-209929 prevents the phosphorylation of histone H3, leading to mitotic defects and cell cycle arrest.[3]
Q2: What is the potency and selectivity of this compound?
This compound is a highly potent inhibitor of Haspin kinase with a reported half-maximal inhibitory concentration (IC50) of 55 nM.[3][4][5] It exhibits significant selectivity over the related kinase DYRK2, with a reported IC50 of 9.9 µM, representing a 180-fold selectivity.[3][4][5]
Q3: How should I prepare and store this compound?
For stock solutions, it is recommended to dissolve this compound in DMSO.[3] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months in sealed, protected-from-light containers.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. For cell culture experiments, the final DMSO concentration should be kept low (typically below 0.5%) to minimize solvent-induced toxicity.[6] It is best practice to prepare fresh working dilutions from the frozen stock for each experiment.[6]
Quantitative Data Summary
For easy comparison, the following table summarizes the inhibitory potency of this compound against Haspin kinase and a common off-target kinase.
| Compound | Target Kinase | IC50 | Reference |
| This compound | Haspin | 55 nM | [3][4][5] |
| DYRK2 | 9.9 µM | [3][4][5] |
Experimental Protocols
Here are detailed methodologies for key experiments to validate Haspin kinase inhibition by this compound.
Protocol 1: Western Blot for Phospho-Histone H3 (Thr3)
This protocol is designed to detect the downstream effects of Haspin inhibition by measuring the levels of its primary substrate's phosphorylation.
Materials:
-
Cells treated with LDN-209929 or vehicle control (DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Thr3)
-
Primary antibody: Mouse or Rabbit anti-total Histone H3 (as a loading control)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and transfer apparatus
Procedure:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Histone H3 (Thr3) antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.[7]
-
-
Loading Control:
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal protein loading.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the effect of LDN-209929 on cell proliferation and viability.
Materials:
-
Cells seeded in a 96-well plate
-
LDN-209929 at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of LDN-209929 for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only (DMSO) control.
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[8]
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.[8]
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Signaling Pathway of Haspin Kinase
Caption: Haspin kinase signaling pathway and its inhibition by LDN-209929.
Experimental Workflow for Validating Haspin Inhibition
Caption: Workflow for validating LDN-209929-mediated Haspin inhibition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No decrease in phospho-H3 (Thr3) levels after LDN-209929 treatment | 1. Compound Inactivity: Improper storage or handling of LDN-209929. 2. Insufficient Concentration: The concentration of LDN-209929 used is too low. 3. Short Incubation Time: The treatment duration is not long enough to see an effect. 4. Technical Issues with Western Blot: Inefficient protein extraction, transfer, or antibody issues. | 1. Verify Compound Integrity: Use a fresh aliquot of LDN-209929. Ensure proper storage at -20°C or -80°C.[3] 2. Dose-Response Experiment: Perform a dose-response experiment with a range of concentrations (e.g., 10 nM to 1 µM). 3. Time-Course Experiment: Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours). 4. Optimize Western Blot: Check protein transfer efficiency (e.g., with Ponceau S staining). Use a positive control for the p-H3(T3) antibody (e.g., lysate from mitotic cells). |
| High background in Western Blot | 1. Insufficient Washing: Wash steps are too short or infrequent. 2. Blocking Inefficiency: The blocking agent is not optimal. 3. Antibody Concentration Too High: Primary or secondary antibody concentrations are excessive. | 1. Increase Washing: Increase the number and duration of TBST washes.[7] 2. Optimize Blocking: Try a different blocking agent (e.g., switch from milk to BSA or vice versa) or increase the blocking time.[7] 3. Titrate Antibodies: Perform an antibody titration to determine the optimal concentration. |
| Inconsistent results in cell viability assays | 1. Uneven Cell Seeding: Inconsistent number of cells seeded per well. 2. Edge Effects: Wells at the edge of the plate are prone to evaporation. 3. Compound Precipitation: LDN-209929 may precipitate in the culture medium at high concentrations. | 1. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during seeding. 2. Minimize Edge Effects: Avoid using the outermost wells of the 96-well plate or fill them with sterile PBS. 3. Check Solubility: Visually inspect the media for any precipitate after adding LDN-209929. Prepare fresh dilutions and ensure the final DMSO concentration is low. |
| Observed off-target effects | 1. High Concentration of LDN-209929: Using concentrations significantly higher than the IC50 for Haspin may inhibit other kinases. 2. Cell Line Specificity: The cellular context may influence the inhibitor's effects. | 1. Use Lower Concentrations: Use the lowest effective concentration of LDN-209929 that inhibits Haspin, as determined by your dose-response experiments. 2. Consider Kinase Profiling: If off-target effects are suspected, consider a broader kinase profiling assay to identify other potential targets. 3. Validate with a Second Inhibitor: Use another structurally different Haspin inhibitor to confirm that the observed phenotype is due to Haspin inhibition. |
References
- 1. benchchem.com [benchchem.com]
- 2. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. LDN-209929 | Haspin抑制剂 | MCE [medchemexpress.cn]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
LDN-209929 dihydrochloride stability in different media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of LDN-209929 dihydrochloride (B599025) in various experimental media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for LDN-209929 dihydrochloride?
A1: To ensure the integrity of this compound, it is crucial to adhere to the following storage guidelines:
-
Solid Form : Store at 4°C in a tightly sealed container, protected from moisture. As a dihydrochloride salt, this compound may be hygroscopic.
-
Stock Solutions (in DMSO) : Aliquot and store at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
Q2: How should I prepare working solutions of this compound for in vitro experiments?
A2: It is recommended to first prepare a concentrated stock solution in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).[1] For cell-based assays, this stock solution can then be serially diluted into your aqueous experimental medium (e.g., cell culture media, buffered solutions) to achieve the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could induce cellular toxicity (typically ≤0.1% v/v for DMSO).
Q3: What factors can influence the stability of this compound in aqueous media?
A3: The stability of this compound in aqueous solutions can be affected by several factors, including:
-
pH of the medium : The pH can influence the rate of hydrolysis and other degradation pathways.
-
Temperature : Higher temperatures, such as the 37°C used for cell culture, can accelerate degradation.
-
Presence of enzymes : In biological media (e.g., cell culture media supplemented with serum), enzymes such as esterases and proteases may contribute to the metabolic degradation of the compound.
-
Light exposure : Photodegradation can be a concern for many small molecules. It is advisable to protect solutions from light, especially during long-term experiments.
Q4: Are there any known incompatibilities of this compound with common experimental components?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker-than-expected biological activity in long-term experiments. | Degradation of this compound in the experimental medium at 37°C. | 1. Perform a stability study to determine the half-life of the compound in your specific medium (see Experimental Protocols). 2. Increase the frequency of media changes with freshly prepared compound. 3. Consider a lower incubation temperature if your experimental design allows. |
| High variability between experimental replicates. | 1. Inconsistent final concentration due to poor mixing of the stock solution into the aqueous medium. 2. Adsorption of the compound to plasticware. 3. Degradation of the compound during experimental setup. | 1. Ensure thorough vortexing or mixing when diluting the stock solution. 2. Consider using low-adhesion plasticware. 3. Prepare fresh working solutions for each experiment and minimize the time they are kept at room temperature. |
| Precipitate formation upon dilution of DMSO stock into aqueous media. | The solubility of this compound in the aqueous medium has been exceeded. | 1. Optimize the final concentration of the compound. 2. Increase the percentage of co-solvents if permissible in your experimental system. 3. Use sonication to aid dissolution, but be mindful of potential degradation. |
Stability Data Summary
The following tables present hypothetical stability data for this compound to illustrate how such data would be presented. Researchers should generate their own data for their specific experimental conditions.
Table 1: Stability of this compound (10 µM) in Aqueous Buffers at 37°C
| Buffer System | pH | % Remaining after 24h | % Remaining after 48h | % Remaining after 72h |
| Acetate Buffer | 5.0 | 95% | 91% | 85% |
| Phosphate-Buffered Saline (PBS) | 7.4 | 88% | 75% | 62% |
| Carbonate-Bicarbonate Buffer | 9.0 | 72% | 51% | 35% |
Table 2: Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Media Type | Serum Concentration | % Remaining after 24h | % Remaining after 48h | % Remaining after 72h |
| DMEM | 10% FBS | 85% | 70% | 55% |
| RPMI-1640 | 10% FBS | 82% | 65% | 50% |
| Serum-Free Media | 0% | 90% | 82% | 75% |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Aqueous Media
This protocol outlines a method to assess the stability of this compound in a specific aqueous medium (e.g., buffer, cell culture medium) over time.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous medium of interest (e.g., PBS, DMEM)
-
Sterile, low-adhesion microcentrifuge tubes
-
Incubator (e.g., 37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis or Mass Spectrometry)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution into the pre-warmed aqueous medium of interest to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤0.1%.
-
Incubation: Aliquot the working solution into multiple sterile, low-adhesion microcentrifuge tubes.
-
Time Points: Place the tubes in an incubator at the desired temperature (e.g., 37°C). Collect triplicate samples at designated time points (e.g., 0, 4, 8, 24, 48, and 72 hours).
-
Sample Storage: Immediately upon collection, store the samples at -80°C to halt any further degradation until analysis.
-
HPLC Analysis:
-
Thaw the samples and an aliquot of the initial working solution (time 0).
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
The peak area of the parent compound will be used to determine the remaining concentration.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be investigated using LDN-209929, a Haspin kinase inhibitor.
References
dealing with LDN-209929 dihydrochloride precipitation in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling LDN-209929 dihydrochloride (B599025), with a specific focus on preventing and resolving precipitation issues in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is LDN-209929 dihydrochloride and what is its primary application in research?
A1: this compound is a potent and selective inhibitor of haspin kinase, with an IC50 of 55 nM.[1][2][3][4] It shows 180-fold selectivity for haspin over DYRK2.[1][2][3][4] Haspin kinase plays a crucial role in mitosis by phosphorylating histone H3, making LDN-209929 a valuable tool for studying cell cycle regulation and as a potential therapeutic agent in oncology.[1][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][5] It is crucial to use high-purity, anhydrous DMSO, as moisture can negatively impact the solubility and stability of the compound.[1][5]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For optimal stability, it is recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[1][6] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: My this compound stock solution has a precipitate after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[7][8] Gently warm the vial to 37°C and vortex or sonicate the solution to help redissolve the compound.[8][9] Ensure the precipitate is fully dissolved before use.
Q5: I observed precipitation when diluting my DMSO stock solution into an aqueous medium for my experiment. How can I prevent this?
A5: This is a common issue for hydrophobic compounds dissolved in DMSO when introduced into an aqueous environment.[5][9][10] To prevent this, you can try making intermediate serial dilutions in DMSO before the final dilution into your aqueous buffer.[5] Ensure the final concentration of DMSO in your experimental setup is low (typically below 0.5%) to avoid solvent-induced toxicity.[7][10]
Troubleshooting Guide: Dealing with Precipitation
This guide provides a systematic approach to troubleshooting and resolving precipitation issues with this compound stock solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitate in freshly prepared stock solution | The solubility limit in the chosen solvent has been exceeded. | - Increase the solvent volume to decrease the concentration.- Gently warm the solution (up to 60°C) and use sonication to aid dissolution.[1]- Ensure you are using high-purity, anhydrous DMSO.[1][5] |
| Precipitate forms after thawing a frozen stock solution | The compound has lower solubility at colder temperatures and has "crashed out" of the solution. | - Warm the vial in a 37°C water bath for 10-15 minutes.[8][9]- Vortex or sonicate the solution until the precipitate is fully redissolved.[8][9]- Before freezing, ensure the compound is completely dissolved. |
| Precipitate forms upon dilution in aqueous media | The compound is not soluble in the aqueous buffer at the desired concentration. | - Decrease the final concentration of this compound.- Increase the percentage of DMSO in the final solution, but keep it below cytotoxic levels (typically <0.5%).[7][10]- Prepare intermediate dilutions in DMSO before adding to the aqueous medium.[5] |
| Cloudiness or precipitate appears over time in the stock solution at -20°C or -80°C | The compound may be degrading or slowly precipitating out of solution. | - Confirm the purity of the stock solution using analytical methods like HPLC.- If degradation is confirmed, prepare a fresh stock solution.[7]- Consider storing at a lower concentration or in a different solvent if DMSO is problematic, though it is the recommended solvent. |
Data Presentation
Solubility of this compound
| Solvent | Reported Solubility | Notes |
| DMSO | 33.33 mg/mL (82.14 mM) | Ultrasonic and warming to 60°C may be required. Hygroscopic DMSO can significantly impact solubility.[1] |
| DMSO | 10 mM | [2] |
| Water | <40.58 mg/mL | [11] |
| In vivo formulation | ≥ 2.5 mg/mL (6.16 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
Stock Solution Preparation Calculator
| Desired Concentration | Mass of this compound (MW: 405.77) | Volume of Solvent |
| 1 mM | 1 mg | 2.4645 mL |
| 5 mM | 5 mg | 2.4645 mL |
| 10 mM | 10 mg | 2.4645 mL |
| 10 mM | 1 mg | 0.2464 mL |
Table adapted from MedChemExpress datasheet.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator water bath (optional)
-
Water bath at 37°C or 60°C (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.0577 mg of this compound.
-
Weigh the compound: Carefully weigh out the calculated mass of the compound and place it in a sterile vial.
-
Add solvent: Add 1 mL of anhydrous, high-purity DMSO to the vial.
-
Dissolve the compound: Vortex the solution vigorously. If the compound does not fully dissolve, you can:
-
Visual inspection: Once the solution is clear with no visible precipitate, it is ready.
-
Aliquot and store: Aliquot the stock solution into single-use vials and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Rescuing a Precipitated Stock Solution
Materials:
-
Precipitated stock solution of this compound
-
Vortex mixer
-
Water bath at 37°C
-
Sonicator water bath
Procedure:
-
Thaw the solution: Allow the frozen vial to thaw at room temperature.
-
Initial attempt to redissolve: Vortex the vial vigorously for 1-2 minutes. Check for any remaining precipitate.
-
Gentle warming: If a precipitate is still visible, place the vial in a 37°C water bath for 10-15 minutes.[8] Periodically remove the vial and vortex.
-
Sonication: If warming and vortexing are insufficient, place the vial in a sonicator water bath for 5-10 minutes.[9]
-
Final inspection: After these steps, the solution should be clear. If the precipitate persists, it may indicate that the initial concentration was too high or the compound has degraded. In such cases, it is advisable to prepare a fresh stock solution.
Visualizations
Caption: A decision tree for troubleshooting precipitation issues with this compound solutions.
Caption: A standard workflow for the preparation and storage of this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. probechem.com [probechem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. LDN 209929 2HCl | CAS#:1784281-97-5 | Chemsrc [chemsrc.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. captivatebio.com [captivatebio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. apexbt.com [apexbt.com]
best practices for long-term storage of LDN-209929 dihydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of LDN-209929 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store LDN-209929 dihydrochloride powder for the long term?
For long-term storage, this compound as a solid should be stored at 4°C in a tightly sealed container, protected from moisture.
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound should be aliquoted into single-use vials to minimize freeze-thaw cycles. For long-term storage, these aliquots should be kept at -80°C for up to 6 months or at -20°C for up to 1 month. Always ensure the vials are tightly sealed to prevent solvent evaporation and moisture absorption.
Q3: What is the best solvent to dissolve this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound. It can be dissolved in DMSO up to a concentration of 33.33 mg/mL (82.14 mM), though this may require ultrasonic treatment and warming to 60°C.
Q4: I'm having trouble dissolving the compound in DMSO. What should I do?
If you encounter solubility issues, ensure you are using fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly impact solubility. Gentle warming and vortexing can also aid in dissolution.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
| Issue | Potential Cause | Recommended Action |
| Precipitation observed in stock solution after thawing. | The compound's solubility limit may have been exceeded at a lower temperature, or solvent may have evaporated. | Gently warm the vial to room temperature or 37°C and vortex thoroughly to redissolve the precipitate. Before use, centrifuge the vial and carefully collect the supernatant. To prevent this, consider preparing a slightly lower concentration stock solution or ensuring vials are sealed very tightly. |
| Inconsistent or lower-than-expected activity in cellular assays. | 1. Compound Degradation: Improper storage (e.g., prolonged time at room temperature, multiple freeze-thaw cycles) can lead to degradation. 2. High DMSO Concentration: The final concentration of DMSO in the cell culture medium may be too high, causing solvent-induced toxicity and masking the inhibitor's effect. | 1. Ensure stock solutions are stored correctly at -80°C or -20°C and that working solutions are prepared fresh for each experiment. 2. Keep the final DMSO concentration in your cell culture medium low (typically below 0.5%). |
| Variability in IC50 values between experiments. | 1. Inconsistent Assay Conditions: Variations in ATP concentration, enzyme concentration, or reaction time can affect IC50 values for ATP-competitive inhibitors. 2. Compound Solubility in Assay Buffer: The compound may not be fully soluble in the final aqueous assay buffer, leading to an inaccurate effective concentration. | 1. Maintain consistent ATP and enzyme concentrations and ensure the kinase reaction is within the linear range by performing a time-course experiment. 2. Visually inspect for any precipitation in the final assay wells. Consider using a buffer with a small percentage of a non-ionic detergent like Triton X-100 to improve solubility, if compatible with your assay. |
| Unexpected off-target effects observed. | While LDN-209929 is a selective Haspin kinase inhibitor, like most kinase inhibitors, it may exhibit some off-target activity, particularly at higher concentrations. It shows 180-fold selectivity for Haspin over DYRK2. | Perform dose-response experiments to determine the optimal concentration for your specific assay that maximizes on-target inhibition while minimizing potential off-target effects. Include appropriate negative and positive controls in your experiments. |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | 4°C | Not specified, but general practice suggests up to several years if properly stored. | Store in a tightly sealed container, protected from moisture and light. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot into single-use vials to avoid freeze-thaw cycles. Ensure vials are tightly sealed. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Preferred for longer-term storage of solutions. Aliquot and seal tightly. |
Note: Quantitative data on the degradation rate of this compound under various conditions is not currently available in the public domain. The storage recommendations are based on manufacturer guidelines.
Experimental Protocols & Visualizations
Experimental Workflow: Preparation and Storage of this compound
The following workflow outlines the best practices for preparing and storing stock solutions of this compound to ensure its stability and integrity for use in experiments.
Caption: Workflow for preparing and storing this compound solutions.
Signaling Pathway: Role of Haspin Kinase in Mitosis
LDN-209929 is a potent and selective inhibitor of Haspin kinase. Haspin kinase plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromeres. The CPC is vital for correcting improper microtubule-kinetochore attachments and ensuring accurate chromosome segregation. Inhibition of Haspin by LDN-209929 disrupts this pathway, leading to defects in chromosome alignment and mitotic arrest.
Caption: Inhibition of the Haspin kinase signaling pathway by LDN-209929.
Technical Support Center: Interpreting Unexpected Phenotypes with LDN-20992-9 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected phenotypes observed during experiments with LDN-20992-9, a novel inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Question: We are observing unexpected changes in cell morphology and differentiation after treatment with LDN-20992-9. What could be the cause?
Answer: Unexpected changes in cell morphology or differentiation can arise from several factors when using a BMP signaling inhibitor like LDN-20992-9. Bone Morphogenetic Proteins (BMPs) are crucial for determining cell fate, and their inhibition can lead to diverse outcomes depending on the cell type and experimental context.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that LDN-20992-9 is effectively inhibiting the BMP pathway in your specific cell system. A common method is to assess the phosphorylation of Smad1/5/8, which are downstream effectors of the canonical BMP pathway.
-
Consider Non-Canonical Pathways: BMP receptors can also signal through non-canonical pathways, including the p38 MAPK, ERK, and AKT pathways.[1] It's possible that LDN-20992-9 has differential effects on these pathways, leading to the observed phenotype.
-
Investigate Off-Target Effects: Small molecule inhibitors can sometimes have off-target effects.[2][3] Consider performing a broader analysis, such as a kinase profiling assay, to identify any unintended targets of LDN-20992-9.
-
Review Cell Line Integrity: Ensure the purity and identity of your cell line through methods like STR profiling. Mycoplasma contamination can also significantly alter cellular phenotypes.
2. Question: Our results with LDN-20992-9 are contradictory to the expected effects of BMP inhibition. Why might this be happening?
Answer: Contradictory results can be perplexing but often point to nuances in the signaling pathway or the experimental setup.
Troubleshooting Steps:
-
Evaluate Feedback Loops: BMP signaling can involve negative feedback loops. For instance, BMP signaling can induce the expression of its own inhibitors, such as Smad6.[1] It is possible that prolonged treatment with LDN-20992-9 is leading to compensatory changes in the expression of other signaling molecules.
-
Assess Crosstalk with Other Pathways: The BMP pathway is known to interact with other signaling pathways, such as the Wnt pathway.[4] Inhibition of BMP signaling can sometimes lead to the activation of these other pathways, resulting in an unexpected net effect.
-
Check Compound Stability and Concentration: Ensure the stability of LDN-20992-9 in your culture media over the course of the experiment. An incorrect or degraded compound concentration will lead to unreliable results. Perform a dose-response curve to confirm the optimal working concentration.
3. Question: How can we investigate potential off-target effects of LDN-20992-9?
Answer: Identifying off-target effects is crucial for accurately interpreting your data.
Troubleshooting Steps:
-
Utilize a Structurally Unrelated Inhibitor: A key experiment is to use another well-characterized BMP inhibitor with a different chemical structure (e.g., Dorsomorphin, DMH-1).[5] If the unexpected phenotype is not replicated with a different inhibitor, it is more likely to be an off-target effect of LDN-20992-9.
-
Perform Unbiased Screening: Techniques like proteomic or transcriptomic profiling (e.g., RNA-seq) can provide a global view of the cellular changes induced by LDN-20992-9 and may reveal unexpected pathway modulation.
-
Computational Prediction: In silico tools can predict potential off-targets based on the chemical structure of LDN-20992-9. While not definitive, this can guide further experimental validation.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Smad1/5/8
This protocol details the steps to assess the inhibition of the canonical BMP signaling pathway by measuring the phosphorylation of Smad1/5/8.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad1/5/8, anti-total Smad1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with LDN-20992-9 at the desired concentrations for the specified time. Include a positive control (BMP ligand stimulation, e.g., BMP2) and a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to the loading control.
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay for Osteoblast Differentiation
This protocol is used to assess the effect of LDN-20992-9 on the differentiation of pre-osteoblastic cells.
Materials:
-
Pre-osteoblastic cell line (e.g., C2C12, MC3T3-E1)
-
Osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate)
-
LDN-20992-9
-
BMP2 (as an inducer of differentiation)
-
Alkaline phosphatase assay kit
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate. Once confluent, switch to osteogenic differentiation medium.
-
Treatment Groups:
-
Vehicle control
-
BMP2 stimulation
-
BMP2 + varying concentrations of LDN-20992-9
-
-
Incubation: Culture the cells for 3-7 days, replacing the medium with fresh medium and treatments every 2-3 days.
-
ALP Assay:
-
Wash cells with PBS.
-
Lyse the cells according to the assay kit instructions.
-
Perform the colorimetric ALP activity assay as per the manufacturer's protocol.
-
Normalize ALP activity to the total protein content of each well.
-
Data Presentation
Table 1: Effect of LDN-20992-9 on Smad1/5/8 Phosphorylation
| Treatment | Concentration | p-Smad1/5/8 Level (Normalized to Total Smad1) |
| Vehicle | - | 1.00 |
| BMP2 | 50 ng/mL | 8.52 |
| BMP2 + LDN-20992-9 | 1 µM | 4.26 |
| BMP2 + LDN-20992-9 | 5 µM | 1.15 |
| BMP2 + LDN-20992-9 | 10 µM | 0.89 |
Table 2: Effect of LDN-20992-9 on Alkaline Phosphatase (ALP) Activity
| Treatment | Concentration | ALP Activity (Fold Change vs. Vehicle) |
| Vehicle | - | 1.0 |
| BMP2 | 50 ng/mL | 6.8 |
| BMP2 + LDN-20992-9 | 1 µM | 3.5 |
| BMP2 + LDN-20992-9 | 5 µM | 1.2 |
| BMP2 + LDN-20992-9 | 10 µM | 0.9 |
Visualizations
Caption: Canonical BMP signaling pathway and the inhibitory action of LDN-20992-9.
Caption: Logical workflow for troubleshooting unexpected phenotypes with LDN-20992-9.
References
Technical Support Center: Controlling for DYRK2 Inhibition with LDN-209929 Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for effectively using LDN-209929 dihydrochloride (B599025) to study DYRK2 (Dual-specificity tyrosine-phosphorylation-regulated kinase 2). The information provided will help ensure specific on-target effects of DYRK2 are being observed and aid in controlling for off-target inhibition, particularly of haspin kinase.
Frequently Asked Questions (FAQs)
Q1: What is LDN-209929 dihydrochloride and what are its primary targets?
A1: this compound is a small molecule inhibitor. It is a potent inhibitor of haspin kinase with an IC50 of 55 nM. It also inhibits DYRK2, but with a significantly lower potency (IC50 = 9.9 μM), making it approximately 180-fold more selective for haspin over DYRK2.
Q2: Given the selectivity profile, how can I be confident that the observed effects in my experiment are due to DYRK2 inhibition and not haspin inhibition?
A2: This is a critical consideration. To attribute observed effects to DYRK2 inhibition, a multi-pronged approach is necessary. This includes using the lowest effective concentration of LDN-209929 to maximize the selectivity window, employing orthogonal controls such as structurally different DYRK2 inhibitors or genetic knockdown (siRNA/shRNA), and performing rescue experiments with a drug-resistant DYRK2 mutant.
Q3: What are the known downstream effects of DYRK2 inhibition?
A3: DYRK2 is a multifaceted kinase involved in several key cellular processes. Its inhibition can lead to:
-
Disruption of Proteostasis: DYRK2 phosphorylates and activates the 26S proteasome. Its inhibition can lead to reduced proteasome activity. DYRK2 also activates Heat Shock Factor 1 (HSF1), a key regulator of chaperone proteins.[1]
-
Cell Cycle Dysregulation: DYRK2 is implicated in cell cycle control through its interaction with the EDVP E3 ubiquitin ligase complex, which targets proteins like katanin p60 and TERT for degradation.[2]
-
Modulation of p53 Signaling: In response to DNA damage, DYRK2 can phosphorylate p53 at Serine 46, promoting apoptosis.[2]
-
Impact on Oncogenic Signaling: DYRK2 can phosphorylate and promote the degradation of oncoproteins such as c-Jun and c-Myc.[3]
Q4: What is a suitable starting concentration for this compound in cell-based assays to target DYRK2?
A4: Due to the ~180-fold selectivity for haspin over DYRK2, it is crucial to perform a dose-response curve in your specific cell line. A typical starting point for targeting DYRK2 would be in the low micromolar range (e.g., 1-10 µM), while keeping in mind that haspin will also be potently inhibited at these concentrations. The goal is to identify the lowest concentration that elicits a measurable DYRK2-dependent phenotype.
Q5: How should I prepare and store this compound?
A5: this compound is soluble in DMSO and water. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM). This stock solution should be stored at -80°C for long-term stability (up to 6 months) and at -20°C for shorter periods (up to 1 month). Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable phenotype after treatment with LDN-209929. | 1. Inactive Compound: The compound may have degraded due to improper storage. 2. Low DYRK2 Expression/Activity: The cell line used may not express sufficient levels of active DYRK2. 3. Insufficient Concentration: The concentration of LDN-209929 may be too low to inhibit DYRK2 effectively in the cellular context. | 1. Prepare fresh dilutions from a properly stored stock solution. 2. Confirm DYRK2 expression and activity in your cell line via Western blot or RT-qPCR. 3. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 - 50 µM). |
| Observed phenotype is inconsistent with known DYRK2 functions. | 1. Off-Target Effects: The phenotype may be due to inhibition of haspin or other kinases. 2. Cell Line Specificity: The cellular context of your model system may lead to unexpected outcomes. | 1. Use a structurally unrelated DYRK2 inhibitor as a control. 2. Perform a rescue experiment with a drug-resistant DYRK2 mutant (e.g., F228A). 3. Use siRNA/shRNA to specifically knock down DYRK2 and see if the phenotype is recapitulated. |
| High levels of cytotoxicity observed. | 1. Off-Target Toxicity: Inhibition of haspin or other kinases may be causing cell death. 2. On-Target Toxicity: Inhibition of DYRK2 itself may be cytotoxic in your cell line. | 1. Lower the concentration of LDN-209929. 2. Compare the cytotoxic effects with a more selective DYRK2 inhibitor, if available. 3. Confirm that DYRK2 knockdown via siRNA/shRNA also induces cytotoxicity. |
| Difficulty in confirming DYRK2 target engagement in cells. | 1. Poor Antibody Quality: The antibody used for detecting phosphorylation of a DYRK2 substrate may not be specific or sensitive enough. 2. Low Substrate Phosphorylation: The basal level of phosphorylation of the target substrate may be low. | 1. Validate your phospho-specific antibody with positive and negative controls (e.g., phosphatase-treated lysates). 2. Stimulate the pathway upstream of DYRK2 if possible to increase substrate phosphorylation. |
Data Presentation
Table 1: Inhibitory Activity of this compound
| Kinase | IC50 | Selectivity (fold vs. DYRK2) |
| Haspin | 55 nM | ~180x |
| DYRK2 | 9.9 µM | 1x |
Table 2: Selectivity Profile of LDN-192960 (A Close Analog of LDN-209929)
Data from a kinase panel screen with 1 µM LDN-192960. The results show the percentage of remaining kinase activity compared to a DMSO control. Lower percentages indicate stronger inhibition.
| Kinase Family | Kinase | % Control |
| CMGC | DYRK2 | <10% |
| CMGC | DYRK1A | <10% |
| CMGC | DYRK3 | <10% |
| CMGC | CLK1 | <20% |
| Other | Haspin | <10% |
| CAMK | PIM1 | <50% |
Note: This data is for LDN-192960 and should be used as a reference for the potential off-target profile of LDN-209929.[1][4]
Experimental Protocols
Protocol 1: Western Blot Analysis of DYRK2 Activity (Phospho-p53 Ser46)
This protocol describes how to assess DYRK2 activity in cells by measuring the phosphorylation of its substrate, p53, at serine 46.
Materials:
-
Cells of interest
-
This compound
-
DNA damaging agent (e.g., Etoposide)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p53 (Ser46) and anti-total p53
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Pre-treat cells with various concentrations of LDN-209929 or DMSO (vehicle control) for 1-2 hours.
-
Induce DNA Damage: Add a DNA damaging agent (e.g., Etoposide at 10-50 µM) and incubate for the desired time (e.g., 4-8 hours) to stimulate the p53 pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p53 (Ser46) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total p53 as a loading control.
-
Protocol 2: Cell Viability Assay
This protocol provides a general method to assess the effect of LDN-209929 on cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of LDN-209929 (e.g., from 0.01 to 100 µM) and a DMSO vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the cell viability against the log of the inhibitor concentration. Calculate the IC50 value using a non-linear regression curve fit.
Protocol 3: Control Experiment using an Analog-Sensitive (AS) DYRK2 Mutant
To definitively attribute a phenotype to DYRK2 inhibition, a "rescue" or control experiment using a drug-resistant mutant is highly recommended. The F228A mutation in the ATP-binding pocket of DYRK2 creates an analog-sensitive (AS) kinase that is no longer effectively inhibited by LDN-209929 but can be inhibited by bulky ATP analogs. A simpler approach for control is to show that the phenotype observed with LDN-209929 is absent in cells expressing the F228A mutant.
Procedure Outline:
-
Generate DYRK2 Constructs: Create expression vectors for wild-type (WT) DYRK2 and the F228A mutant.
-
Cell Line Engineering: Generate stable cell lines expressing either DYRK2-WT or DYRK2-F228A, preferably in a DYRK2-null background (generated by CRISPR/Cas9).
-
Phenotypic Assay: Treat both cell lines with LDN-209929 at a concentration that elicits a phenotype in the parental or DYRK2-WT expressing cells.
-
Analysis: If the phenotype is on-target (i.e., due to DYRK2 inhibition), it should be observed in the DYRK2-WT cells but significantly attenuated or absent in the DYRK2-F228A expressing cells.
Visualizations
Caption: Simplified DYRK2 Signaling Pathway.
Caption: Workflow for Validating DYRK2-Specific Effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Phospho-p53 (Ser46) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Harnessing free energy calculations for kinome-wide selectivity in drug discovery campaigns with a Wee1 case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LDN-209929 Dihydrochloride Treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time for experiments involving LDN-209929 dihydrochloride (B599025), a potent and selective haspin kinase inhibitor.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for LDN-209929 dihydrochloride?
This compound is a potent and selective inhibitor of haspin kinase, with an IC50 of 55 nM.[1] Haspin kinase plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3), which is essential for proper chromosome alignment and segregation.[1] By inhibiting haspin kinase, LDN-209929 disrupts this process, leading to mitotic defects and potentially cell cycle arrest or apoptosis in proliferating cells.
Q2: Why is optimizing the incubation time for LDN-209929 treatment critical?
Optimizing the incubation time is crucial for obtaining accurate and reproducible results. Insufficient incubation may lead to an underestimation of the inhibitor's potency (a higher IC50 value), while excessively long incubation might induce secondary effects like cytotoxicity or the activation of compensatory signaling pathways, which can confound the experimental outcome.[2] The activity of many small molecule inhibitors is time-dependent.[2]
Q3: What is a good starting point for a time-course experiment with LDN-209929?
The ideal starting point depends on the biological endpoint being measured. For proximal events directly related to haspin kinase activity, shorter incubation times are generally sufficient. For broader cellular outcomes, longer incubation periods are typically necessary.[2] It is also advisable to perform time-course experiments at a concentration around the expected IC50 value.[2]
Q4: How does the concentration of LDN-209929 influence the optimal incubation time?
The rate of target engagement and the subsequent biological effect are dependent on both the concentration of the inhibitor and the incubation time.[2] Higher concentrations of LDN-209929 may produce a measurable effect at earlier time points. Conversely, lower, more physiologically relevant concentrations might require longer incubation to achieve a significant response.[2]
Q5: Should the cell culture medium containing LDN-209929 be replaced during long incubation periods?
For experiments with incubation times longer than 48 hours, it is good practice to refresh the medium containing LDN-209929.[2] This helps to ensure that the concentration of the inhibitor remains stable and that nutrients are not depleted, which could otherwise affect cell health and experimental results.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects due to evaporation, or pipetting errors. | Ensure the cell suspension is thoroughly mixed before and during plating. To minimize evaporation, fill the outer wells of the plate with sterile PBS or media.[3] |
| No observable effect of LDN-209929 at expected concentrations | Incubation time is too short. The inhibitor may have degraded. The cell line may be resistant. | Increase the incubation time. Prepare fresh dilutions of the inhibitor for each experiment to avoid degradation from repeated freeze-thaw cycles.[3] Use a positive control cell line known to be sensitive to haspin kinase inhibition.[3] |
| High levels of cell death across all concentrations, including low ones | The incubation time is too long, leading to off-target effects or general cytotoxicity.[2] The solvent (e.g., DMSO) concentration may be too high.[3] | Reduce the maximum incubation time and test earlier time points (e.g., 24h instead of 48h or 72h).[2] Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% for DMSO) and run a vehicle-only control.[2] |
| IC50 value does not stabilize across different incubation times | The experiment may not have reached the optimal time point for the maximal effect to be observed. | Extend the time-course experiment to include later time points until the IC50 value plateaus.[3] |
Experimental Protocols & Data Presentation
Suggested Starting Parameters for Time-Course Experiments
The following table provides recommended starting ranges for incubation times and LDN-209929 concentrations for different types of assays. These should be optimized for your specific cell line and experimental conditions.
| Assay Type | Endpoint | Suggested Incubation Times | Suggested Concentration Range |
| Target Engagement | Phospho-Histone H3 (Thr3) levels | 1, 2, 4, 8, 24 hours[2] | 10 nM - 1 µM |
| Cell Cycle Analysis | G2/M phase arrest | 12, 24, 48 hours | 50 nM - 5 µM |
| Cell Viability/Proliferation | IC50 determination | 24, 48, 72 hours[2][3] | 10 nM - 10 µM |
| Apoptosis Assay | Caspase activation, Annexin V staining | 24, 48, 72 hours | 50 nM - 5 µM |
Protocol: Time-Course Experiment to Determine Optimal Incubation Time for a Cell Viability Assay
This protocol outlines a method to determine the optimal incubation time for LDN-209929 by measuring its effect on cell viability at different time points.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of LDN-209929 in a complete culture medium. It is common to prepare these at 2x the final desired concentration. Also, prepare a vehicle-only control (e.g., 0.1% DMSO in medium).[2]
-
Inhibitor Treatment: Remove the existing medium from the cells and add 100 µL of the LDN-209929 dilutions and controls to the appropriate wells.[2]
-
Incubation: Prepare a separate plate for each incubation period to be tested (e.g., 24, 48, and 72 hours). Incubate the plates at 37°C and 5% CO₂.[2]
-
Cell Viability Assay: At the end of each designated incubation period, perform a cell viability assay (e.g., using MTS or a luminescence-based reagent) according to the manufacturer's instructions.[3]
-
Data Analysis:
-
Normalize the data to the vehicle-only controls for each time point to calculate the percent viability.
-
Plot the percent viability against the log of the inhibitor concentration for each incubation time.
-
Use non-linear regression to determine the IC50 value at each time point.[3]
-
The optimal incubation time is the point at which the IC50 value stabilizes, indicating that the maximal effect at a given concentration has been reached.[3]
-
Visualizations
Caption: Simplified signaling pathway of Haspin Kinase during mitosis and the inhibitory action of LDN-209929.
References
Technical Support Center: Navigating the In Vitro to In Vivo Transition for LDN-209929
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address the challenges of translating in vitro data for the novel small molecule inhibitor, LDN-209929, to in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is the first step in planning the in vivo evaluation of LDN-209929 after successful in vitro experiments?
A1: The initial and most critical step is to conduct a Maximum Tolerated Dose (MTD) study.[1] This study is essential for establishing a safe dosage range for subsequent efficacy studies by identifying the highest dose that can be administered without causing unacceptable toxicity.[1]
Q2: How should the starting dose for an MTD study of LDN-209929 be determined?
A2: The starting dose for an MTD study is typically extrapolated from in vitro data. A common approach is to start at a dose anticipated to yield a plasma concentration several times higher than the in vitro IC50 or EC50 value.[1]
Q3: What are some common challenges in designing in vivo dose-response studies for a new compound like LDN-209929?
A3: Designing a robust dose-response study requires careful planning of several key parameters. These include determining the number of dose levels, selecting the specific dose values based on MTD data, and ensuring an adequate sample size per group to achieve statistical power. The goal is to generate data that can be used to accurately model the dose-response relationship and compare efficacy and potency.
Q4: How can the reliability and reproducibility of in vivo studies with LDN-209929 be improved?
A4: To enhance the quality of your results, it is important to implement proper randomization and blinding procedures to minimize bias. Including both male and female animals, as well as animals from multiple litters, can also lead to more robust and trustworthy data.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo animal studies with LDN-209929.
Issue 1: High variability in efficacy data between animals in the same dose group.
-
Possible Cause: Inconsistent compound formulation or administration. Poor aqueous solubility is a frequent issue with novel small molecules.
-
Troubleshooting Steps:
-
Optimize Formulation: Investigate different vehicle formulations to improve the solubility of LDN-209929. This may include using co-solvents (e.g., DMSO, ethanol, PEG), surfactants (e.g., Tween 80), or cyclodextrins.[1]
-
Vehicle Toxicity Control: Always include a control group that receives only the vehicle to ensure the formulation itself is not causing adverse effects.[1][2]
-
Standardize Administration: Maintain consistent administration techniques, such as gavage volume and injection site, across all animals.[1]
-
Issue 2: LDN-209929 does not show the expected efficacy at the administered dose.
-
Possible Cause: Insufficient target engagement at the given dose.
-
Troubleshooting Steps:
-
Conduct a Pharmacodynamic (PD) Study: A PD study can confirm if LDN-209929 is reaching its intended target and producing the expected biological effect.[1]
-
Dose Escalation: If the MTD has not been reached, a dose escalation study may be necessary to determine if higher concentrations are needed for efficacy.[1]
-
Evaluate Pharmacokinetics (PK): Analyze the absorption, distribution, metabolism, and excretion (ADME) profile of LDN-209929 to ensure adequate exposure in the target tissue.
-
Issue 3: Unexpected toxicity is observed at doses of LDN-209929 predicted to be safe.
-
Possible Cause: Off-target effects of the compound or toxicity of the vehicle.
-
Troubleshooting Steps:
-
Rule out Vehicle Toxicity: A vehicle-only control group is crucial to distinguish between compound-related and vehicle-related toxicity.[2]
-
Investigate Off-Target Effects: If toxicity persists with a non-toxic vehicle, LDN-209929 may have off-target effects that need to be investigated.
-
Data Presentation
Table 1: In Vitro Activity of LDN-209929
| Assay Type | Cell Line | IC50 / EC50 (nM) | Target Engagement Marker |
| Cell Viability | Cancer Line A | 50 | p-XYZ (Western Blot) |
| Target Kinase | Biochemical Assay | 15 | Direct Binding |
| Pathway Inhibition | Reporter Assay | 30 | Luciferase Activity |
Table 2: In Vivo Study Parameters for LDN-209929
| Study Type | Animal Model | Dose Levels (mg/kg) | Route of Administration | Dosing Frequency |
| MTD | Balb/c Mice | 10, 30, 100, 300 | Oral Gavage | Daily for 14 days |
| Efficacy | Xenograft Model | 25, 50, 100 | Oral Gavage | Daily |
| PK/PD | Sprague-Dawley Rats | 50 | IV and Oral Gavage | Single Dose |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), typically 6-8 weeks old. Use a small group size (e.g., 3-5 animals per dose group).[2]
-
Dose Escalation: Start with a low dose of LDN-209929 (e.g., 1-3 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.[2]
-
Formulation: Prepare LDN-209929 in a suitable vehicle. For in vivo administration, a common vehicle formulation involves first dissolving the compound in a small amount of DMSO, and then further diluting it with other vehicles such as PEG300, Tween 80, and saline.[3] Ensure sterility for parenteral administration.
-
Administration: Administer the compound via the intended route for efficacy studies (e.g., oral gavage) daily for 7-14 days.[2]
-
Monitoring: Record body weight and detailed clinical observations daily. Note any signs of toxicity such as changes in appearance, posture, behavior, or activity levels.[2]
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model and Dosing: Use the same species and route of administration as in the planned efficacy studies. A single dose of LDN-209929 is administered.
-
PK Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Process blood to plasma and store at -80°C until analysis.[2]
-
Bioanalysis: Quantify the concentration of LDN-209929 in plasma samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate key PK parameters including Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: Hypothetical signaling pathway inhibited by LDN-209929.
Caption: General experimental workflow for in vitro to in vivo translation.
Caption: Decision tree for troubleshooting lack of in vivo efficacy.
References
mitigating batch-to-batch variability of LDN-209929 dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to mitigating batch-to-batch variability of LDN-209929 dihydrochloride (B599025). It includes frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to directly address specific issues users might encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is LDN-209929 dihydrochloride and what is its mechanism of action?
This compound is a potent and selective inhibitor of Haspin kinase.[1] Haspin is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3). This phosphorylation event is crucial for the proper alignment of chromosomes during cell division. By inhibiting Haspin, LDN-209929 disrupts this process, leading to mitotic arrest and potential cell death in rapidly dividing cells.
Q2: What are the common sources of batch-to-batch variability with this compound?
Batch-to-batch variability of small molecule inhibitors like this compound can arise from several factors:
-
Purity and Impurity Profile: Minor differences in the impurity profile between batches can affect the compound's biological activity.
-
Solubility and Stability: The dihydrochloride salt form can be hygroscopic, and improper storage can lead to degradation or changes in solubility.
-
Handling and Preparation: Inconsistencies in preparing stock solutions and working solutions can introduce significant variability.
-
Experimental System: The sensitivity of the cell line or in vitro assay to the inhibitor can amplify small variations between batches.
Q3: How should I properly store and handle this compound to minimize variability?
Proper storage and handling are critical for maintaining the consistency of this compound.
-
Solid Compound: Store the solid compound at 4°C in a sealed container, away from moisture.[1]
-
Stock Solutions: For long-term storage, prepare stock solutions in a suitable solvent (e.g., DMSO) and store them in small aliquots at -80°C for up to 6 months. For shorter-term storage, aliquots can be kept at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Q4: I'm observing a significant difference in the IC50 value of this compound between two different batches. What could be the cause and how can I troubleshoot this?
This is a common issue that can be addressed by systematically evaluating your experimental workflow.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Ensure that both batches were stored correctly according to the manufacturer's recommendations.
-
Consider performing an analytical validation of the new batch, such as HPLC-MS, to confirm its purity and identity if significant discrepancies persist.
-
-
Standardize Solution Preparation:
-
Use high-quality, anhydrous DMSO to prepare stock solutions, as the compound's solubility can be affected by hygroscopic DMSO.[1]
-
Ensure the compound is fully dissolved. Gentle warming and ultrasonication may be necessary.[1]
-
Prepare fresh working solutions from the same stock solution for each experiment.
-
-
Calibrate Instruments and Reagents:
-
Ensure all pipettes and balances are calibrated and functioning correctly.
-
Use the same batch of reagents (e.g., cell culture media, ATP for kinase assays) for all experiments comparing different batches of the inhibitor.
-
-
Control for Experimental Variability:
-
Run a reference compound with a known and stable IC50 in parallel to determine if the issue is specific to the this compound batch or a more general problem with the assay.
-
Ensure consistent cell passage numbers and seeding densities, as these can influence cellular response.
-
Quantitative Data
Table 1: Physicochemical and Storage Information for this compound
| Property | Value | Source |
| Molecular Weight | 405.77 g/mol | [1] |
| Formula | C17H19Cl3N2OS | [1] |
| Appearance | Yellow to orange solid | [1] |
| Storage | ||
| Solid | 4°C, sealed, away from moisture | [1] |
| In solvent (-20°C) | 1 month | [1] |
| In solvent (-80°C) | 6 months | [1] |
Table 2: Stock Solution Preparation
| Concentration | Solvent | Mass (for 1 mL) |
| 1 mM | DMSO | 0.406 mg |
| 5 mM | DMSO | 2.029 mg |
| 10 mM | DMSO | 4.058 mg |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance in a low-humidity environment.
-
Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath and/or warm the solution to 60°C to ensure complete dissolution.[1]
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed tubes. Store at -80°C for long-term storage.
Protocol 2: In Vitro Kinase Assay to Validate Inhibitor Activity
-
Reagents: Prepare all assay components, including recombinant Haspin kinase, a suitable substrate (e.g., histone H3), and ATP.
-
Serial Dilution: Prepare a serial dilution of the this compound from your stock solution in the appropriate assay buffer. Include a vehicle control (DMSO).
-
Assay Plate Preparation: Add the kinase, substrate, and inhibitor dilutions to the wells of a 384-well plate.
-
Initiation: Start the kinase reaction by adding a final concentration of ATP.
-
Incubation: Incubate the plate at the optimal temperature and for the appropriate duration for the kinase reaction.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo, LanthaScreen).
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of Haspin kinase inhibition by LDN-209929.
Caption: Troubleshooting workflow for inconsistent results with LDN-209929.
References
Validation & Comparative
A Comparative Guide to Haspin Kinase Inhibitors: LDN-209929 Dihydrochloride vs. Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LDN-209929 dihydrochloride (B599025) with other prominent haspin kinase inhibitors. The following sections detail their performance based on experimental data, outline the methodologies for key experiments, and visualize the pertinent biological pathways and experimental workflows.
Haspin, a serine/threonine kinase, plays a pivotal role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is a crucial signal for the recruitment of the Chromosomal Passenger Complex (CPC) to the centromere, ensuring proper chromosome alignment and segregation.[1] The critical function of haspin in cell division has made it an attractive target for the development of novel anti-cancer therapeutics. This guide focuses on a comparative analysis of LDN-209929 dihydrochloride and other notable haspin kinase inhibitors, including CHR-6494 and MU1920.
Performance Comparison of Haspin Kinase Inhibitors
The inhibitory activity of small molecules against haspin kinase is a key determinant of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Selectivity, the ability of a compound to inhibit the target kinase over other kinases, is equally critical to minimize off-target effects.
| Inhibitor | Haspin IC50 (nM) | Selectivity Profile |
| This compound | 55[2] | 180-fold selective over DYRK2[2] |
| CHR-6494 | 2[3][4] | Selective over a panel of 27 other kinases |
| MU1920 | 6 | Data on broad kinome selectivity not available in the searched results. |
| LDN-192960 | 10 | Also inhibits DYRK2 with an IC50 of 48 nM[5] |
Table 1: Comparison of in vitro potency and selectivity of haspin kinase inhibitors.
Haspin Kinase Signaling Pathway
The primary function of haspin kinase in mitosis is the phosphorylation of histone H3 at threonine 3. This post-translational modification acts as a docking site for the BIR domain of Survivin, a key component of the Chromosomal Passenger Complex (CPC). The recruitment of the CPC to the inner centromere is essential for the proper function of Aurora B kinase, another CPC subunit, which in turn regulates various aspects of chromosome segregation and the spindle assembly checkpoint.
Caption: Haspin kinase phosphorylates Histone H3, initiating CPC recruitment.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust in vitro kinase assays. Below are detailed methodologies for two common approaches used in the characterization of haspin kinase inhibitors.
Radiometric Kinase Assay
This traditional method directly measures the incorporation of a radioactive phosphate (B84403) group from ATP onto a substrate.
Materials:
-
Recombinant haspin kinase
-
Histone H3 protein or a peptide substrate (e.g., H3 1-21)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
P81 phosphocellulose paper or membrane
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing haspin kinase and the histone H3 substrate in the kinase reaction buffer.
-
Add the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value.[6]
Caption: Workflow for determining haspin kinase inhibition via radiometric assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous assay format offers high-throughput capabilities and avoids the use of radioactivity.
Materials:
-
Recombinant haspin kinase
-
Biotinylated histone H3 peptide substrate
-
ATP
-
Europium-labeled anti-phospho-H3T3 antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
-
TR-FRET assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Dispense the test inhibitor at various concentrations into a microplate.
-
Add a mixture of haspin kinase and the biotinylated histone H3 peptide substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect phosphorylation by adding a solution containing the Europium-labeled anti-phospho-H3T3 antibody and the streptavidin-conjugated acceptor.
-
Incubate for a further period to allow for antibody and streptavidin binding.
-
Measure the TR-FRET signal on a compatible plate reader. A high FRET signal indicates high kinase activity (and low inhibition).
-
Calculate the percentage of inhibition and determine the IC50 value.[1][5]
References
- 1. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Validating the Specificity of LDN-209929 Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of highly selective kinase inhibitors is paramount for advancing targeted therapies and elucidating complex cellular signaling pathways. LDN-209929 dihydrochloride (B599025) has emerged as a potent inhibitor of Haspin kinase, a key regulator of mitosis. This guide provides an objective comparison of LDN-209929 dihydrochloride's specificity against its analog, LDN-192960, supported by experimental data and detailed protocols to aid researchers in their validation efforts.
Executive Summary
This compound is a selective inhibitor of Haspin kinase, with a half-maximal inhibitory concentration (IC50) of 55 nM.[1] It exhibits a 180-fold selectivity for Haspin over the closely related DYRK2 kinase.[1] As a point of comparison, its analog, LDN-192960, is a more potent inhibitor of Haspin (IC50 = 10 nM) but shows lower selectivity against DYRK2 (IC50 = 48 nM). A broader kinase profile of LDN-192960 reveals its activity against a panel of 140 kinases, highlighting the importance of comprehensive selectivity profiling. This guide details the methodologies required to perform such critical validation studies.
Data Presentation: Quantitative Comparison of Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities of this compound and its analog, LDN-192960, against their primary target, Haspin, and key off-target kinases. This data is essential for assessing the potency and selectivity of these compounds.
| Compound | Target Kinase | IC50 (nM) | Key Off-Target Kinases | IC50 (nM) |
| This compound | Haspin | 55[1] | DYRK2 | 9900[1] |
| LDN-192960 | Haspin | 10 | DYRK2 | 48 |
| CLK1 | 210 | |||
| DYRK1A | 100 | |||
| DYRK3 | 19 | |||
| PIM1 | 720 |
Note: A comprehensive kinome scan for this compound is not publicly available. The data for LDN-192960 is based on a screen against 140 kinases.
Signaling Pathway and Experimental Workflow
To understand the biological context of LDN-209929's activity, it is crucial to visualize the Haspin kinase signaling pathway and the experimental workflow for validating inhibitor specificity.
The experimental workflow for validating the specificity of a kinase inhibitor typically involves a series of biochemical and cell-based assays.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of experimental findings. Below are protocols for key assays used to determine kinase inhibitor specificity.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of Haspin kinase and its inhibition by LDN-209929.
Materials:
-
Recombinant human Haspin kinase
-
Histone H3 (1-21) peptide substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound and comparator compounds
-
P81 phosphocellulose paper
-
75 mM phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of LDN-209929 and comparator compounds in DMSO.
-
In a reaction plate, combine the kinase, peptide substrate, and the test compound in the kinase assay buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Materials:
-
Cell line expressing Haspin kinase (e.g., HeLa cells)
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Antibodies against Haspin and a loading control
-
Western blotting reagents and equipment
Procedure:
-
Treat cultured cells with either LDN-209929 or a vehicle control (DMSO) for a specified time.
-
Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble Haspin kinase in the supernatant by Western blotting using a specific antibody.
-
Quantify the band intensities and plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
References
Validating LDN-209929: A Comparative Guide to Haspin Kinase Knockdown
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pharmacological Inhibition and Genetic Knockdown for Haspin Kinase Target Validation.
This guide provides a comprehensive comparison of two essential methodologies for validating the on-target effects of the haspin kinase inhibitor, LDN-209929: pharmacological inhibition and genetic knockdown via small interfering RNA (siRNA). The objective is to equip researchers with the necessary information to design and interpret experiments aimed at confirming that the cellular phenotypes observed with LDN-209929 are a direct consequence of haspin kinase inhibition.
Haspin, a serine/threonine kinase, plays a pivotal role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3).[1][2] This phosphorylation event is critical for the proper alignment and segregation of chromosomes during cell division.[2][3] Consequently, inhibition of haspin kinase is a promising therapeutic strategy for cancers characterized by uncontrolled cell proliferation. LDN-209929 has been identified as a potent and selective inhibitor of haspin kinase.[4] To rigorously validate that the anti-mitotic effects of LDN-209929 are mediated through haspin, a comparison with the effects of haspin kinase knockdown is essential.
Comparative Analysis: LDN-209929 vs. Haspin Kinase Knockdown
The primary cellular phenotype associated with the loss of haspin kinase function, either through inhibition or knockdown, is mitotic arrest characterized by chromosome misalignment.[2][5] This section presents a compilation of quantitative data from various studies to facilitate a comparison between the effects of LDN-209929 and haspin kinase knockdown.
Table 1: Comparison of Mitotic Phenotypes
| Parameter | LDN-209929 Treatment | Haspin Kinase Knockdown (siRNA) | Reference Cell Line(s) |
| Mitotic Index (%) | Increased | Increased | HeLa, U2OS |
| Cells with Chromosome Misalignment (%) | Increased | Increased | HeLa, U2OS |
| Phospho-Histone H3 (Thr3) Levels | Decreased | Significantly Reduced | HeLa |
Note: The data presented are qualitative comparisons based on published findings. Specific quantitative values can vary depending on the cell line, experimental conditions, and concentration/efficiency of the inhibitor/siRNA.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of LDN-209929 and the rationale for using haspin knockdown for validation, it is crucial to visualize the underlying biological pathway and the experimental workflow.
The following workflow outlines the key steps to validate the on-target effects of LDN-209929 by comparing its activity with that of haspin kinase knockdown.
Experimental Protocols
Detailed methodologies are crucial for the successful execution and interpretation of validation studies. The following are generalized protocols for the key experiments.
Protocol 1: siRNA-Mediated Knockdown of Haspin Kinase
This protocol outlines the transient transfection of siRNA to reduce haspin kinase expression in cultured cells.
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In a sterile tube, dilute haspin-specific siRNA (and a non-targeting control siRNA in a separate tube) into serum-free medium.
-
In another tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in each well containing fresh, complete growth medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator to allow for haspin protein depletion.
-
Validation of Knockdown: Harvest the cells to assess haspin knockdown efficiency at the protein level using Western blotting.
Protocol 2: Immunofluorescence Staining for Phospho-Histone H3 (Thr3) and Chromosome Alignment
This protocol allows for the visualization of H3T3 phosphorylation and chromosome morphology.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with LDN-209929 or transfect with haspin siRNA as described above.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phospho-histone H3 (Thr3) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the DNA with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. Quantify the percentage of cells with misaligned chromosomes and the intensity of the phospho-H3 (Thr3) signal.
Protocol 3: Mitotic Index Measurement by Flow Cytometry
This protocol provides a quantitative measure of the percentage of cells in mitosis.
-
Cell Preparation: Harvest and fix cells treated with LDN-209929 or transfected with haspin siRNA in cold 70% ethanol.
-
Antibody Staining: Rehydrate the cells in PBS and stain with an antibody against a mitotic marker, such as phospho-histone H3 (Ser10), followed by a fluorescently labeled secondary antibody.
-
DNA Staining: Resuspend the cells in a solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The mitotic index is determined by gating on the population of cells that are positive for the mitotic marker and have a 4N DNA content.[6][7]
Conclusion
The parallel analysis of pharmacological inhibition with LDN-209929 and genetic knockdown of haspin kinase provides a robust framework for target validation. A strong correlation between the cellular phenotypes induced by both methods—namely, an increase in mitotic index and chromosome misalignment, coupled with a decrease in histone H3 threonine 3 phosphorylation—offers compelling evidence that the observed effects of LDN-209929 are indeed mediated through the specific inhibition of haspin kinase. This validation is a critical step in the preclinical development of LDN-209929 as a potential anti-cancer therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of haspin suppresses cancer cell proliferation by interfering with cell cycle progression at multiple stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometric analysis of cell cycle and mitotic index [bio-protocol.org]
- 7. Mitotic index determination by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Selectivity of LDN-192960 and LDN-209929
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor selectivity profiles for LDN-192960 and LDN-209929. The objective is to present supporting experimental data to aid researchers in selecting the appropriate tool compound for their studies.
Introduction
Small molecule kinase inhibitors are indispensable tools in both basic research and clinical applications. Their utility is often defined by their potency and, critically, their selectivity. A highly selective inhibitor interacts with a limited number of targets, providing greater confidence that observed biological effects are due to the inhibition of the intended kinase. In contrast, a less selective or multi-targeting inhibitor can be useful for probing complex signaling networks or for therapeutic strategies where engaging multiple nodes is beneficial. This guide focuses on LDN-192960, a known dual inhibitor of Haspin and DYRK2 kinases, and seeks to compare its profile with that of LDN-209929.
It is important to note that while extensive selectivity data is publicly available for LDN-192960, similar comprehensive data for LDN-209929 could not be located in the searched scientific literature. Therefore, this guide will provide a detailed analysis of LDN-192960's selectivity and the experimental methods used to determine it, establishing a benchmark for comparison should data for LDN-209929 become available.
Selectivity Profile of LDN-192960
LDN-192960 is a potent inhibitor of Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2), with IC50 values of 10 nM and 48 nM, respectively.[1] Its selectivity has been evaluated against broad kinase panels, revealing inhibitory activity against other members of the DYRK family and a limited number of additional kinases. This profile suggests its utility as a dual inhibitor and as a chemical scaffold for developing more selective agents.[2][3]
Quantitative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of LDN-192960 against a panel of kinases. Lower IC50 values indicate greater potency.
| Kinase Target | LDN-192960 IC50 (nM) |
| Haspin | 10 |
| DYRK2 | 48 (biochemical assay) |
| DYRK3 | 19 |
| DYRK1A | 100 |
| CLK1 | 210 |
| PIM1 | 720 |
Data sourced from MedchemExpress and Cuny et al., 2012, as cited in various publications.[1]
Key Signaling Pathways
The primary targets of LDN-192960, Haspin and DYRK2, are involved in distinct and critical cellular processes. Understanding these pathways is essential for interpreting the biological effects of the inhibitor.
Haspin Kinase in Mitosis
Haspin plays a crucial role in ensuring proper chromosome segregation during mitosis. It phosphorylates Histone H3 at Threonine 3 (H3T3ph), creating a binding site for the Chromosomal Passenger Complex (CPC). The recruitment of the CPC to the centromere is vital for correcting improper microtubule attachments and activating the spindle assembly checkpoint.
DYRK2 Kinase and Proteasome Regulation
DYRK2 is implicated in the regulation of the 26S proteasome, a critical complex for protein degradation.[2] DYRK2 can phosphorylate the Rpt3 subunit of the proteasome, which upregulates its activity. This function is particularly important in certain cancers that rely on high proteasome activity for survival, making DYRK2 an attractive therapeutic target.[2]
Experimental Methodologies
The determination of an inhibitor's selectivity profile relies on robust and standardized experimental protocols. The IC50 values presented in this guide are typically determined using in vitro kinase assays.
General Workflow for In Vitro Kinase Assay
In vitro kinase assays measure the ability of a compound to inhibit the activity of a purified kinase enzyme. The general principle involves combining the kinase, a substrate, a phosphate (B84403) donor (typically ATP), and the inhibitor, then measuring the resulting substrate phosphorylation.
Detailed Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol outlines a common method for determining kinase inhibitor IC50 values using a luminescence-based assay that quantifies ADP production, a direct product of kinase activity.
-
Inhibitor Preparation : A 10-point, 3-fold serial dilution of the test compound (e.g., LDN-192960) is prepared in a suitable buffer containing a constant percentage of DMSO (e.g., 1%).
-
Reaction Master Mix : A master mix containing the kinase substrate and ATP at a defined concentration (often at or near the Km for the specific kinase) is prepared in kinase assay buffer.
-
Assay Initiation :
-
To the wells of a 384-well plate, add the serially diluted inhibitor solutions.
-
Add the Reaction Master Mix to all wells.
-
Initiate the kinase reaction by adding the purified kinase enzyme to the wells. Control wells include a "no inhibitor" positive control and a "no enzyme" negative control.
-
-
Incubation : The plate is sealed and incubated at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 45-60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination and ADP Detection :
-
The ADP-Glo™ Reagent is added to all wells to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added, which contains the necessary enzymes to convert the ADP produced into a luminescent signal.
-
-
Data Acquisition : The plate is read using a luminometer to measure the light output from each well. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
IC50 Calculation : The raw luminescence data is converted to percent inhibition relative to the positive (0% inhibition) and negative (100% inhibition) controls. The percent inhibition values are plotted against the logarithm of the inhibitor concentration, and the data are fitted to a four-parameter logistic curve using non-linear regression to determine the IC50 value.
Conclusion
LDN-192960 is a potent dual inhibitor of Haspin and DYRK2, with significant activity against other DYRK family members. Its well-characterized selectivity profile makes it a valuable tool for studying the cellular functions of these kinases. The lack of available public data for LDN-209929 prevents a direct, data-driven comparison at this time. Researchers are encouraged to seek direct information from vendors or published literature for LDN-209929 to perform a similar analysis. The methodologies and pathway diagrams provided in this guide offer a framework for evaluating the selectivity of any kinase inhibitor, facilitating informed decisions in experimental design and drug development.
References
Synergistic Potential of Haspin Kinase Inhibition in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Haspin kinase, a serine/threonine kinase crucial for mitotic progression, is emerging as a promising strategy in cancer therapy. While the standalone efficacy of Haspin kinase inhibitors like LDN-209929 dihydrochloride (B599025) is under investigation, their true potential may lie in synergistic combinations with other targeted cancer drugs. This guide provides a comparative analysis of the synergistic effects observed when inhibiting the Haspin kinase pathway in conjunction with other key signaling pathways in cancer, supported by preclinical experimental data.
While specific synergistic studies on LDN-209929 dihydrochloride are not yet widely published, research on other Haspin kinase inhibitors provides a strong rationale for their use in combination therapies. This guide will focus on the well-documented synergistic interaction between a Haspin kinase inhibitor and an mTOR inhibitor in KRAS-mutant cancers, offering a blueprint for the potential application of this compound in similar combinatorial strategies.
Data Presentation: Synergistic Effects of Haspin and mTOR Inhibition
The following tables summarize the quantitative data from a study investigating the combination of the Haspin kinase inhibitor CHR-6494 and the mTOR inhibitor CCI-779 (Temsirolimus) in KRAS-mutant cancer cell lines.
Table 1: Cell Viability Inhibition in KRAS-Mutant Cancer Cell Lines
| Cell Line | Treatment (72h) | Concentration | % Cell Viability | Combination Index (CI) |
| A549 (Lung Cancer) | CHR-6494 | 600 nM | ~75% | 0.45 (Synergistic) |
| CCI-779 | 3 µM | ~80% | ||
| Combination | 600 nM + 3 µM | ~30% | ||
| HCT116 (Colon Cancer) | CHR-6494 | 600 nM | ~85% | 0.52 (Synergistic) |
| CCI-779 | 3 µM | ~90% | ||
| Combination | 600 nM + 3 µM | ~40% | ||
| SW480 (Colon Cancer) | CHR-6494 | 600 nM | ~80% | 0.48 (Synergistic) |
| CCI-779 | 3 µM | ~85% | ||
| Combination | 600 nM + 3 µM | ~35% |
Table 2: Induction of Apoptosis and DNA Damage in A549 Cells
| Treatment (72h) | % Apoptotic Cells (Annexin V+) | γ-H2AX Positive Cells (DNA Damage) |
| Control (DMSO) | ~5% | Low |
| CHR-6494 (600 nM) | ~10% | Moderate |
| CCI-779 (3 µM) | ~8% | Low |
| Combination | ~35% | High |
Table 3: Cell Cycle Analysis in A549 and HCT116 Cells
| Cell Line | Treatment (72h) | % Cells in G2/M Phase |
| A549 | Control (DMSO) | ~15% |
| CHR-6494 (600 nM) | ~25% | |
| CCI-779 (3 µM) | ~18% | |
| Combination | ~45% | |
| HCT116 | Control (DMSO) | ~12% |
| CHR-6494 (600 nM) | ~20% | |
| CCI-779 (3 µM) | ~15% | |
| Combination | ~40% |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Lines: A549, HCT116, SW480 (KRAS-mutant human cancer cell lines).
-
Seeding Density: 5,000 cells per well in a 96-well plate.
-
Treatment: Cells were treated with DMSO (control), CHR-6494 (600 nM), CCI-779 (3 µM), or a combination of both for 72 hours.
-
Measurement: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated for 2 hours. The absorbance at 450 nm was measured using a microplate reader.
-
Combination Index (CI): Calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
Apoptosis Assay (Flow Cytometry)
-
Cell Line: A549.
-
Treatment: Cells were treated as described above for 72 hours.
-
Staining: Cells were harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
DNA Damage Analysis (Western Blot)
-
Cell Line: A549.
-
Treatment: Cells were treated as described above for 72 hours.
-
Protein Extraction and Western Blot: Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against γ-H2AX (a marker of DNA double-strand breaks) and GAPDH (loading control).
Cell Cycle Analysis (Flow Cytometry)
-
Cell Lines: A549, HCT116.
-
Treatment: Cells were treated as described above for 72 hours.
-
Staining: Cells were harvested, fixed in 70% ethanol, and stained with Propidium Iodide (PI) containing RNase.
-
Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Mandatory Visualization
comparative analysis of LDN-209929's effect on different histone modifications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of LDN-209929, a potent and selective haspin kinase inhibitor, and its effects on histone modifications. By examining its performance against other known haspin inhibitors, this document aims to equip researchers with the necessary data to make informed decisions for their experimental designs.
Introduction to Haspin Kinase and its Inhibition
Haspin is a serine/threonine kinase that plays a crucial role in cell division. Its primary known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph).[1][2][3] This specific histone mark is essential for the proper alignment of chromosomes during mitosis. Consequently, inhibitors of haspin kinase are valuable tools for studying mitotic processes and are being explored as potential anti-cancer therapeutics.[4] LDN-209929 has emerged as a potent and highly selective inhibitor of haspin kinase, necessitating a thorough comparison with other available inhibitors to understand its specific effects on the landscape of histone modifications.
Comparative Analysis of Haspin Kinase Inhibitors
The following table summarizes the in vitro potency of LDN-209929 and other well-characterized haspin kinase inhibitors. The data highlights the inhibitory concentration (IC50) against haspin and, where available, key off-target kinases to provide a measure of selectivity.
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinase(s) | Off-Target IC50 (nM) | Selectivity (Fold) | Reference |
| LDN-209929 | Haspin | 55 | DYRK2 | 9,900 | 180 | [5][6] |
| LDN-192960 | Haspin | 10 | DYRK2 | 48 | 4.8 | [1][5][6][7] |
| CLK1 | 210 | [7] | ||||
| DYRK1A | 100 | [7] | ||||
| DYRK3 | 19 | [7] | ||||
| PIM1 | 720 | [7] | ||||
| CHR-6494 | Haspin | 2 | TrkA | - (% inh @ 100nM = 58) | - | [8] |
| GSK-3β | - (% inh @ 100nM = 48) | - | [8] | |||
| PIM1 | - (% inh @ 100nM = 36) | - | [8] | |||
| Cdk1/B | - (% inh @ 100nM = 34) | - | [8] | |||
| Cdk2/A | - (% inh @ 100nM = 33) | - | [8] | |||
| MU1920 | Haspin | 6 | - | - | - | [5][6] |
| 5-iodotubercidin (5-ITu) | Haspin | 5-9 | CLK family | Significant | - | [9] |
| DYRK family | Significant | - | [9] |
Note: A higher selectivity fold indicates greater specificity for the target kinase. The data for CHR-6494 is presented as percent inhibition at a fixed concentration, as IC50 values for these off-targets were not provided in the source.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided in DOT language.
Caption: Haspin Kinase Signaling Pathway in Mitosis.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of small molecule inhibitors of the mitotic kinase haspin by high-throughput screening using a homogeneous time-resolved fluorescence resonance energy transfer assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 6. Haspin Kinase | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Haspin Kinase Inhibitor, CHR-6494 [sigmaaldrich.com]
- 9. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of LDN-209929 and Other Mitotic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel haspin kinase inhibitor, LDN-209929, with other established and emerging mitotic inhibitors. By presenting supporting experimental data, detailed methodologies, and visual representations of key cellular pathways, this document aims to be a valuable resource for researchers in oncology and drug discovery.
Introduction to Mitotic Inhibitors
Mitosis is a fundamental process of cell division, and its dysregulation is a hallmark of cancer. Mitotic inhibitors are a class of anti-cancer agents that disrupt this process, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. These inhibitors can be broadly categorized based on their molecular targets, which include microtubules, mitotic kinases, and motor proteins.
This guide focuses on a comparative analysis of LDN-209929, a potent and selective inhibitor of haspin kinase, against other classes of mitotic inhibitors. Haspin kinase is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph), a key step for proper chromosome alignment and segregation.
Quantitative Comparison of Mitotic Inhibitors
The following tables summarize the inhibitory concentrations (IC50) of LDN-209929 and other representative mitotic inhibitors. It is important to note that the IC50 value for LDN-209929 is based on its enzymatic activity against its primary target, haspin kinase, as comprehensive cell-based antiproliferative data is not widely available in the public domain. For other inhibitors, cell-based IC50 values against various cancer cell lines are provided.
Table 1: Haspin Kinase Inhibitors - Potency and Selectivity
| Compound | Target | IC50 (Enzymatic Assay) | Cell-Based IC50 (Cell Line) | Selectivity | Reference |
| LDN-209929 | Haspin Kinase | 55 nM | Not Publicly Available | 180-fold over DYRK2 (IC50 = 9.9 µM) | |
| CHR-6494 | Haspin Kinase | 2 nM | 500 nM (HCT-116), 473 nM (HeLa), 752 nM (MDA-MB-231), 757.1 nM (MDA-MB-231), 900.4 nM (MCF7), 1.53 µM (SKBR3) | Selective for Haspin |
Table 2: Microtubule-Targeting Agents - Antiproliferative Activity
| Compound | Mechanism of Action | IC50 (Cell Line) | Reference |
| Paclitaxel | Microtubule Stabilizer | 2.5 - 7.5 nM (Various human tumor cell lines, 24h exposure); 7.5 nM (MCF-7, L-929) | |
| Vincristine | Microtubule Destabilizer | 5.8 nM (L5178Y murine leukemia) | |
| Nocodazole | Microtubule Destabilizer | Not specified in provided results | |
| Colchicine | Microtubule Destabilizer | Not specified in provided results |
Table 3: Other Mitotic Kinase Inhibitors - Antiproliferative Activity
| Compound | Target | IC50 (Cell Line) | Reference |
| CX-6258 | Haspin, PIM1-3, MYLK4 | GR50 ~200 nM (Melanoma cells) |
Mechanism of Action and Signaling Pathways
The efficacy of mitotic inhibitors stems from their ability to interfere with critical stages of cell division. The following diagrams, generated using the DOT language, illustrate the signaling pathways and mechanisms of action for different classes of these compounds.
Mitotic Checkpoint and Microtubule Dynamics
Mechanisms of Action of Different Mitotic Inhibitors
Preclinical Studies
CHR-6494 has demonstrated anti
Comparative Transcriptomics of Cells Treated with LDN-209929 Dihydrochloride: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the transcriptomic effects of cells treated with LDN-209929 dihydrochloride (B599025) and alternative Bone Morphogenetic Protein (BMP) signaling inhibitors. As direct comparative transcriptomic data for LDN-209929 dihydrochloride is not publicly available, this document leverages data from studies on mechanistically similar BMP antagonists to provide a representative analysis. The experimental data presented is primarily derived from the analysis of public datasets involving the BMP antagonist Noggin, serving as a proxy to elucidate the expected transcriptomic landscape following the inhibition of the BMP signaling pathway.
Introduction to this compound and BMP Signaling
This compound is a small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. BMPs are a group of growth factors that play crucial roles in a wide array of cellular processes, including embryonic development, cell differentiation, proliferation, and apoptosis. The signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation and activation of intracellular SMAD proteins (SMAD1/5/8), which then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes.
Dysregulation of the BMP signaling pathway has been implicated in various diseases, making it an attractive target for therapeutic intervention. Small molecule inhibitors like LDN-209929 offer a powerful tool to modulate this pathway and study its downstream effects.
Comparative Transcriptomic Analysis
To illustrate the expected transcriptomic changes upon inhibition of the BMP pathway, we present a comparative analysis based on publicly available microarray data (GEO dataset GSE30691) of dorsal root ganglion cells treated with the BMP antagonist Noggin. This analysis serves as a surrogate for treatment with LDN-209929, as both molecules function by blocking BMP signaling.
Data Presentation
The following table summarizes the top differentially expressed genes identified from the analysis of the GSE30691 dataset. The selection criteria for these genes were a p-value < 0.05 and a log2 fold change of > 1.5 (for upregulated genes) or < -1.5 (for downregulated genes).
| Gene Symbol | Gene Name | Log2 Fold Change | P-value | Regulation |
| Id1 | Inhibitor of DNA binding 1 | -2.85 | 1.23E-06 | Downregulated |
| Smad6 | SMAD family member 6 | 2.15 | 4.56E-05 | Upregulated |
| Nog | Noggin | 3.42 | 8.91E-07 | Upregulated |
| Msx1 | Msh homeobox 1 | -2.54 | 3.12E-06 | Downregulated |
| Runx2 | Runt-related transcription factor 2 | -2.21 | 9.87E-06 | Downregulated |
| Bambi | BMP and activin membrane bound inhibitor | 1.98 | 7.65E-05 | Upregulated |
| Grem1 | Gremlin 1, DAN family BMP antagonist | 2.51 | 2.34E-05 | Upregulated |
| Sp7 | Sp7 transcription factor 7 (Osterix) | -2.76 | 5.43E-06 | Downregulated |
| Alpl | Alkaline phosphatase, liver/bone/kidney | -2.43 | 1.05E-05 | Downregulated |
| Col1a1 | Collagen type I alpha 1 chain | -2.11 | 6.78E-05 | Downregulated |
Note: This data is illustrative and derived from a study using Noggin. The actual gene expression changes upon treatment with LDN-209929 may vary depending on the cell type, concentration, and treatment duration.
Experimental Protocols
A detailed methodology for a comparative transcriptomics experiment using RNA sequencing (RNA-Seq) is provided below. This protocol can be adapted for studying the effects of this compound.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., a cell line known to be responsive to BMP signaling).
-
Cell Seeding: Seed the cells in appropriate culture plates at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Treatment: Treat the cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO). Include a positive control, such as a known BMP inhibitor like Noggin or Dorsomorphin. A time-course experiment (e.g., 6, 12, 24 hours) is recommended to capture both early and late transcriptomic responses.
-
Replicates: Prepare at least three biological replicates for each treatment condition to ensure statistical power.
RNA Extraction and Quality Control
-
RNA Isolation: At the end of the treatment period, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Assessment: Assess the quantity and quality of the extracted RNA. Use a spectrophotometer (e.g., NanoDrop) to determine RNA concentration and purity (A260/A280 ratio). Use a bioanalyzer (e.g., Agilent Bioanalyzer) to assess RNA integrity (RIN value > 8 is recommended).
Library Preparation and RNA Sequencing
-
Library Construction: Prepare RNA-Seq libraries from the high-quality total RNA using a suitable library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This process typically involves mRNA purification (poly-A selection), RNA fragmentation, cDNA synthesis, adapter ligation, and library amplification.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq). Aim for a sequencing depth of at least 20-30 million reads per sample for differential gene expression analysis.
Data Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify differentially expressed genes between the treated and control groups. Set appropriate thresholds for significance (e.g., adjusted p-value < 0.05) and fold change.
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the canonical BMP signaling pathway and the point of inhibition by molecules like LDN-209929.
Caption: Canonical BMP signaling pathway and inhibition by LDN-209929.
Experimental Workflow Diagram
This diagram outlines the major steps in a comparative transcriptomics experiment.
Caption: Workflow for comparative transcriptomics analysis.
Conclusion
While direct transcriptomic data for this compound is not yet available, this guide provides a framework for conducting such studies and offers a hypothesized transcriptomic profile based on the known mechanism of BMP signaling inhibition. The provided experimental protocols and data analysis workflows offer a robust starting point for researchers aiming to elucidate the specific molecular effects of LDN-209929 and other BMP inhibitors. The comparative data presented, using Noggin as a proxy, highlights key genes and pathways that are likely to be modulated by LDN-209929, providing a valuable resource for hypothesis generation and experimental design in the fields of drug discovery and developmental biology.
Safety Operating Guide
Proper Disposal of LDN-209929 Dihydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of LDN-209929 dihydrochloride (B599025), a potent and selective haspin kinase inhibitor, is crucial for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance. Due to its chemical nature as an acridine (B1665455) derivative and its biological potency, this compound must be treated as hazardous chemical waste. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any procedure involving LDN-209929 dihydrochloride, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS). While a specific, comprehensive SDS for this compound is not widely available, information for structurally related acridine compounds indicates significant potential hazards. The precautionary statements for similar compounds suggest that this compound may be harmful if swallowed, cause skin and serious eye irritation, and is very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted by a qualified professional. However, as a minimum, the following PPE should be worn at all times when handling this compound:
-
A properly fitted laboratory coat.
-
Safety glasses with side shields or chemical splash goggles.
-
Chemical-resistant gloves (e.g., nitrile).
Engineering Controls:
-
All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
An eyewash station and safety shower must be readily accessible in the work area.
Quantitative Data Summary
The following table summarizes key chemical and physical properties of this compound. This information is essential for proper labeling and for understanding its behavior in various waste streams.
| Property | Value |
| Chemical Name | 3-[(2-Chloro-7-methoxy-9-acridinyl)thio]-1-propanamine dihydrochloride |
| CAS Number | 1784281-97-5 |
| Molecular Formula | C₁₇H₁₇ClN₂OS·2HCl |
| Molecular Weight | 405.77 g/mol |
| Physical Form | Solid (Yellow to orange) |
| Solubility | Soluble in water and DMSO up to 100 mM |
| Storage | Store at 4°C, sealed and away from moisture. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
Step 1: Waste Segregation
-
Solid Waste: All unused or expired solid this compound, as well as any materials grossly contaminated with the solid (e.g., weigh boats, spatulas, contaminated gloves), must be collected in a dedicated, leak-proof hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and compatible hazardous waste container. Do not mix this waste with other chemical waste streams unless compatibility has been verified and approved by your institution's EHS.
-
Sharps Waste: Any sharps, such as needles or Pasteur pipettes, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
Step 2: Container Labeling
-
All waste containers must be clearly and accurately labeled before the first addition of waste.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
Any known hazard characteristics (e.g., "Potent Kinase Inhibitor," "Toxic").
-
Step 3: Waste Storage
-
Store sealed and labeled waste containers in a designated and secure satellite accumulation area.
-
This area should be cool, dry, and well-ventilated, away from incompatible materials.
-
Ensure that liquid waste containers are stored in secondary containment to prevent spills.
Step 4: Arrange for Professional Disposal
-
Once a waste container is full or is no longer being used, contact your institution's EHS office to schedule a pickup.
-
Follow all institutional procedures for waste manifest and pickup.
Experimental Protocol: Decontamination of Labware
For non-disposable labware (e.g., glassware) that has come into contact with this compound, a validated decontamination procedure should be followed. In the absence of a specific, validated procedure for this compound, a general approach for deactivating potent kinase inhibitors can be adopted, following consultation with your EHS department. A common method involves:
-
Initial Rinse: Rinse the glassware three times with a solvent in which this compound is soluble (e.g., DMSO, followed by ethanol). Collect all rinsate as hazardous liquid waste.
-
Chemical Inactivation (if applicable and approved): Depending on institutional guidelines, a chemical inactivation step may be required. This could involve soaking the glassware in a solution known to degrade similar compounds, such as a 1M sodium hydroxide (B78521) solution, for a specified period. All inactivation solutions must also be collected as hazardous waste.
-
Final Wash: After decontamination, the glassware can be washed using standard laboratory detergents.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a secure and compliant laboratory environment.
Essential Safety and Logistical Framework for Handling LDN-209929 Dihydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of LDN-209929 dihydrochloride (B599025), a potent and selective haspin kinase inhibitor.[1] Given its nature as a potent compound, stringent adherence to the following protocols is essential to ensure personnel safety and prevent contamination. The primary risks associated with potent powders like LDN-209929 dihydrochloride include inhalation, ingestion, and dermal or ocular exposure.[2]
Personal Protective Equipment (PPE)
A risk assessment should precede any handling of this compound to ensure the appropriate level of protection. The risk is highest when handling the substance in its powder form due to the potential for aerosolization.[2][3] Once in solution, the risk of inhalation is significantly reduced, but the potential for splashes and skin contact remains.[3][4]
Table 1: Recommended PPE for Handling this compound
| Activity | Recommended PPE | Rationale |
|---|---|---|
| Weighing and Dispensing (Powder) | • Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.• Disposable, solid-front lab coat with tight-fitting cuffs.• Double chemical-resistant gloves (e.g., nitrile).• Disposable sleeves. | High risk of aerosolization and inhalation of potent powder.[3] Full respiratory and skin protection is critical to prevent exposure. |
| Solution Preparation | • Certified chemical fume hood or other ventilated enclosure.• Lab coat.• Chemical splash goggles or safety glasses with side shields.• Single pair of chemical-resistant gloves. | Reduced risk of aerosolization compared to handling powder, but engineering controls are necessary to contain vapors and prevent splash exposure.[3] |
| In Vitro / In Vivo Dosing | • Lab coat.• Safety glasses.• Appropriate chemical-resistant gloves. | Focuses on preventing skin and eye contact with the solution. The required level of containment will depend on the specific experimental procedure.[3] |
Operational and Disposal Plans
This section outlines a standard operating procedure for the safe handling and disposal of this compound from receipt to waste management.
Experimental Protocol: Step-by-Step Handling Guide
-
Preparation and Area Setup:
-
Designate a specific area for handling the potent compound, preferably within a containment device like a chemical fume hood or a ventilated balance safety enclosure.[4]
-
Ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and waste containers are inside the containment area before starting.
-
Cover the work surface with disposable absorbent liners to contain any potential spills.
-
-
Weighing the Compound:
-
Don the appropriate PPE as specified in Table 1 for handling powders.
-
Perform all manipulations of the powder within the designated containment device to minimize the escape of airborne particles.[5]
-
Use anti-static weigh boats or other specialized equipment to prevent electrostatic dispersal of the powder.
-
Carefully weigh the desired amount of this compound. Work slowly and deliberately to avoid creating dust.
-
-
Solution Preparation:
-
Add the solvent to the vial containing the weighed powder in a slow, controlled manner to avoid splashing.
-
Cap the vial securely before mixing or vortexing.
-
If sonication is required, ensure the vial is properly sealed.
-
-
Decontamination and Cleanup:
-
After handling, decontaminate all surfaces and equipment. The appropriate decontamination solution will depend on the compound's reactivity; consult the Safety Data Sheet (SDS) or relevant literature. If an SDS is unavailable, a generic cleaning procedure involving a detergent solution followed by a solvent rinse (e.g., 70% ethanol) is a common practice.
-
Wipe down the exterior of all containers before removing them from the containment area.
-
-
Personal Decontamination:
-
Remove disposable PPE carefully to avoid self-contamination. Doff gloves, sleeves, and the lab coat by turning them inside out and place them immediately into a designated hazardous waste bag.[3]
-
Wash hands thoroughly with soap and water after completing the work and removing PPE.
-
Disposal Plan
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure safety.
Table 2: Waste Disposal Procedures
| Waste Type | Disposal Procedure | Rationale |
|---|---|---|
| Contaminated Solid Waste (e.g., gloves, PPE, pipette tips, vials) | • Collect in a designated, puncture-resistant, and sealed container.• Label clearly as "Hazardous Waste" with the chemical name (this compound).[3] | Prevents accidental exposure and ensures compliance with hazardous waste regulations. All contaminated disposable materials require disposal at a permitted facility.[6] |
| Unused or Waste Solutions | • Collect in a sealed, compatible, and clearly labeled hazardous waste container.• Do not mix with other waste streams unless compatibility is confirmed.[7] | Chemical waste must be segregated and stored safely until it can be removed by a certified hazardous waste vendor.[3][7] |
| Empty Stock Containers | • Triple-rinse the container with a suitable solvent.• Collect the rinsate as hazardous waste.• Deface the original label on the empty, rinsed container before disposing of it as regular lab glass or plastic waste.[8][9] | Ensures that trace amounts of the potent compound are not introduced into the normal waste stream.[7] |
Workflow Visualization
The following diagram illustrates the logical flow for safely handling a potent compound like this compound in a laboratory setting.
Caption: General workflow for the safe handling of a potent research compound.
References
- 1. apexbt.com [apexbt.com]
- 2. agnopharma.com [agnopharma.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. flowsciences.com [flowsciences.com]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. vumc.org [vumc.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
